GSK789
説明
特性
分子式 |
C26H33N5O3 |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
(3R,4R)-N-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxo-1H-1,7-naphthyridin-8-yl]amino]-1-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C26H33N5O3/c1-16-13-18-19(22-9-6-12-34-22)14-27-24(23(18)30-25(16)32)29-21-10-11-31(2)15-20(21)26(33)28-17-7-4-3-5-8-17/h6,9,12-14,17,20-21H,3-5,7-8,10-11,15H2,1-2H3,(H,27,29)(H,28,33)(H,30,32)/t20-,21-/m1/s1 |
InChIキー |
NDEORODKVUYMFQ-NHCUHLMSSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Structural Basis for GSK789's Potent and Selective Inhibition of BET Bromodomain 1 (BD1)
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that regulate gene transcription, making them compelling therapeutic targets for oncology and inflammatory diseases.[1][2] These proteins contain two tandem N-terminal bromodomains, BD1 and BD2, which recognize acetylated lysine (B10760008) residues on histones and other proteins.[2][3] While first-generation pan-BET inhibitors target both bromodomains with equal affinity, significant clinical side effects have spurred the development of domain-selective inhibitors to potentially separate efficacy from toxicity.[4][5][6] GSK789 is a potent, cell-permeable chemical probe that demonstrates remarkable selectivity for the first bromodomain (BD1) over the second (BD2).[4][6][7][8] This guide elucidates the precise structural and molecular mechanisms underpinning this compound's selectivity, presents quantitative binding data, and details the key experimental protocols used for its characterization.
The Structural Foundation of BD1 vs. BD2 Selectivity
The high degree of structural homology among BET family proteins makes achieving selectivity challenging.[7] Within a single BET protein, the BD1 and BD2 domains are only 40-45% identical, offering a window for selective targeting.[3] The selectivity of this compound is primarily driven by its ability to exploit a key amino acid difference within the acetyl-lysine (KAc) binding pocket.
The Critical Aspartate/Histidine Switch
The most significant distinction between the BD1 and BD2 binding sites is a conserved amino acid swap:
-
In all BET BD1 domains , a key position is occupied by an Aspartate (Asp) residue (e.g., Asp144 in BRD4).[9]
-
In all BET BD2 domains , the spatially equivalent position is occupied by a Histidine (His) residue (e.g., His437 in BRD4).[3][9]
This compound, derived from a naphthyridone-based series of inhibitors, was engineered to capitalize on this "Asp/His switch".[3][7] Its binding mechanism involves:
-
Core Interactions: The naphthyridone core of this compound forms three crucial hydrogen bonds with a conserved asparagine (Asn140 in BRD4) in the BD1 binding pocket.[3]
-
Water-Mediated Bonding: An amide group on the inhibitor facilitates a hydrogen bond with another residue (Ile146 in BRD4) through a structurally conserved water molecule.[3]
-
Steric Hindrance in BD2: The specific conformation of this compound, while favorable for binding to BD1, is designed to create a steric clash with the bulkier His437 residue present in the BD2 pocket. This repulsion effectively blocks this compound from binding productively to the second bromodomain.[3]
This structure-based design allows this compound to achieve a high degree of selectivity, binding with high affinity to the BD1 domains of all BET proteins while only weakly interacting with the BD2 domains.[10]
Quantitative Binding and Selectivity Profile
This compound's high affinity for BD1 and its profound selectivity over BD2 have been quantified using various biophysical and biochemical assays. The BROMOscan® platform, a competitive binding assay, has been instrumental in determining its dissociation constants (Kd).
Table 1: this compound Binding Affinity and Selectivity Data
| Target Domain | Assay Type | Binding Constant (Kd in nM) | Selectivity over BET BD2s | Reference |
| BRD2 BD1 | BROMOscan | 16 | >1,000-fold | [7][10] |
| BRD3 BD1 | BROMOscan | 20 | >1,000-fold | [7][10] |
| BRD4 BD1 | BROMOscan | 18 | >1,000-fold | [7][10] |
| BRDT BD1 | BROMOscan | 16 | >1,000-fold | [7][10] |
| BET BD2s (Avg.) | BROMOscan | >10,000 | - | [7][10] |
| TAF1-BD2 | BROMOscan | 50 | - | [7][10] |
Note: Data compiled from published BROMOscan profiles. Selectivity is reported to be between 1,000- to 6,000-fold over BET BD2s.[7][10]
Experimental Protocols
The characterization of selective inhibitors like this compound relies on a suite of robust and reproducible experimental methods. Below are detailed protocols for key assays used to determine potency, selectivity, and thermodynamic binding properties.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This high-throughput, bead-based assay is used for primary screening and to determine inhibitor potency (IC50) by measuring the disruption of a protein-peptide interaction.[11][12][13]
Principle: The assay measures the proximity between a donor bead and an acceptor bead.[12][14] When a GST-tagged bromodomain (bound to an anti-GST Acceptor bead) interacts with a biotinylated acetylated histone peptide (bound to a Streptavidin-Donor bead), the beads are brought close enough for a chemiluminescent signal to be generated upon excitation.[11] An inhibitor competes with the histone peptide, separating the beads and causing a decrease in signal.[11][14]
Methodology:
-
Reagent Preparation: All components (GST-tagged BET bromodomain protein, biotinylated histone H4 peptide, anti-GST Acceptor beads, and Streptavidin-Donor beads) are diluted to their optimized concentrations in a suitable AlphaScreen assay buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.05% BSA).[15]
-
Inhibitor Dispensing: In a 384-well microplate (e.g., ProxiPlate), dispense serial dilutions of the test inhibitor (like this compound) or vehicle control (DMSO).[11]
-
Reaction Incubation: Add the bromodomain protein and biotinylated peptide mixture to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind.[12]
-
Bead Addition: Add a mixture of the Acceptor and Donor beads to all wells. The plate should be incubated in the dark for a longer period (e.g., 60-90 minutes) to allow bead-protein binding to reach equilibrium.[12][15]
-
Signal Detection: Read the plate on an AlphaScreen-compatible microplate reader (e.g., EnVision Multilabel Reader).[15] The signal is used to generate a dose-response curve from which the IC50 value is calculated.
BROMOscan® Selectivity Profiling
BROMOscan is a proprietary competition binding assay platform from DiscoverX (now part of Eurofins) used to determine the selectivity of inhibitors against a large panel of bromodomains.
Principle: The test inhibitor is incubated with a specific bromodomain that is tagged (e.g., with DNA) and an immobilized ligand. The amount of bromodomain bound to the immobilized ligand is measured after a competition reaction. A lower amount of bound bromodomain indicates a stronger interaction with the test inhibitor.
Methodology (General Outline):
-
Assay Preparation: A panel of bromodomains is prepared, each fused to a proprietary tag. An immobilized ligand specific for the bromodomain family is prepared on a solid support.
-
Competition Reaction: The test inhibitor (this compound) at various concentrations is incubated with a specific bromodomain protein and the corresponding immobilized ligand in assay wells.
-
Quantification: After incubation and washing steps to remove unbound protein, the amount of tagged bromodomain remaining on the solid support is quantified, typically using quantitative PCR (qPCR) for the DNA tag.
-
Data Analysis: The results are expressed as a percentage of the vehicle control binding. The dissociation constant (Kd) is then calculated from the dose-response curve, providing a quantitative measure of binding affinity.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment, directly measuring the heat released or absorbed during binding.[16][17][18]
Principle: An ITC instrument consists of two cells—a reference cell and a sample cell—kept at a constant temperature.[18] The inhibitor solution is titrated in small, precise injections from a syringe into the sample cell containing the bromodomain protein.[18] The instrument measures the differential power required to maintain zero temperature difference between the cells.[19] Each injection produces a heat pulse that is integrated to determine the heat change, which is then plotted against the molar ratio of inhibitor to protein.[11]
Methodology:
-
Sample Preparation:
-
Protein: The BET bromodomain protein is extensively dialyzed into the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). After dialysis, the protein is centrifuged to remove aggregates, and its concentration is determined accurately (10-50 µM is typical).[16]
-
Inhibitor: this compound is dissolved in the exact same dialysis buffer to a concentration 10-20 times that of the protein.[16] Mismatched buffers can cause large heat-of-dilution artifacts.
-
-
Instrument Setup: The sample cell is loaded with the protein solution, and the titration syringe is loaded with the inhibitor solution, ensuring no air bubbles are present.[16] The system is allowed to thermally equilibrate at the desired temperature (e.g., 25 °C).[16]
-
Titration: The experiment is initiated, consisting of a series of small (e.g., 2 µL) injections of the inhibitor into the sample cell, with sufficient spacing between injections (e.g., 180 seconds) for the signal to return to baseline.[16]
-
Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol). These values are plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[16] The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
Visualizations: Pathways and Workflows
Logical Basis for this compound Selectivity
Caption: Logical diagram of this compound's selectivity mechanism.
Experimental Workflow for Inhibitor Characterization
Caption: A typical experimental workflow for assessing BET inhibitor specificity.[11]
Simplified BET Protein Signaling Pathway
Caption: Simplified signaling pathway showing BET protein (BRD4) function.
References
- 1. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 3. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. colorado.edu [colorado.edu]
- 16. benchchem.com [benchchem.com]
- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 19. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
GSK789's Role in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK789 is a potent, cell-permeable, and highly selective chemical probe that acts as an inhibitor of the first bromodomain (BD1) of the Bromo and Extra Terminal (BET) family of proteins.[1][2] The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a pivotal role in the regulation of gene transcription.[3] Unlike pan-BET inhibitors that target both BD1 and the second bromodomain (BD2) of BET proteins, this compound's selectivity for BD1 allows for a more nuanced investigation into the specific functions of this domain in health and disease.[1][4] This targeted approach may offer a strategy to separate the therapeutic efficacy from the toxicity observed with pan-BET inhibitors in clinical trials.[1] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and its impact on key signaling pathways.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. This inhibition prevents the recruitment of BET proteins to chromatin, thereby disrupting the assembly of transcriptional machinery at specific gene loci. The high selectivity of this compound for BD1 over BD2, with a reported affinity approximately 1000 times greater for BD1, is a key feature of this molecule.[1] This selectivity allows for the dissection of the distinct biological roles of the two tandem bromodomains within the BET family. Inhibition of BD1 is particularly effective at displacing BET proteins from chromatin, leading to downstream effects on gene transcription.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity and cellular effects.
Table 1: In Vitro Inhibitory Activity of this compound against BET Bromodomains
| Target | Assay Format | IC50 (nM) | Kd (nM) | Selectivity (over BD2) |
| BRD4 BD1 | TR-FRET | 32 | 16 | ≥ 1000-fold |
| BRD4 BD2 | TR-FRET | >30,000 | >10,000 | - |
| BRD2 BD1 | TR-FRET | 25 | 20 | ≥ 1000-fold |
| BRD2 BD2 | TR-FRET | >30,000 | >10,000 | - |
| BRD3 BD1 | TR-FRET | 28 | 18 | ≥ 1000-fold |
| BRD3 BD2 | TR-FRET | >30,000 | >10,000 | - |
| BRDT BD1 | TR-FRET | 35 | 19 | ≥ 1000-fold |
| BRDT BD2 | TR-FRET | >30,000 | >10,000 | - |
Data compiled from Watson RJ, et al. J Med Chem. 2020.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 (nM) |
| THP-1 | Proliferation | Cell Viability | 258 |
| HeLa | Proliferation | Cell Viability | 390 |
| PBMCs (LPS-stimulated) | Cytokine Release | IL-6 | 3550 |
| PBMCs (LPS-stimulated) | Cytokine Release | TNF-α | 870 |
| PBMCs (LPS-stimulated) | Cytokine Release | MCP-1 | 670 |
Data compiled from EUbOPEN and Watson RJ, et al. J Med Chem. 2020.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition
This protocol describes the determination of this compound's IC50 values against BET bromodomains.
Materials:
-
Recombinant His-tagged BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT)
-
Biotinylated histone H4 peptide (acetylated at K5, K8, K12, K16)
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of the this compound dilution.
-
Add 4 µL of a solution containing the His-tagged BET bromodomain protein and the biotinylated histone H4 peptide to each well. The final concentrations should be optimized for each bromodomain but are typically in the low nanomolar range.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of a solution containing the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
NanoBRET™ Target Engagement Assay
This protocol assesses the binding of this compound to its target BET protein in living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding a NanoLuc®-BET bromodomain fusion protein
-
NanoBRET™ Tracer K-10 (a fluorescent ligand for BET bromodomains)
-
This compound (or other test compounds)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-BET bromodomain fusion protein plasmid and seed into a 96-well plate.
-
The following day, treat the cells with varying concentrations of this compound for 2 hours.
-
Add the NanoBRET™ Tracer K-10 to all wells at a final concentration of 1 µM and incubate for an additional 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®, 460 nm) and acceptor (Tracer K-10, >600 nm) emission signals.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the logarithm of the this compound concentration to determine the cellular IC50 value.
Signaling Pathways and Mechanistic Diagrams
This compound's selective inhibition of BD1 disrupts the function of BET proteins in transcriptional regulation, impacting key signaling pathways involved in cancer and inflammation, such as the c-MYC and NF-κB pathways.
Mechanism of this compound-Mediated Transcriptional Repression
Caption: this compound inhibits the binding of BET proteins to acetylated histones, leading to transcriptional repression.
Impact of this compound on NF-κB Signaling Pathway
Caption: this compound attenuates the inflammatory response by inhibiting BET protein co-activation of NF-κB target genes.
Conclusion
This compound is a valuable chemical probe for elucidating the specific functions of the first bromodomain of BET proteins in epigenetic regulation. Its high selectivity provides a powerful tool for researchers in academia and industry to explore the therapeutic potential of targeting BD1 in various diseases, including cancer and inflammatory disorders. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound and other selective BET inhibitors. Further research into the downstream effects of BD1-selective inhibition will continue to enhance our understanding of epigenetic control and may pave the way for the development of novel, more targeted therapies.
References
- 1. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of GSK789 on Downstream Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK789 is a potent and highly selective chemical probe for the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3] Unlike pan-BET inhibitors that target both BD1 and BD2, this compound's selectivity for BD1 offers a more nuanced tool to dissect the specific functions of this bromodomain in gene regulation. This technical guide provides an in-depth overview of the anticipated downstream gene expression changes following this compound treatment, based on the established roles of BET proteins and data from pan-BET inhibitors. It includes detailed experimental protocols for assessing these changes and visualizes the core signaling pathways involved.
Introduction to this compound and BET Inhibition
The BET family of proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, playing a crucial role in the recruitment of transcriptional machinery to promoters and enhancers. This action facilitates the expression of genes involved in cell proliferation, inflammation, and oncogenesis. By competitively binding to the acetyl-lysine binding pocket of BET bromodomains, inhibitors like this compound displace these proteins from chromatin, leading to the downregulation of key target genes.[4] this compound exhibits approximately 1000-fold greater affinity for BD1 over BD2, making it a valuable tool for studying the specific roles of this domain.[2]
Core Signaling Pathways Modulated by BET Inhibition
BET proteins, particularly BRD4, are critical for the transcription of a number of key oncogenes and inflammatory mediators. The primary downstream target of BET inhibitors is the MYC proto-oncogene , a master regulator of cell proliferation and metabolism. Additionally, BET inhibitors have been shown to modulate the expression of genes involved in inflammatory and immune responses, including those regulated by NF-κB and interferon (IFN)-stimulated genes (ISGs) .
The following diagram illustrates the general mechanism of action for a BET inhibitor like this compound.
Caption: Mechanism of Action of this compound in Inhibiting BET Protein Function.
Anticipated Downstream Gene Expression Changes with this compound Treatment
While specific quantitative data for this compound is not yet widely available in public databases, studies on pan-BET inhibitors like JQ1 provide a strong indication of the expected changes in gene expression. The following table summarizes key gene targets and their anticipated regulation following treatment.
| Gene Target Category | Key Genes | Expected Change with this compound | Rationale |
| Oncogenes | MYC, FOSL1 | Downregulation | BET proteins, particularly BRD4, are essential for the transcription of these key oncogenes. |
| Cell Cycle Regulators | CDK6, Cyclins | Downregulation | As downstream targets of MYC, their expression is expected to decrease, leading to cell cycle arrest. |
| Pro-inflammatory Cytokines | IL-6, TNF | Downregulation | BET proteins are involved in the transcriptional activation of many inflammatory genes, often in concert with NF-κB. |
| Interferon-Stimulated Genes (ISGs) | OAS1, MX1, CD274 (PD-L1) | Downregulation | BET inhibitors have been shown to suppress the expression of a subset of ISGs. |
Experimental Protocols
To assess the downstream effects of this compound on gene expression, RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) are the principle methodologies.
RNA Sequencing (RNA-seq) Protocol
This protocol outlines the steps for analyzing global changes in gene expression in a cancer cell line treated with this compound.
Experimental Workflow:
Caption: A typical workflow for an RNA-sequencing experiment.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., a relevant leukemia or solid tumor line) at an appropriate density. Once adhered and growing, treat cells with this compound at a predetermined concentration (e.g., based on IC50 values) and for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) for comparison.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol
This protocol is designed to identify the genomic regions where BRD4 binding is displaced by this compound.
Experimental Workflow:
Caption: A standard workflow for a ChIP-sequencing experiment.
Detailed Methodology:
-
Cell Treatment and Crosslinking: Treat cells with this compound and a vehicle control as described for RNA-seq. Crosslink protein to DNA by adding formaldehyde (B43269) directly to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin with an anti-BRD4 antibody overnight. Include an IgG control for background assessment.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by heating in the presence of NaCl. Purify the DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence on a high-throughput platform.
-
Data Analysis:
-
Align sequencing reads to a reference genome.
-
Perform peak calling to identify regions of BRD4 enrichment.
-
Compare peak intensities between this compound-treated and vehicle-treated samples to identify regions of BRD4 displacement.
-
Perform motif analysis to identify transcription factor binding sites within the identified peaks.
-
Conclusion
This compound, as a selective BD1 inhibitor, represents a powerful tool for elucidating the specific functions of this bromodomain in health and disease. Based on our understanding of BET protein function, treatment with this compound is expected to lead to the downregulation of key oncogenes such as MYC and modulate the expression of genes involved in inflammation and the immune response. The experimental protocols provided in this guide offer a robust framework for researchers to investigate these downstream gene expression changes and further unravel the therapeutic potential of selective BET inhibition. As more specific data for this compound becomes available, a more refined picture of its unique impact on the transcriptome will emerge.
References
GSK789's Effects on Chromatin Binding of BRD4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of GSK789 on the chromatin binding of Bromodomain-containing protein 4 (BRD4). It is designed to be a valuable resource for researchers and professionals in the fields of epigenetics, oncology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms.
Introduction
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are key epigenetic readers that play a crucial role in the regulation of gene transcription.[1] BRD4 recognizes and binds to acetylated lysine (B10760008) residues on histone tails through its two tandem bromodomains, BD1 and BD2.[2] This interaction tethers BRD4 to chromatin, where it recruits the positive transcription elongation factor b (P-TEFb) complex, leading to transcriptional activation of target genes, including many proto-oncogenes like MYC and pro-inflammatory genes.[2][3] The critical role of BRD4 in driving cellular proliferation and inflammation has made it a compelling therapeutic target in oncology and inflammatory diseases.[4]
This compound is a potent, cell-permeable, and highly selective chemical probe for the first bromodomain (BD1) of the BET family of proteins.[5][6] Its high selectivity for BD1 over BD2 (over 1000-fold) allows for the specific interrogation of the biological functions of this particular domain.[6] This guide delves into the molecular interactions and cellular consequences of this compound-mediated inhibition of BRD4 chromatin binding.
Quantitative Data on this compound's Interaction with BRD4
The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound for BRD4.
| Parameter | Value | Assay | Reference |
| BRD4 BD1 IC50 | 20 nM | Biochemical Assay | [5] |
| BRD4 BD1 Kd | 16-20 nM | BROMOscan | [6][7] |
| Selectivity (BD1 vs. BD2) | >1000-fold | Various | [6] |
| Cell Line | Cancer Type | IC50 | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 125 nM | [8] |
| HL-60 | Acute Promyelocytic Leukemia | 390 nM | [8] |
| THP-1 | Acute Monocytic Leukemia | 258 nM | [8] |
Signaling Pathways Modulated by this compound
This compound, by displacing BRD4 from chromatin, significantly impacts key signaling pathways involved in cell proliferation and inflammation. The following diagrams illustrate these pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BRD4 Binding
This biochemical assay is used to quantify the binding of BRD4 to acetylated histone peptides and to determine the inhibitory potency of compounds like this compound.
Materials:
-
His-tagged BRD4 (BD1) protein
-
Biotinylated tetra-acetylated histone H4 peptide (H4K5acK8acK12acK16ac)
-
This compound
-
AlphaScreen Streptavidin Donor Beads
-
AlphaScreen Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the His-tagged BRD4 (BD1) protein and the biotinylated acetylated histone H4 peptide.
-
Add the this compound dilutions or vehicle control (DMSO) to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads to each well.
-
Incubate the plate in the dark for 60 minutes at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to map the genome-wide localization of BRD4 and to assess its displacement from chromatin upon treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Formaldehyde
-
Glycine
-
Lysis and wash buffers
-
ChIP-grade anti-BRD4 antibody
-
Protein A/G magnetic beads
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Culture cells and treat with this compound or vehicle for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde to the culture medium.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells, then shear the chromatin to fragments of 200-500 bp.
-
Incubate the chromatin with an anti-BRD4 antibody overnight.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound material.
-
Elute the chromatin and reverse the crosslinks.
-
Purify the DNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
Analyze the data to identify BRD4 binding peaks and compare their occupancy between this compound-treated and control samples.[9]
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a live-cell imaging technique used to measure the dynamics of fluorescently tagged proteins. In this context, it can be used to assess the mobility of GFP-tagged BRD4 in the nucleus and how this is affected by this compound, reflecting its displacement from chromatin.[10]
Materials:
-
Cells suitable for live-cell imaging (e.g., U2OS)
-
Expression vector for GFP-tagged BRD4
-
Transfection reagent
-
This compound
-
Confocal microscope with FRAP capabilities
Procedure:
-
Transfect cells with the GFP-BRD4 expression vector.
-
Allow 24-48 hours for protein expression.
-
Treat the cells with this compound or vehicle control for a specified time before imaging.
-
Mount the cells on the confocal microscope stage.
-
Acquire a few pre-bleach images of a nucleus expressing GFP-BRD4.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Quantify the fluorescence intensity in the ROI over time and normalize it to the pre-bleach intensity.
-
From the recovery curve, determine the mobile fraction of BRD4 and the half-time of recovery. A faster recovery and a larger mobile fraction indicate increased protein mobility and reduced chromatin binding.[10]
Conclusion
This compound is a powerful and selective tool for dissecting the role of the first bromodomain of BRD4 in gene regulation and disease. By competitively inhibiting the binding of BRD4 to acetylated chromatin, this compound effectively displaces BRD4 from the promoters and enhancers of key target genes, leading to the downregulation of oncogenic and pro-inflammatory signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of selective BD1 inhibition and to explore the intricate mechanisms of epigenetic regulation.
References
- 1. Bromodomain compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 2. Impact of RNA-seq data analysis algorithms on gene expression estimation and downstream prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of BET Proteins in Inflammation and CNS Diseases [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | BET BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. eubopen.org [eubopen.org]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
GSK789: A Technical Guide to a Selective Chemical Probe for BET Bromodomain 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK789, a potent and highly selective chemical probe for the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound serves as a critical tool for dissecting the specific biological functions of BD1 in health and disease, offering a more nuanced approach compared to pan-BET inhibitors. This document outlines the quantitative biochemical and cellular data for this compound, detailed experimental protocols for its use, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound and BET Protein Function
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription.[1][2] Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins.[3][4] This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to activate gene expression.
Pan-BET inhibitors, which target both BD1 and BD2 domains across all BET family members, have shown therapeutic promise in oncology and inflammatory diseases. However, their broad activity profile can lead to dose-limiting toxicities.[5] The development of domain-selective inhibitors like this compound, which preferentially targets BD1, allows for a more precise investigation into the distinct roles of the individual bromodomains.[6][7] this compound provides a means to explore the specific functions of BD1 in gene regulation and cellular processes, potentially leading to the development of more targeted therapeutics with improved safety profiles.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for BET BD1.
Table 1: In Vitro Biochemical Potency of this compound against BET Bromodomains
| Target | Assay Format | IC50 (nM) |
| BRD4 BD1 | TR-FRET | 20 |
| BRD3 BD1 | TR-FRET | <25 |
| BRD2 BD1 | TR-FRET | <25 |
| BRDT BD1 | TR-FRET | <25 |
| BRD4 BD2 | TR-FRET | >30,000 |
| BRD3 BD2 | TR-FRET | >30,000 |
| BRD2 BD2 | TR-FRET | >30,000 |
| BRDT BD2 | TR-FRET | >30,000 |
Data compiled from publicly available sources.
Table 2: Selectivity Profile of this compound from BROMOscan
| Bromodomain | % Inhibition at 1 µM |
| BRD4 BD1 | 100 |
| BRD3 BD1 | 100 |
| BRD2 BD1 | 100 |
| BRDT BD1 | 100 |
| BRD4 BD2 | <1 |
| BRD3 BD2 | <1 |
| BRD2 BD2 | <1 |
| BRDT BD2 | <1 |
| Other (non-BET) | Generally low |
This table represents a summary of typical BROMOscan data, highlighting the profound selectivity for BET BD1 domains.
Table 3: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | IC50 (nM) |
| Ramos (Burkitt's Lymphoma) | Proliferation | ~500 |
| MOLM-13 (Acute Myeloid Leukemia) | Proliferation | ~1000 |
Cellular potency is influenced by various factors including cell permeability and target engagement in a cellular context.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
This protocol outlines a competitive binding assay to determine the IC50 of this compound for BET bromodomains.
Materials:
-
Recombinant His-tagged BET bromodomain protein (e.g., BRD4 BD1)
-
Biotinylated histone H4 peptide acetylated at Lys5, 8, 12, and 16
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated APC (acceptor fluorophore)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the recombinant BET bromodomain protein.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add a pre-mixed solution of the biotinylated acetylated histone peptide, Europium-labeled anti-His antibody, and Streptavidin-conjugated APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the data against the logarithm of the inhibitor concentration to determine the IC50 value.
BROMOscan® Selectivity Profiling
This method is used to assess the selectivity of this compound against a broad panel of human bromodomains.
Principle: The BROMOscan technology utilizes a competitive binding assay where test compounds compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is measured by qPCR of the DNA tag.
Procedure:
-
This compound is prepared at a specified concentration (e.g., 1 µM).
-
The compound is incubated with a panel of DNA-tagged human bromodomains.
-
The mixture is added to wells coated with an immobilized ligand.
-
After an incubation period to allow for binding equilibrium, unbound bromodomains are washed away.
-
The amount of bound bromodomain is quantified using qPCR.
-
Results are typically expressed as the percentage of inhibition relative to a DMSO control.
Cellular Proliferation Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Ramos, MOLM-13)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot for c-Myc Expression
This protocol assesses the impact of this compound on the protein levels of the oncogene c-Myc, a key downstream target of BET proteins.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Treat cells with this compound at various concentrations or for different time points.
-
Lyse the cells using RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the study of this compound.
References
- 1. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer [diposit.ub.edu]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Role of GSK789 in Inhibiting Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK789 is a potent and highly selective chemical probe that inhibits the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). Emerging evidence indicates that selective inhibition of BD1 is a promising therapeutic strategy in oncology. By competitively binding to the acetyl-lysine binding pockets of BD1, this compound displaces BET proteins from chromatin, leading to the downregulation of key oncogenes, most notably c-Myc. This disruption of transcriptional programs results in cell cycle arrest and inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its anti-proliferative effects, and the experimental protocols used to evaluate its efficacy.
Introduction to BET Proteins and the Role of BD1 in Cancer
The BET family of proteins are epigenetic readers that play a crucial role in regulating gene transcription. They are characterized by the presence of two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to drive the expression of genes involved in cell cycle progression, proliferation, and survival.
Dysregulation of BET protein function is a hallmark of many cancers. Overexpression or translocation of BET proteins can lead to the aberrant activation of oncogenes, such as c-Myc, driving tumorigenesis. While pan-BET inhibitors, which target both BD1 and BD2, have shown therapeutic promise, they are often associated with dose-limiting toxicities. This has spurred the development of domain-selective inhibitors. Studies have shown that the anti-proliferative effects of pan-BET inhibitors can be phenocopied by selective inhibition of BD1, suggesting that targeting this domain alone may offer a more favorable therapeutic window.
This compound: A Selective BD1 Inhibitor
This compound is a cell-permeable small molecule that demonstrates high selectivity for the BD1 domain of BET proteins over the BD2 domain. This selectivity provides a valuable tool to dissect the specific functions of BD1 in cancer biology and offers the potential for a more targeted therapeutic approach with an improved safety profile.
Mechanism of Action: Inhibition of Cancer Cell Proliferation
The primary mechanism by which this compound inhibits cancer cell proliferation is through the disruption of BET-dependent gene transcription. By occupying the acetyl-lysine binding pocket of BD1, this compound prevents BET proteins from binding to chromatin at the promoter and enhancer regions of their target genes.
A key downstream target of this inhibition is the c-Myc oncogene, a master regulator of cell proliferation, growth, and metabolism. Pan-BET inhibitors have been shown to potently suppress c-Myc transcription. Given that BD1 inhibition phenocopies the anti-proliferative effects of pan-BET inhibitors, it is the established mechanism that this compound exerts its anti-cancer effects through the downregulation of c-Myc and its downstream targets. This leads to a cascade of cellular events, including:
-
Cell Cycle Arrest: Downregulation of c-Myc leads to the arrest of the cell cycle, preventing cancer cells from progressing through the G1 phase and entering the S phase of DNA replication.
-
Induction of Apoptosis: Prolonged inhibition of BET proteins and suppression of c-Myc can trigger programmed cell death, or apoptosis, in cancer cells.
Quantitative Data: Anti-Proliferative Activity of this compound
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected hematological cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 125 |
| HL60 | Acute Promyelocytic Leukemia | 390 |
| THP-1 | Acute Monocytic Leukemia | 258 |
| Table 1: Anti-proliferative activity of this compound in selected cancer cell lines. |
Note: There is currently a lack of publicly available IC50 data for this compound in solid tumor cell lines.
In Vivo Efficacy
As of the latest available data, there are no specific in vivo xenograft studies published for this compound. However, studies with the pan-BET inhibitor JQ1 have demonstrated significant anti-tumor activity in various xenograft models, including those for Burkitt's lymphoma and acute myeloid leukemia. Given that BD1 inhibition is understood to be a key driver of the anti-proliferative effects of pan-BET inhibitors, it is hypothesized that this compound would exhibit similar in vivo efficacy.
Clinical Development
A thorough search of clinical trial databases reveals no ongoing or completed clinical trials specifically for this compound. The development of BET inhibitors is a rapidly evolving field, with several pan-BET and some domain-selective inhibitors currently in clinical investigation for various oncology indications.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (typically ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a no-cell control.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
GSK78
The Impact of GSK789 on Inflammatory Signaling Pathways: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK789 is a potent and highly selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. This selectivity for BD1 distinguishes it from pan-BET inhibitors and suggests a more targeted approach to modulating gene transcription in inflammatory and oncologic contexts. This document provides an in-depth technical overview of the current understanding of this compound's impact on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT). We will detail the mechanism of action, summarize key quantitative data from preclinical studies, and provide comprehensive experimental protocols for the assays cited. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's role in immunomodulation.
Introduction to this compound and BET Inhibition
The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic readers that play a crucial role in regulating gene transcription.[1] They contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. This interaction is critical for the recruitment of transcriptional machinery to chromatin, thereby initiating and elongating transcription of target genes, many of which are implicated in inflammation and cancer.
Pan-BET inhibitors, which target both BD1 and BD2, have shown promise in preclinical models but have also been associated with toxicity in clinical trials.[1] This has driven the development of domain-selective inhibitors like this compound, which specifically targets BD1. The hypothesis is that selective inhibition of BD1 may retain the therapeutic anti-inflammatory and anti-cancer effects while mitigating the side effects associated with pan-BET inhibition. This compound has demonstrated potent, cell-permeable, and highly selective inhibition of BET BD1, making it a valuable tool for dissecting the specific functions of this domain.[1][2]
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. This prevents the tethering of BET proteins to acetylated chromatin, thereby inhibiting the transcription of a specific subset of genes. Many of these genes are known to be key drivers of inflammatory responses. The selective inhibition of BD1 is thought to be a key differentiator for this compound, potentially leading to a more refined modulation of gene expression compared to pan-BET inhibitors.
Impact on Inflammatory Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. BET proteins, particularly BRD4, are known to be co-activators of NF-κB.
While direct quantitative data on the effect of this compound on specific components of the NF-κB signaling cascade is not yet extensively published, the known role of BET proteins as NF-κB co-activators strongly suggests that this compound would attenuate NF-κB-dependent gene transcription. This is supported by the observed suppression of pro-inflammatory cytokine production in cellular assays.
Caption: this compound's proposed mechanism of inhibiting the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK signaling pathways (including p38, JNK, and ERK) are critical for transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. The current literature does not provide direct evidence of this compound modulating the phosphorylation status of key MAPK proteins. However, given that BET inhibitors can regulate the transcription of upstream regulators and downstream effectors of the MAPK pathway, it is plausible that this compound could indirectly influence MAPK signaling. Further research is required to elucidate the precise effects of this compound on these pathways.
Caption: Potential indirect influence of this compound on the MAPK signaling pathway.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors and is integral to the immune response. Studies on other BET inhibitors have suggested a potential for crosstalk with the JAK-STAT pathway. For instance, BET inhibition has been shown to suppress the transcriptional responses to cytokine-Jak-STAT signaling without affecting STAT activation itself. This suggests that BET proteins may act as crucial co-activators for STAT-mediated transcription of a subset of genes. While direct studies on this compound's impact on this pathway are limited, it is a promising area for future investigation.
Caption: Hypothesized role of this compound in modulating JAK-STAT-mediated transcription.
Quantitative Data and Experimental Protocols
Inhibition of Cytokine Production
A key measure of the anti-inflammatory potential of this compound is its ability to suppress the production of pro-inflammatory cytokines.
Table 1: Inhibition of LPS-Induced IL-6 Production by this compound in Human Whole Blood
| Compound | Assay | Stimulant | Cytokine | IC50 (μM) |
| This compound | Human Whole Blood | LPS | IL-6 | 0.25 |
Experimental Protocol: Human Whole Blood Assay for Cytokine Inhibition
Caption: Workflow for the human whole blood assay to determine cytokine inhibition.
Methodology Details:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium heparin).
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to the desired concentrations.
-
Stimulation: Lipopolysaccharide (LPS) from a gram-negative bacterium (e.g., E. coli) is used to induce a pro-inflammatory response.
-
Incubation: The treated and stimulated blood is incubated in a humidified incubator at 37°C with 5% CO2.
-
Cytokine Measurement: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest (e.g., human IL-6) are used for quantification.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Conclusion and Future Directions
This compound represents a promising, selective tool for the modulation of inflammatory responses. Its potent inhibition of LPS-induced IL-6 production in a physiologically relevant human whole blood assay underscores its anti-inflammatory potential. The precise molecular mechanisms by which this compound impacts the NF-κB, MAPK, and JAK-STAT signaling pathways require further detailed investigation. Future studies should focus on:
-
Quantifying the effect of this compound on the phosphorylation and activation of key signaling intermediates within these pathways.
-
Utilizing transcriptomic and proteomic approaches to identify the full spectrum of genes and proteins whose expression is modulated by this compound in inflammatory settings.
-
Evaluating the efficacy of this compound in various preclinical in vivo models of inflammatory diseases.
A deeper understanding of the intricate molecular interactions of this compound will be instrumental in guiding its further development as a potential therapeutic agent for a range of inflammatory and autoimmune disorders.
References
Selective BD1 Inhibition with GSK789: A Technical Overview of its Antitumor Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antitumor effects of GSK789, a potent and highly selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) protein family. By selectively targeting BD1, this compound offers a promising therapeutic strategy, potentially phenocopying the anticancer effects of pan-BET inhibitors with an improved therapeutic window. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables provide a structured summary of the quantitative data available for this compound, facilitating a clear comparison of its biochemical potency, selectivity, and cellular effects.
Table 1: Biochemical Activity and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Kd (nM) | Selectivity vs. BD2 | Reference |
| BRD4 (BD1) | TR-FRET | 32 | - | >1000-fold | [1] |
| BRD2 (BD1) | TR-FRET | 20 | - | >1000-fold | [1] |
| BRD3 (BD1) | TR-FRET | 20 | - | >1000-fold | [1] |
| BRDT (BD1) | TR-FRET | 16 | - | >1000-fold | [1] |
| BRD4 (BD1) | BROMOscan | - | 16 | >1000-fold | [1] |
| BRD2 (BD1) | BROMOscan | - | 20 | >1000-fold | [1] |
| BRD3 (BD1) | BROMOscan | - | 19 | >1000-fold | [1] |
| BRDT (BD1) | BROMOscan | - | 17 | >1000-fold | [1] |
| BRD4 (BD2) | TR-FRET | >30000 | - | - | [1] |
| BRD2 (BD2) | TR-FRET | >30000 | - | - | [1] |
| BRD3 (BD2) | TR-FRET | >30000 | - | - | [1] |
| BRDT (BD2) | TR-FRET | >30000 | - | - | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint Measured | IC50 (µM) | Reference |
| Human Whole Blood | Cytokine Release | MCP-1 Inhibition | 0.32 | [1] |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | Cell Viability | Not explicitly reported | [1] |
| Multiple Myeloma (MM.1S) | NanoBRET | BRD4 Target Engagement | 0.13 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound's antitumor effects.
Biochemical Assays for BET Bromodomain Inhibition
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
This assay measures the binding of this compound to BET bromodomains by competing with a fluorescently labeled ligand.
-
Reagents: Recombinant GST-tagged BET bromodomains (BD1 or BD2), biotinylated histone H4 peptide (H4K5/8/12/16Ac), Europium-labeled anti-GST antibody (donor fluorophore), and Streptavidin-d2 (acceptor fluorophore).
-
Procedure:
-
Add 4 µL of a 2.5x solution of the test compound (this compound) in assay buffer (50 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% CHAPS) to a 384-well plate.
-
Add 2 µL of a 5x solution of the GST-tagged BET bromodomain.
-
Add 4 µL of a 2.5x solution of the biotinylated histone peptide.
-
Incubate at room temperature for 30 minutes.
-
Add 10 µL of a pre-mixed solution of Europium-labeled anti-GST antibody and Streptavidin-d2.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
-
-
Data Analysis: The ratio of the emission signals (665/620) is calculated and used to determine the percent inhibition. IC50 values are then calculated from the dose-response curves.
Cellular Assays
NanoBRET Target Engagement Assay:
This assay quantifies the engagement of this compound with BRD4 in living cells.
-
Cell Culture: HEK293T cells are transiently transfected with a plasmid encoding a NanoLuc-BRD4 fusion protein.
-
Procedure:
-
Seed the transfected cells into a 96-well plate.
-
Add the NanoBRET tracer and this compound at various concentrations.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the Nano-Glo substrate.
-
Read the plate on a luminometer capable of measuring the BRET signal (donor emission at 460 nm and acceptor emission at 618 nm).
-
-
Data Analysis: The BRET ratio is calculated, and IC50 values are determined from the dose-response curves, representing the concentration of this compound required to displace 50% of the tracer.
Cell Proliferation Assay (e.g., CellTiter-Glo®):
This assay measures cell viability by quantifying ATP levels, which is an indicator of metabolically active cells.
-
Cell Culture: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 values from the resulting dose-response curves.
Cytokine Expression Assay (ELISA for MCP-1):
This assay quantifies the inhibition of cytokine release in human whole blood.
-
Sample Collection: Use fresh human whole blood.
-
Procedure:
-
Pre-incubate the blood with various concentrations of this compound for 1 hour.
-
Stimulate with lipopolysaccharide (LPS) to induce cytokine production.
-
Incubate for 24 hours at 37°C.
-
Centrifuge to separate the plasma.
-
Measure the concentration of MCP-1 in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Determine the percent inhibition of MCP-1 production compared to the LPS-stimulated control and calculate the IC50 value.
MYC Expression Analysis (Western Blot):
This method is used to assess the impact of this compound on the protein levels of the oncoprotein MYC.
-
Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against MYC overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities to determine the relative change in MYC protein expression.
Mandatory Visualizations
Signaling Pathway of this compound in Antitumor Activity
Caption: this compound selectively inhibits BD1 of BET proteins, disrupting chromatin binding and transcription of oncogenes like MYC.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound from biochemical potency and selectivity to cellular and in vivo antitumor efficacy.
Logical Relationship of BET Protein Domains and Inhibitor Selectivity
Caption: Selective inhibition of BET bromodomains aims to separate antitumor efficacy from potential toxicities.
References
GSK789's Impact on Transcription Factor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK789 is a potent and highly selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a critical role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to promoters and enhancers, thereby activating gene expression. This compound's selective inhibition of BD1 disrupts this interaction, leading to downstream effects on the activity of key transcription factors involved in oncogenesis and inflammation, including MYC, NF-κB, and STATs. This technical guide provides an in-depth overview of the effects of this compound on transcription factor activity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Mechanism of Action: Inhibition of BET-Mediated Transcription
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. This selective inhibition prevents the recruitment of BET proteins to chromatin, thereby displacing them from gene promoters and enhancers. The displacement of BET proteins, particularly BRD4, disrupts the assembly of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the phosphorylation of RNA polymerase II and subsequent transcriptional elongation. This leads to a reduction in the expression of a specific subset of genes that are highly dependent on BET protein function for their transcription.
Signaling Pathway
The binding of BET proteins to acetylated histones is a critical step in the transcriptional activation of genes regulated by various transcription factors. By inhibiting this interaction, this compound indirectly modulates the activity of these transcription factors by preventing the necessary transcriptional machinery from being recruited to their target genes.
Caption: Mechanism of this compound action on BET-mediated transcription.
Quantitative Analysis of this compound's Effect on Transcription Factor Activity
While specific quantitative data for this compound's direct impact on the activity of MYC, NF-κB, and STATs is still emerging, the effects of pan-BET inhibitors, which have a similar mechanism of action, have been well-documented. The following tables summarize representative data from studies using the pan-BET inhibitor JQ1, which is expected to produce similar effects to this compound.
Table 1: Effect of BET Inhibition on MYC Expression
| Cell Line | Treatment | MYC mRNA Level (Fold Change vs. Control) | c-Myc Protein Level (Fold Change vs. Control) | Reference |
| MM.1S (Multiple Myeloma) | JQ1 (500 nM, 8h) | ~0.2 | Not Reported | [2] |
| CRC Cell Lines (Various) | JQ1 (500-1000 nM, 24h) | Significant Decrease | Significant Decrease | [3] |
| CRPC Cell Lines (LNCaP, MR49F) | JQ1 (500 nM, 24h) | Not Reported | Strong Suppression | [4] |
Table 2: Effect of BET Inhibition on NF-κB and STAT Signaling
| Cell Line | Treatment | Effect on NF-κB Pathway | Effect on STAT Pathway | Reference |
| Lymphoma Cell Lines | JQ1, dBET6 | No significant effect on non-canonical NF-κB | Reduced STAT3 phosphorylation | [5] |
| Human Monocytes | I-BET151 | Suppressed TLR- and TNF-induced IFN responses | Inhibited cytokine-induced transcription of STAT targets | [6] |
| B-ALL Cell Lines (CRLF2-rearranged) | JQ1 | Not Reported | Reduced STAT5 phosphorylation | [7] |
Experimental Protocols
Western Blot for c-Myc Protein Levels
This protocol describes the detection of c-Myc protein levels in cell lysates following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., CRC or CRPC cell lines)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels.
Caption: Western Blot experimental workflow.
IL-6 Production ELISA
This protocol measures the secretion of IL-6, a cytokine often regulated by NF-κB and STAT3, from cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., THP-1 macrophages)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., LPS)
-
Human IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control. After a pre-incubation period, stimulate the cells with an appropriate agent (e.g., LPS) to induce IL-6 production.
-
Supernatant Collection: After the desired incubation time, collect the cell culture supernatant.
-
ELISA: Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of IL-6 in the samples by comparing their absorbance to the standard curve.
Caption: IL-6 ELISA experimental workflow.
Luciferase Reporter Assay for Transcription Factor Activity
This protocol is a general method to quantify the activity of a specific transcription factor (e.g., NF-κB or STAT3) in response to this compound treatment.
Materials:
-
This compound
-
Host cell line (e.g., HEK293T)
-
Luciferase reporter plasmid containing response elements for the transcription factor of interest.
-
Control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the host cells with the transcription factor reporter plasmid and the control plasmid.
-
Cell Treatment: After transfection, treat the cells with this compound or vehicle control, along with a stimulus to activate the transcription factor of interest.
-
Cell Lysis: Lyse the cells according to the reporter assay system's protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The resulting ratio reflects the specific activity of the transcription factor.
Caption: Luciferase reporter assay workflow.
Conclusion
This compound, as a selective BD1 inhibitor, represents a promising therapeutic agent with the potential to modulate the activity of key transcription factors implicated in cancer and inflammatory diseases. Its mechanism of action, centered on the displacement of BET proteins from chromatin, leads to the downstream suppression of transcriptional programs driven by factors such as MYC, NF-κB, and STATs. While direct quantitative data for this compound's effects on these transcription factors is still being actively investigated, the extensive research on pan-BET inhibitors provides a strong rationale for its expected efficacy. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the specific molecular consequences of this compound treatment and to explore its full therapeutic potential.
References
- 1. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maintenance of MYC expression promotes de novo resistance to BET bromodomain inhibition in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. diva-portal.org [diva-portal.org]
The Discovery and Development of GSK789: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK789 is a potent, cell-permeable, and highly selective chemical probe targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] This document provides an in-depth technical overview of the discovery and preclinical development of this compound, including its mechanism of action, in vitro and cellular activity, and available in vivo data. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and application of this selective BD1 inhibitor.
Introduction
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[3] Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. Pan-BET inhibitors, which target both BD1 and BD2 domains, have shown therapeutic potential in oncology and inflammatory diseases but are often associated with significant toxicities in clinical trials.[1][4] This has driven the development of domain-selective inhibitors to dissect the specific functions of BD1 and BD2 and potentially develop safer therapeutics. This compound emerged from a medicinal chemistry effort to create a potent and selective inhibitor of the BD1 domain of the BET family.[4]
Discovery and Optimization
This compound was developed through a structure-based medicinal chemistry design approach, originating from a series of naphthyridone inhibitors of the ATAD2 bromodomain.[4] The optimization process focused on enhancing selectivity for the BD1 domain over the BD2 domain of BET proteins. This was achieved by exploiting structural differences between the two domains, leading to the identification of this compound as a highly selective BD1 inhibitor.
Mechanism of Action
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BD1 domain of BET proteins. This inhibition prevents the recruitment of BET proteins to chromatin, thereby modulating the transcription of target genes. The high selectivity of this compound for BD1 allows for the specific investigation of the biological roles of this domain.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: this compound inhibits the binding of BET proteins to acetylated histones.
In Vitro and Cellular Activity
This compound demonstrates potent and selective inhibition of the BD1 domain across the BET family. Its in vitro and cellular activities have been characterized through various assays.
Biochemical Assays
Table 1: In Vitro Inhibition of BET Bromodomains by this compound
| Target | Assay | IC50 (nM) |
| BRD4 BD1 | TR-FRET | 40 |
| BRD4 BD2 | TR-FRET | >30,000 |
| BRD3 BD1 | TR-FRET | 20 |
| BRD3 BD2 | TR-FRET | >30,000 |
| BRD2 BD1 | TR-FRET | 25 |
| BRD2 BD2 | TR-FRET | >30,000 |
Data extracted from publicly available information.
Cellular Assays
This compound has shown anti-proliferative activity in various cancer cell lines.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Acute Myeloid Leukemia | 390 |
| MV4-11 | Acute Myeloid Leukemia | 124.6 |
| THP-1 | Acute Monocytic Leukemia | 158 |
Data extracted from publicly available information.[2]
Preclinical In Vivo Data
Information on the in vivo characterization of this compound is limited. Available data suggests that while the compound has been tested in mice via intraperitoneal (IP) administration at a dose of 10 mg/kg, it may not possess pharmacokinetic properties suitable for oral administration in animal models.[5] This suggests that this compound is primarily utilized as a chemical probe for in vitro and proof-of-concept in vivo studies rather than a clinical development candidate.
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of this compound to the bromodomain proteins.
References
- 1. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of GSK789
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, experimental characterization, and mechanism of action of GSK789, a potent and highly selective chemical probe for the first bromodomain (BD1) of the Bromo and Extra Terminal (BET) family of proteins.
Core Physicochemical Properties
This compound is a cell-permeable small molecule designed for high-affinity, selective binding to the BD1 bromodomains of BRD2, BRD3, BRD4, and BRDT.[1][2] Its key physicochemical characteristics are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₃N₅O₃ | [3] |
| Molecular Weight | 463.58 g/mol | [3] |
| CAS Number | 2540591-06-6 | [3][4][5] |
| IUPAC Name | (3R,4R)-N-cyclohexyl-4-((5-(furan-2-yl)-3-methyl-2-oxo-1,2-dihydro-1,7-naphthyridin-8-yl)amino)-1-methylpiperidine-3-carboxamide | [3] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO up to 10 mM | [1][5] |
| Storage Conditions | Store as a solid powder (dry, dark, 0-4°C short term, -20°C long term) or as DMSO stock solutions (-20°C or -80°C) | [1][3] |
| SMILES Code | CC1=CC2=C(C3=CC=CO3)C=NC(N[C@H]4--INVALID-LINK--=O)CN(C)CC4)=C2NC1=O | [3] |
Mechanism of Action: Selective BET BD1 Inhibition
This compound functions by competitively binding to the acetylated lysine (B10760008) (KAc) binding pocket of the first bromodomain (BD1) of BET proteins.[4][5] This targeted inhibition prevents the recruitment of BET proteins to acetylated histones on chromatin, thereby disrupting the formation of transcriptional complexes necessary for the expression of key genes involved in cell proliferation and inflammation.[1] this compound exhibits exceptional selectivity, with an affinity for BD1 that is approximately 1000 to 1500 times greater than for the second bromodomain (BD2).[5][6]
Experimental Protocols
The characterization of this compound's potency, selectivity, and physicochemical properties relies on several key experimental methodologies.
Potency and Selectivity Assessment: TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the binding affinity of inhibitors to their target proteins in a high-throughput format.[1][7]
Objective: To determine the IC₅₀ value of this compound for BET bromodomains (BD1 and BD2).
Principle: The assay measures the disruption of FRET between a Europium (Eu)-labeled donor (e.g., anti-GST antibody bound to a GST-tagged BET protein) and a fluorescently-labeled acceptor (e.g., a biotinylated histone peptide tracer bound to dye-labeled streptavidin). When this compound displaces the tracer from the bromodomain's binding pocket, the donor and acceptor are separated, leading to a decrease in the FRET signal.[8]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., HEPES, NaCl, BSA).
-
Prepare solutions of GST-tagged BET protein (e.g., BRD4-BD1), a biotinylated histone H4-acetylated peptide tracer, a Europium-labeled anti-GST antibody, and streptavidin-conjugated acceptor fluorophore.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add the this compound dilution series to the wells.
-
Add the GST-tagged BET protein and the Europium-labeled anti-GST antibody. Incubate to allow for binding.
-
Add the biotinylated histone peptide tracer and the streptavidin-acceptor.
-
Incubate the plate in the dark at room temperature to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Broad Selectivity Profiling: BROMOScan
To assess selectivity across the entire bromodomain family, a platform like DiscoverX's BROMOscan is utilized.[6][7] This assay format measures the ability of a test compound to compete with an immobilized ligand for binding to a panel of DNA-tagged bromodomains.
Methodology:
-
Assay Principle: this compound is incubated with a panel of bromodomains that are tagged with DNA. The mixture is then passed over a column containing an immobilized ligand for which the bromodomains have a high affinity.
-
Quantification: The amount of bromodomain that binds to the immobilized ligand is quantified via qPCR of the attached DNA tag.
-
Analysis: A low amount of DNA detected indicates that this compound successfully competed for binding to the bromodomain, preventing it from binding to the immobilized ligand. Results are typically reported as a percentage of control, allowing for a broad assessment of selectivity.
Purity and Identity Confirmation: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a crucial analytical technique for confirming the identity, purity, and quantifying small molecules like this compound in various matrices.
Methodology:
-
Sample Preparation:
-
Dissolve the this compound solid powder in a suitable solvent (e.g., DMSO, Methanol).
-
For biological samples (e.g., plasma), perform a protein precipitation step (e.g., with acetonitrile (B52724) or methanol (B129727) containing an internal standard) followed by centrifugation to isolate the analyte.[11]
-
-
Chromatographic Separation (LC):
-
Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system.
-
Use a reverse-phase column (e.g., C18) for separation.[12][13]
-
Employ a gradient elution method with two mobile phases, typically water with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[13]
-
-
Detection and Quantification (MS/MS):
-
The eluent from the LC column is directed into a tandem mass spectrometer.
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform detection using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for this compound (e.g., m/z 464.3 → [product ion]) and its internal standard.[12]
-
The peak area of the analyte is compared to a standard curve to determine its concentration and assess purity.
-
Involvement in Signaling Pathways
By inhibiting BET proteins, this compound modulates critical downstream signaling pathways that are often dysregulated in cancer and inflammatory diseases.
NF-κB and JAK-STAT Pathways
BET proteins are key co-activators for transcription factors central to inflammatory responses, such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STATs (Signal Transducer and Activator of Transcription).[11][14]
-
NF-κB Pathway: In the canonical pathway, stimuli like TNF-α lead to the degradation of the inhibitor IκB, allowing the p65/p50 NF-κB dimer to translocate to the nucleus.[15][16] There, it requires co-activators, including BRD4, to drive the transcription of pro-inflammatory and anti-apoptotic genes.
-
JAK-STAT Pathway: Cytokines (e.g., interferons, interleukins) bind to their receptors, activating associated Janus kinases (JAKs).[17][18] JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and bind DNA to regulate genes involved in immunity and cell proliferation.[19][20] This transcriptional activation is also often dependent on BET proteins.
This compound, by displacing BET proteins from chromatin, effectively suppresses the transcriptional output of both the NF-κB and JAK-STAT pathways, contributing to its anti-inflammatory and anti-proliferative effects.[11][14]
References
- 1. eubopen.org [eubopen.org]
- 2. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | BET BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS/MS method to quantify the bromodomain and extra-terminal (BET) inhibitor JQ1 in mouse plasma and brain microdialysate: application to cerebral microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BET bromodomain inhibition suppresses transcriptional responses to cytokine-Jak-STAT signaling in a gene-specific manner in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 18. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 19. Role of the Janus kinase (JAK)/signal transducters and activators of transcription (STAT) cascade in advanced glycation end-product-induced cellular mitogenesis in NRK-49F cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of the Janus kinase (JAK)/signal transducters and activators of transcription (STAT) cascade in advanced glycation end-product-induced cellular mitogenesis in NRK-49F cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Cellular Uptake and Permeability of GSK789: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK789 is a potent and highly selective chemical probe that inhibits the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones, thereby regulating gene transcription.[3] By selectively targeting BD1, this compound serves as a valuable tool to dissect the specific biological functions of this domain and holds potential for therapeutic applications in oncology and immuno-inflammatory diseases.[1][4] This technical guide provides an in-depth overview of the cellular uptake and permeability of this compound, summarizing key data and outlining detailed experimental protocols.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These characteristics are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₃N₅O₃ | [5] |
| Molecular Weight | 463.58 g/mol | [5] |
| Solubility | Soluble in DMSO up to 10 mM | [3] |
Cellular Uptake and Permeability
Table of Cellular Permeability Data (Illustrative)
| Assay Type | Cell Line | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Notes |
| PAMPA | N/A | Data not available | N/A | Assesses passive permeability. |
| Caco-2 | Caco-2 | Data not available | Data not available | Gold standard for predicting intestinal absorption. |
| MDCK-MDR1 | MDCK-MDR1 | Data not available | Data not available | Identifies substrates of P-glycoprotein efflux pump. |
Table of Cellular Uptake Data (Illustrative)
| Cell Line | Incubation Time (min) | Uptake (pmol/mg protein) | Uptake Mechanism | Notes |
| MV-4-11 | 60 | Data not available | Presumed passive diffusion | Acute myeloid leukemia cell line. |
| HL60 | 60 | Data not available | Presumed passive diffusion | Promyelocytic leukemia cell line. |
| THP-1 | 60 | Data not available | Presumed passive diffusion | Monocytic cell line. |
Mechanism of Action: BET BD1 Inhibition Signaling Pathway
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. This prevents the interaction between BET proteins and acetylated histones on the chromatin. The subsequent displacement of BET proteins from chromatin leads to altered transcription of target genes, including those involved in cell proliferation and inflammation.
Experimental Protocols
Detailed methodologies for assessing the cellular uptake and permeability of this compound are provided below. These protocols are based on standard industry practices.
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay is considered the gold standard for in vitro prediction of intestinal drug absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment (Apical to Basolateral):
-
The culture medium is replaced with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound is added to the apical (donor) compartment.
-
At predetermined time points, samples are collected from the basolateral (receiver) compartment.
-
-
Permeability Assessment (Basolateral to Apical):
-
The process is repeated with this compound added to the basolateral (donor) compartment and samples collected from the apical (receiver) compartment.
-
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined to assess the involvement of active efflux transporters.
Protocol 2: Cellular Uptake Assay in Suspension Cells
This protocol is suitable for determining the uptake of this compound in non-adherent cancer cell lines.
Methodology:
-
Cell Preparation: Cells (e.g., MV-4-11) are harvested, washed, and resuspended in assay buffer at a defined density.
-
Initiation of Uptake: this compound is added to the cell suspension to initiate the uptake experiment.
-
Incubation: The cell suspension is incubated at 37°C for various time points.
-
Termination of Uptake: The uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular compound.
-
Cell Lysis and Quantification: The cells on the filter are lysed, and the intracellular concentration of this compound is quantified by LC-MS/MS.
-
Data Normalization: The intracellular concentration is normalized to the protein content of the cell lysate, determined by a protein assay (e.g., BCA).
Conclusion
This compound is a valuable, cell-permeable chemical probe for studying the biological roles of the BET BD1 bromodomain. While its cell-based activity is well-documented, detailed quantitative data on its cellular uptake and permeability are not widely published. The experimental protocols outlined in this guide provide a framework for generating such data, which is crucial for a comprehensive understanding of its pharmacological profile and for the development of future therapeutics targeting BET bromodomains.
References
Methodological & Application
Application Notes and Protocols for GSK789 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing GSK789, a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, in various in vitro assays. This compound serves as a valuable chemical probe for investigating the biological functions of BET proteins in oncology and immuno-inflammatory diseases.
Mechanism of Action
This compound is a cell-permeable small molecule that selectively targets the BD1 of BET proteins, including BRD2, BRD3, and BRD4.[1] By binding to the acetyl-lysine binding pocket of BD1, this compound displaces BET proteins from chromatin, thereby inhibiting their function as epigenetic readers. This leads to the dysregulation of target gene transcription, which can result in anti-proliferative and anti-inflammatory effects.[2] this compound exhibits high selectivity for BD1 over the second bromodomain (BD2), with a reported affinity approximately 1000 times greater for BD1.[2]
Data Presentation
The following tables summarize the reported in vitro potency of this compound in various cell-based assays.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Description | IC50 (nM) | Assay Conditions |
| MV4-11 | Human Biphenotypic B Myelomonocytic Leukemia | 124.6 | 72 hours, CellTiter-Glo® Assay[1] |
| THP-1 | Human Acute Monocytic Leukemia | 158 | 72 hours, CellTiter-Glo® Assay[1] |
| HL-60 | Human Promyelocytic Leukemia | 390 | 72 hours, CellTiter-Glo® Assay[1] |
Table 2: Inhibition of Cytokine Release by this compound
| Cytokine | IC50 (µM) |
| MCP-1 | 0.67 |
| TNF-alpha | 0.87 |
| IL-6 | 3.55 |
Experimental Protocols
Antiproliferation Assay using CellTiter-Glo®
This protocol describes the determination of the antiproliferative activity of this compound on leukemia cell lines.
Materials:
-
This compound (prepare a 10 mM stock solution in DMSO)
-
HL-60, MV4-11, or THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A recommended starting concentration is 1 µM, followed by 1:3 serial dilutions for a 9-point dose-response curve.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cytokine Release Assay
This protocol outlines the procedure for assessing the effect of this compound on cytokine release from peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
96-well tissue culture plates
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNF-α, IL-6, MCP-1)
Procedure:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in culture medium and seed them in a 96-well plate at a density of 2 x 10^5 cells per well in 180 µL of medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of diluted this compound or vehicle control to the wells and incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of LPS in culture medium. A final concentration of 100 ng/mL is commonly used.
-
Add 10 µL of the LPS solution to the wells to stimulate cytokine release. For unstimulated controls, add 10 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Supernatant Collection and Cytokine Measurement:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each this compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol provides a general framework for a TR-FRET assay to determine the binding affinity of this compound to a BET bromodomain.
Materials:
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Recombinant GST-tagged BET bromodomain (e.g., BRD4-BD1)
-
Biotinylated acetylated histone peptide ligand (e.g., H4K5acK8acK12acK16ac)
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Dye-labeled streptavidin (acceptor)
-
TR-FRET assay buffer
-
384-well low-volume plates
Procedure:
-
Reagent Preparation:
-
Dilute all reagents in TR-FRET assay buffer to their optimal concentrations, as determined by initial optimization experiments.
-
-
Assay Reaction:
-
In a 384-well plate, add the following in order:
-
This compound serial dilutions or vehicle control.
-
GST-tagged BET bromodomain.
-
Biotinylated histone peptide.
-
A pre-mixed solution of Tb-labeled anti-GST antibody and dye-labeled streptavidin.
-
-
The final reaction volume is typically 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a suitable binding model to determine the IC50 or Kd value.
-
BROMOscan® Assay
BROMOscan® is a proprietary competition binding assay platform from Eurofins DiscoverX. It is recommended to use their service for comprehensive selectivity profiling. The general principle is as follows:
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR. A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding.
General Workflow:
-
A proprietary ligand is immobilized on a solid support.
-
The DNA-tagged BET bromodomain of interest is incubated with the immobilized ligand in the presence of this compound.
-
Unbound components are washed away.
-
The amount of bound, DNA-tagged bromodomain is quantified using qPCR.
-
The results are reported as percent of control, and dissociation constants (Kd) can be determined from dose-response curves.
Mandatory Visualization
Caption: BET protein signaling pathway and inhibition by this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
References
Application Notes and Protocols for GSK789 in HL-60 and MV4-11 Cancer Cell Lines
For Research Use Only.
Introduction
GSK789 is a potent and highly selective, cell-permeable inhibitor of the first bromodomain (BD1) of the Bromo and Extra Terminal Domain (BET) family of proteins.[1][2] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated histones, they recruit transcriptional machinery to specific gene loci, including critical oncogenes. In various cancers, the dysregulation of BET protein activity contributes to uncontrolled cell proliferation and survival. This compound's selective inhibition of BD1 offers a targeted approach to modulate the transcriptional activity of BET proteins, making it a valuable tool for cancer research.
These application notes provide detailed protocols for utilizing this compound to study its effects on the human promyelocytic leukemia cell line HL-60 and the biphenotypic B myelomonocytic leukemia cell line MV4-11. Both cell lines are widely used models in hematological malignancy research.
Mechanism of Action
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins (BRD2, BRD3, BRD4, and BRDT). This prevents the tethering of BET proteins to chromatin, leading to the displacement of transcriptional regulators from the promoters and enhancers of target genes. A key downstream effect of BET inhibition is the suppression of the transcription of the proto-oncogene c-MYC, a master regulator of cell proliferation, growth, and apoptosis. The downregulation of c-MYC is a primary driver of the anti-proliferative and pro-apoptotic effects observed with BET inhibitors in many cancer cell lines.
Caption: this compound inhibits the binding of BET proteins to chromatin, leading to decreased c-MYC transcription.
Quantitative Data
This compound demonstrates potent anti-proliferative activity in both HL-60 and MV4-11 cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 390 | [3] |
| MV4-11 | Biphenotypic B Myelomonocytic Leukemia | 125 | [3] |
Experimental Protocols
Protocol 1: Cell Culture
Materials:
-
HL-60 (ATCC® CCL-240™) or MV4-11 (ATCC® CRL-9591™) cells
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
DMSO (for cryopreservation)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
T-75 culture flasks
Procedure for Culturing HL-60 and MV4-11 Cells:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. For MV4-11, some protocols may recommend up to 20% FBS initially.
-
Thawing Cells:
-
Quickly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125-150 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh complete growth medium in a T-75 flask.
-
-
Maintaining Cultures:
-
Both HL-60 and MV4-11 are suspension cell lines.
-
Maintain cell densities between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To subculture, simply dilute the cell suspension with fresh complete growth medium to the desired seeding density (e.g., 2 x 10^5 cells/mL).
-
Change the medium every 2-3 days by centrifuging the cells, removing the old medium, and resuspending in fresh medium.
-
-
Cell Counting:
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Count the viable (unstained) cells using a hemocytometer to determine the cell concentration.
-
Caption: Workflow for culturing HL-60 and MV4-11 cells.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
HL-60 or MV4-11 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Prepare a cell suspension of HL-60 or MV4-11 cells at a concentration of 1 x 10^5 cells/mL in complete growth medium.
-
Add 50 µL of the cell suspension to each well of an opaque-walled 96-well plate (5,000 cells/well).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Add 50 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for c-MYC Downregulation
Materials:
-
HL-60 or MV4-11 cells treated with this compound or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-MYC and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the c-MYC signal to the loading control (e.g., β-actin) to determine the relative change in c-MYC protein levels.
Protocol 4: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HL-60 or MV4-11 cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time (e.g., 48 hours).
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Troubleshooting
-
Low Cell Viability: Ensure proper cell handling and culture conditions. Check for contamination. Optimize seeding density.
-
Inconsistent IC50 Values: Ensure accurate serial dilutions of this compound. Maintain consistent cell numbers and incubation times. Use a positive control.
-
Weak Western Blot Signal: Increase protein loading amount. Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.
-
High Background in Apoptosis Assay: Ensure cells are washed properly. Avoid excessive incubation times with Annexin V/PI. Set compensation and gates correctly on the flow cytometer.
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle and dispose of the compound and treated cells in accordance with institutional guidelines.
References
Application Notes and Protocols for GSK789 Treatment in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK789 is a potent and highly selective chemical probe for the first bromodomain (BD1) of the Bromo and Extra Terminal Domain (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] By binding to the acetyl-lysine binding pocket of BD1, this compound displaces BET proteins from chromatin, thereby modulating the transcription of key oncogenes and inflammatory mediators.[3] This selective inhibition of BD1 offers a promising therapeutic strategy in oncology and immunology.[1][2] These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models of cancer, based on established methodologies for BET inhibitors.
Mechanism of Action
BET proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of target genes. In many cancers, BET proteins, particularly BRD4, are crucial for the expression of oncogenes such as c-Myc and for the activation of pro-survival signaling pathways like NF-κB. This compound selectively inhibits the BD1 domain of BET proteins, which is critical for their chromatin association.[3] This disruption leads to the transcriptional downregulation of c-Myc and key components of the NF-κB pathway, resulting in cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.
Signaling Pathway Diagram
Caption: this compound inhibits BET protein binding to chromatin, downregulating c-Myc and NF-κB.
Experimental Protocols
This protocol describes a representative study to evaluate the efficacy of this compound in a subcutaneous xenograft mouse model of acute myeloid leukemia (AML).
1. Cell Culture
-
Cell Line: MV4-11 (human AML cell line)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
2. Animal Model
-
Species: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, female.
-
Acclimatization: House mice for at least one week prior to the start of the experiment with free access to food and water.
-
Ethics: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
3. Xenograft Implantation
-
Harvest MV4-11 cells during the exponential growth phase.
-
Resuspend cells in sterile, serum-free RPMI-1640 or PBS.
-
Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix.
-
Subcutaneously inject 5 x 10^6 cells in a total volume of 100 µL into the right flank of each mouse.
-
Monitor mice for tumor formation.
4. Experimental Workflow
Caption: Workflow for in vivo efficacy study of this compound in a mouse xenograft model.
5. Treatment Protocol
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For injection, dilute the stock solution in a vehicle solution of 10% DMSO, 40% PEG300, and 50% sterile saline. The final DMSO concentration should be kept low to avoid toxicity.
-
-
Dosing and Administration:
-
Treatment Group: Administer this compound at a dose of 10 mg/kg via intraperitoneal (IP) injection once daily.
-
Control Group: Administer an equivalent volume of the vehicle solution via IP injection once daily.
-
-
Treatment Duration: Treat mice for 21 consecutive days.
6. Data Collection and Analysis
-
Tumor Volume: Measure tumor dimensions (length and width) twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Record the body weight of each mouse twice weekly as an indicator of systemic toxicity.
-
Statistical Analysis: Analyze differences in tumor growth between the treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA).
Data Presentation
The following tables present representative data from a hypothetical study evaluating this compound in an AML xenograft model.
Table 1: Effect of this compound on Tumor Growth in MV4-11 Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 125 ± 15 | 350 ± 40 | 850 ± 90 | 1450 ± 150 | - |
| This compound (10 mg/kg) | 128 ± 18 | 210 ± 25 | 420 ± 50 | 650 ± 75 | 55.2 |
Data are presented as mean ± SEM. Tumor Growth Inhibition (TGI) was calculated at Day 21 relative to the vehicle control group.
Table 2: Effect of this compound on Body Weight
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) |
| Vehicle Control | 20.5 ± 0.5 | 21.0 ± 0.6 | 21.5 ± 0.7 | 22.0 ± 0.8 |
| This compound (10 mg/kg) | 20.3 ± 0.4 | 20.1 ± 0.5 | 19.8 ± 0.6 | 19.5 ± 0.7 |
Data are presented as mean ± SEM.
This application note provides a comprehensive protocol for evaluating the in vivo efficacy of the selective BD1 inhibitor, this compound, in a mouse xenograft model of AML. The representative data illustrates the potential anti-tumor activity of this compound, as evidenced by significant tumor growth inhibition with minimal impact on body weight. Researchers can adapt this protocol to other cancer models and further investigate the pharmacodynamic effects of this compound on target gene expression and signaling pathways.
References
GSK789 solubility in DMSO and cell culture media
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GSK789 is a potent, cell-permeable, and highly selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). By selectively targeting BD1, this compound offers a valuable tool for investigating the specific biological functions of this domain in gene transcription, cellular proliferation, and inflammatory responses. These application notes provide detailed protocols for determining the solubility of this compound, assessing its impact on cell viability, and investigating its effects on key signaling pathways.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 10 mM | Standard Dilution | Prepare stock solutions in DMSO. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Dependent on final DMSO concentration | Kinetic Solubility Assay | Typically, the final DMSO concentration in cell-based assays should be kept below 0.5% to avoid solvent-induced toxicity. Precipitation may occur at higher concentrations of this compound. It is recommended to determine the kinetic solubility for your specific cell culture medium and experimental conditions. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Cell Culture Media
This protocol describes a method to determine the apparent solubility of this compound in a cell culture medium of choice. The principle is based on diluting a concentrated DMSO stock solution into the aqueous medium and detecting precipitation.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Cell Culture Medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm (for turbidity) or a nephelometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing.
-
Prepare a serial 2-fold dilution of the this compound stock solution in DMSO. This will create a range of concentrations to test.
-
In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.
-
Add 2 µL of each this compound DMSO dilution to the corresponding wells. This results in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Mix the contents of the wells thoroughly by gentle pipetting or using a plate shaker.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2 hours.
-
Visually inspect the wells for any signs of precipitation.
-
Quantify precipitation by measuring the absorbance (turbidity) of the plate at 600-650 nm or by using a nephelometer. An increase in absorbance or light scattering compared to the DMSO control indicates precipitation.
-
The highest concentration that remains clear is considered the kinetic solubility under these conditions.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation and viability of cultured cells using a colorimetric MTS assay.
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Protocol 3: Cytokine Release Assay (LPS-Stimulated)
This protocol describes how to measure the effect of this compound on the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated immune cells (e.g., peripheral blood mononuclear cells - PBMCs or a monocytic cell line like THP-1).[1][2]
Materials:
-
PBMCs or THP-1 cells
-
Complete RPMI-1640 medium
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., human TNF-α and IL-6)
Procedure:
-
Cell Seeding:
-
Seed PBMCs or differentiated THP-1 cells at a density of 2 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium in a 96-well plate.
-
-
Compound Pre-treatment:
-
Prepare dilutions of this compound in complete medium.
-
Add the desired concentrations of this compound or vehicle control (medium with DMSO) to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add LPS to a final concentration of 10-100 ng/mL to the appropriate wells. Include an unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Protocol 4: NF-κB Reporter Assay
This protocol utilizes a luciferase reporter gene under the control of NF-κB response elements to measure the inhibitory effect of this compound on NF-κB signaling.[3][4][5]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete DMEM
-
This compound
-
DMSO
-
TNF-α (or another NF-κB activator)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Seed the transfected cells into a 96-well plate.
-
-
Compound Treatment:
-
After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity in stimulated versus unstimulated cells and the percentage of inhibition by this compound.
-
Protocol 5: Western Blot for Phospho-STAT3
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) by Western blot to assess the impact of this compound on the STAT signaling pathway.[6][7][8][9]
Materials:
-
Cells responsive to STAT3 activation (e.g., a cell line that can be stimulated with IL-6)
-
Complete cell culture medium
-
This compound
-
DMSO
-
IL-6 (or other STAT3 activator)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, and an anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate the cells and allow them to adhere.
-
Serum-starve the cells for 4-6 hours if necessary.
-
Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against p-STAT3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total STAT3 and the loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control.
-
Mandatory Visualizations
Caption: Workflow for Kinetic Solubility Determination.
References
- 1. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 2. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. bowdish.ca [bowdish.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to prepare GSK789 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK789 is a potent and highly selective, cell-permeable inhibitor of the first bromodomain (BD1) of the Bromo and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] As epigenetic readers, BET proteins play a crucial role in the regulation of gene transcription, and their inhibition has shown therapeutic potential in oncology and inflammatory diseases.[4] These application notes provide detailed protocols for the preparation of this compound stock solutions and a general methodology for assessing its antiproliferative effects in a cell-based assay.
This compound: Quantitative Data
Accurate and consistent data is critical for reproducible experimental results. The key quantitative information for this compound is summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Weight | 463.58 g/mol | [2][5] |
| CAS Number | 2540591-06-6 | [2] |
| Solubility | Soluble in DMSO up to 10 mM | [4] |
| Recommended Cell Assay Concentration | Up to 1 µM | [4] |
| Storage (Dry Powder) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Protect from light. | [5] |
| Storage (DMSO Stock Solution) | -20°C for up to 6 months; -80°C for up to 1 year. | [4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder (Molecular Weight: 463.58 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 463.58 g/mol x 1000 mg/g = 4.64 mg
-
Weighing: Carefully weigh out 4.64 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial. To ensure accuracy, especially when weighing small amounts, it is advisable to weigh a larger mass (e.g., 10 mg) and adjust the volume of DMSO accordingly.
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder. For 4.64 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.[4] Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year). It is recommended to test the activity of stocks older than 3-6 months before use.[4]
Caption: Workflow for preparing a this compound stock solution.
Cell Proliferation Assay (MTT-based)
This protocol outlines a general method to assess the antiproliferative effects of this compound on a cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells for "no-cell" controls (medium only) to serve as a blank.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. A recommended starting concentration for the highest dose is 1 µM, followed by serial dilutions.[4]
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the "no-cell" control wells from all other readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Signaling Pathway
This compound selectively inhibits the first bromodomain (BD1) of BET proteins. BET proteins are crucial transcriptional co-activators. They are recruited to acetylated histones at promoter and enhancer regions of genes, where they, in turn, recruit transcriptional machinery, including RNA Polymerase II, to drive the expression of target genes. Inhibition of BET proteins by this compound can disrupt this process, leading to the downregulation of key genes involved in cell proliferation and survival, such as the oncogene MYC. Furthermore, BET inhibitors have been shown to suppress inflammatory pathways, including the NF-κB signaling pathway.
Caption: this compound inhibits BET proteins, disrupting gene transcription and cellular responses.
References
Application Notes and Protocols for GSK789 in Cytokine Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK789 is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromo and Extra Terminal Domain (BET) family of proteins, demonstrating both anti-tumor and immunomodulatory activities.[1] Cytokine Release Syndrome (CRS) is a systemic inflammatory response characterized by the over-secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-alpha), Monocyte Chemoattractant Protein-1 (MCP-1), and Interleukin-6 (IL-6).[2][3][4] Understanding the impact of investigational compounds like this compound on the release of these key cytokines is crucial for evaluating their therapeutic potential and safety profile, particularly in the context of immuno-oncology and inflammatory diseases.
These application notes provide a comprehensive overview and detailed protocols for assessing the effect of this compound on TNF-alpha, MCP-1, and IL-6 release in in vitro cellular models.
Proposed Mechanism of Action
As a BET inhibitor, this compound is hypothesized to modulate the transcription of genes involved in the inflammatory response. BET proteins, particularly BRD4, are key regulators of pro-inflammatory gene expression. By inhibiting the BD1 domain, this compound may prevent the recruitment of transcriptional machinery to the promoters and enhancers of genes encoding TNF-alpha, MCP-1, and IL-6, thereby reducing their expression and subsequent release from immune cells upon stimulation.
Data Presentation
The following table represents hypothetical data illustrating the potential dose-dependent inhibitory effect of this compound on cytokine release from stimulated peripheral blood mononuclear cells (PBMCs).
| This compound Concentration | TNF-alpha (pg/mL) | MCP-1 (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control (0 µM) | 1250 ± 85 | 2500 ± 150 | 1800 ± 120 |
| 0.01 µM | 1100 ± 70 | 2200 ± 130 | 1650 ± 110 |
| 0.1 µM | 850 ± 60 | 1700 ± 100 | 1200 ± 90 |
| 1 µM | 400 ± 35 | 800 ± 50 | 550 ± 40 |
| 10 µM | 150 ± 20 | 300 ± 25 | 200 ± 15 |
-
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Objective: To determine the in vitro effect of this compound on the production of TNF-alpha, MCP-1, and IL-6 from stimulated human peripheral blood mononuclear cells (PBMCs).
Materials and Reagents:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Human TNF-alpha, MCP-1, and IL-6 ELISA kits
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Protocol:
-
PBMC Isolation and Culture:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete medium.[5]
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete RPMI 1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS (a common stimulant for cytokine release) in complete RPMI 1640 medium. A final concentration of 1 µg/mL is often effective.[6]
-
Add 100 µL of the LPS solution to all wells except for the unstimulated control wells (which should receive 100 µL of medium).
-
The final volume in each well should be 200 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentrations of TNF-alpha, MCP-1, and IL-6 in the collected supernatants using commercially available ELISA kits.[7][8]
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.[9]
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-mediated inhibition of cytokine gene transcription.
Caption: Experimental workflow for the cytokine release assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gosset.ai [gosset.ai]
- 3. Mechanisms of cytokine release syndrome and neurotoxicity of CAR T-cell therapy and associated prevention and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathogenesis, Diagnosis, and Management of Cytokine Release Syndrome in Patients with Cancer: Focus on Infectious Disease Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. A novel rapid (20-minute) IL-6 release assay using blood mononuclear cells of patients with various clinical forms of drug induced skin injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes: GSK789 in Antiproliferative Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK789 is a potent and selective chemical probe for the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] The BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[2] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific genomic loci, driving the expression of genes involved in cell proliferation and survival. This compound exhibits high selectivity for the BD1 domain, which is critical for chromatin binding, over the second bromodomain (BD2).[3][4] This selective inhibition disrupts the interaction of BET proteins with chromatin, leading to the downregulation of key oncogenes and subsequent antiproliferative effects in various cancer cell lines.[1][4] These application notes provide detailed protocols and data for the use of this compound in antiproliferative assays.
Mechanism of Action: BET Inhibition
BET proteins are key regulators of gene transcription. Their two tandem bromodomains, BD1 and BD2, recognize and bind to acetylated lysine residues on histone tails, tethering the BET protein to chromatin. This recruitment brings along a cascade of transcriptional regulators, including the positive transcription elongation factor b (P-TEFb), which in turn promotes transcriptional elongation by RNA Polymerase II. This compound, as a selective inhibitor of BD1, prevents the initial binding of BET proteins to acetylated chromatin. This displacement from chromatin prevents the recruitment of the transcriptional machinery, leading to a decrease in the expression of target genes, many of which are critical for cell cycle progression and proliferation, such as c-MYC.
Figure 1: Simplified signaling pathway of BET protein inhibition by this compound.
Quantitative Data: Antiproliferative Activity of this compound
This compound has demonstrated potent antiproliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo® Luminescent Cell Viability Assay after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 125 | [1] |
| THP-1 | Acute Monocytic Leukemia | 158 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 390 | [1] |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MV4-11, THP-1, HL-60)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Protocol:
-
Cell Culture:
-
Maintain cancer cell lines in their recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >90% before seeding.
-
-
Cell Seeding:
-
For suspension cells (e.g., MV4-11, THP-1, HL-60), centrifuge the cell suspension and resuspend the pellet in fresh medium to the desired seeding density.
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium.
-
Determine the optimal seeding density for each cell line to ensure cells are in an exponential growth phase at the end of the assay period. A typical starting point is 5,000-10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement and wells with untreated cells as a vehicle control.
-
Incubate the plate for 24 hours to allow cells to adapt (and adhere, if applicable).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is advisable to prepare 2X concentrated solutions.
-
Gently remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antiproliferative effects of this compound.
Figure 2: General experimental workflow for an antiproliferative assay using this compound.
References
Application Notes and Protocols for Utilizing GSK789 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK789 is a potent, cell-permeable, and highly selective chemical probe that inhibits the first bromodomain (BD1) of the Bromo and Extra Terminal domain (BET) family of proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] Unlike pan-BET inhibitors that target both BD1 and BD2 bromodomains, this compound's selectivity allows for a more nuanced investigation into the specific roles of BD1 in chromatin biology and gene regulation.[3][4] BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci to regulate gene expression.[5] Inhibition of the BET-acetylated histone interaction by this compound is a powerful tool to study the downstream effects on gene transcription.
Chromatin Immunoprecipitation (ChIP) is an invaluable technique for investigating the interactions of proteins with specific DNA regions in the cell's natural context.[6] When coupled with the use of a selective inhibitor like this compound, ChIP assays can elucidate the role of BET protein BD1 domains in localizing to specific genes and regulating their expression. These application notes provide detailed protocols and guidelines for the effective use of this compound in ChIP assays to probe the epigenetic function of BET proteins.
Mechanism of Action of this compound
BET proteins, particularly BRD4, play a crucial role in transcriptional activation. They bind to acetylated histones at enhancers and promoters, which facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to productive transcriptional elongation. This compound, by selectively binding to the BD1 domain of BET proteins, prevents their association with acetylated chromatin, thereby displacing them from gene regulatory regions and downregulating the expression of target genes. It has been shown that inhibition of BD1 is the primary driver for displacing BET proteins from chromatin.[3]
Quantitative Data for this compound
The following tables summarize the in vitro potency and selectivity of this compound against the bromodomains of the BET family proteins. This data is essential for designing experiments and interpreting results.
Table 1: In Vitro Potency of this compound against BET Bromodomains
| Target | Assay Type | pIC50 | IC50 (nM) |
| BRD2 BD1 | TR-FRET | 7.0 | 100 |
| BRD3 BD1 | TR-FRET | 7.4 | 41 |
| BRD4 BD1 | TR-FRET | 7.5 | 32 |
| BRDT BD1 | TR-FRET | 6.8 | 143 |
| BRD2 BD2 | TR-FRET | < 5.0 | > 10,000 |
| BRD3 BD2 | TR-FRET | < 5.0 | > 10,000 |
| BRD4 BD2 | TR-FRET | < 5.0 | > 10,000 |
| BRDT BD2 | TR-FRET | < 5.0 | > 10,000 |
Data compiled from references[4][7][8][9]. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
Table 2: Selectivity of this compound for BD1 over BD2
| BET Protein | Selectivity (BD2 IC50 / BD1 IC50) |
| BRD2 | > 100-fold |
| BRD3 | > 240-fold |
| BRD4 | > 300-fold |
| BRDT | > 120-fold |
Selectivity is calculated from the IC50 values in Table 1.
Table 3: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| MV-4-11 | Proliferation | 125 |
| HL60 | Proliferation | 390 |
| THP-1 | Proliferation | 258 |
| Human Whole Blood | MCP-1 Production | 670 |
Data from reference[5]. Recommended concentration for cellular assays is up to 1 µM.[5]
Signaling Pathway and Experimental Workflow Diagrams
BET Protein Signaling Pathway and Point of this compound Intervention
Caption: Mechanism of this compound in inhibiting BET protein-mediated gene transcription.
Experimental Workflow for ChIP using this compound
Caption: Step-by-step workflow for a Chromatin Immunoprecipitation assay using this compound.
Experimental Protocols
This protocol is designed for cultured mammalian cells and should be optimized for specific cell lines and experimental conditions.
Materials and Reagents
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37% solution)
-
Glycine (B1666218) (1.25 M solution)
-
Cell lysis buffer
-
Chromatin shearing buffer
-
ChIP dilution buffer
-
ChIP-validated antibody against the BET protein of interest (e.g., anti-BRD4)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR analysis
Protocol for this compound Treatment and Chromatin Immunoprecipitation
Step 1: Cell Culture and this compound Treatment
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM to 1 µM) or DMSO (vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours). The optimal treatment time and concentration should be determined empirically for the specific cell line and target gene.
-
Ensure a sufficient number of cells for each ChIP reaction (typically 1-5 x 10^6 cells per immunoprecipitation).
Step 2: Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization, and pellet them by centrifugation.
Step 3: Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in cell lysis buffer containing protease inhibitors.
-
Incubate on ice to lyse the cell membrane.
-
Pellet the nuclei and resuspend in chromatin shearing buffer.
-
Shear the chromatin to an average fragment size of 200-800 bp using a sonicator. The optimal sonication conditions must be determined for each cell type and instrument.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the sheared chromatin.
Step 4: Immunoprecipitation
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the ChIP-validated anti-BET protein antibody or normal IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
Step 5: Washing and Elution
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally with TE buffer to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads by incubating with elution buffer.
Step 6: Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluted samples and the input control to reverse the formaldehyde cross-links.
-
Incubate at 65°C for at least 6 hours or overnight.
-
Treat the samples with RNase A and then with Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
Step 7: Downstream Analysis
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters or enhancers.
-
Alternatively, prepare libraries for high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites of the BET protein.
Troubleshooting and Considerations
-
This compound Concentration and Treatment Time: The optimal concentration and duration of this compound treatment will vary depending on the cell type and the specific biological question. It is recommended to perform a dose-response and time-course experiment to determine the conditions that result in the desired effect on target gene expression before proceeding with ChIP.
-
Antibody Validation: The success of a ChIP experiment is highly dependent on the quality of the antibody. Use a ChIP-validated antibody and include appropriate IgG controls to ensure the specificity of the immunoprecipitation.
-
Chromatin Shearing: Inefficient or excessive chromatin shearing can lead to poor results. Optimize sonication conditions to obtain DNA fragments in the desired size range.
-
Controls: Always include a vehicle-treated control to compare with the this compound-treated samples. Additionally, positive and negative control genomic regions for qPCR analysis are essential for validating the ChIP results.
By following these application notes and protocols, researchers can effectively utilize this compound as a selective chemical probe to investigate the role of BET protein BD1 domains in chromatin biology and gene regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK789 in Gene-Specific Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK789, a potent and highly selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) protein family, for studying gene-specific transcriptional regulation.
Introduction to this compound
This compound is a cell-permeable chemical probe that offers high selectivity for the BD1 of BET proteins (BRD2, BRD3, and BRD4) over the second bromodomain (BD2).[1] This selectivity allows for the dissection of the specific roles of BD1 in gene transcription, making it a valuable tool for research in oncology, immunology, and other areas where BET proteins are implicated.[1] By inhibiting BD1, this compound displaces BET proteins from acetylated chromatin, leading to the modulation of gene expression.[2]
Mechanism of Action
BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and transcription factors through their bromodomains.[2][3] This interaction is crucial for the recruitment of the transcriptional machinery to promoters and enhancers, thereby activating gene expression. The BET family consists of two tandem bromodomains, BD1 and BD2. While both domains recognize acetylated lysine, they have distinct functions. BD1 is thought to be critical for anchoring BET proteins to chromatin.[2]
This compound competitively binds to the acetyl-lysine binding pocket of BD1, preventing the engagement of BET proteins with chromatin. This leads to the downregulation of specific target genes, including key oncogenes and inflammatory mediators.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the in vitro and cellular activity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | pIC50 | IC50 (nM) | Kd (nM) | Selectivity (over BD2) | Reference |
| BRD2 BD1 | TR-FRET | 7.0 | 100 | 20 | >1000-fold | [4] |
| BRD3 BD1 | TR-FRET | 7.1 | 79 | 16 | >1000-fold | [5][6] |
| BRD4 BD1 | TR-FRET | 7.3 | 50 | 18 | >1000-fold | [5][6] |
| BRDT BD1 | TR-FRET | 7.2 | 63 | 19 | >1000-fold | [5][6] |
| BRD4 BD2 | TR-FRET | < 4.3 | >50,000 | >50,000 | - | [5][6] |
| TAF1 BD2 | BROMOscan | - | - | 50 | - | [7][8] |
| TAF1L BD2 | BROMOscan | - | - | 398 | - | [7][8] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer BROMOscan: A competitive binding assay
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | Proliferation | 125 | [9] |
| MOLM-13 | Acute Myeloid Leukemia | Proliferation | 200 | [7] |
| HL-60 | Acute Promyelocytic Leukemia | Proliferation | 390 | [9] |
| THP-1 | Acute Monocytic Leukemia | Proliferation | 258 | [9] |
| SUM159 | Triple-Negative Breast Cancer | Proliferation | - | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation | - | [10] |
Table 3: Effect of this compound on Cytokine Release
| Cytokine | Cell Type | IC50 (µM) | Reference |
| TNF-α | Human PBMCs | 0.87 | [9] |
| MCP-1 | Human PBMCs | 0.67 | [9] |
| IL-6 | Human PBMCs | 3.55 | [9] |
PBMCs: Peripheral Blood Mononuclear Cells
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein-mediated transcription.
Caption: Experimental workflow for studying the effects of this compound on gene regulation.
Experimental Protocols
Here are detailed protocols for key experiments to investigate the effects of this compound on gene-specific transcriptional regulation.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the research question. For oncology studies, cell lines sensitive to BET inhibitors such as MV-4-11 (leukemia) or various lung adenocarcinoma and triple-negative breast cancer cell lines are recommended.[10][11]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.[9] Dilute the stock solution to the desired final concentrations in cell culture medium immediately before use.
-
Negative Control: Use GSK791 as a negative control compound.[9] Prepare and dilute it in the same manner as this compound. A vehicle control (DMSO) should also be included in all experiments.
-
Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize in suspension. Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1 µM) for various time points (e.g., 6, 24, 48 hours) depending on the downstream application.
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
This protocol is for analyzing the effect of this compound on the mRNA expression of target genes such as c-MYC and FOSL1.[11][12][13][14]
-
RNA Isolation: After treatment, harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
-
Primer Design: Design primers to amplify a 100-200 bp product. Validate primer specificity and efficiency.
-
Example Primers:
-
c-MYC Forward: 5'-TTCGGGTAGTGGAAAACCAG-3'
-
c-MYC Reverse: 5'-AGCAGCTCGAATTTCTTCCAG-3'
-
FOSL1 Forward: 5'-GAGATTGCCACCTTTATCCA-3'
-
FOSL1 Reverse: 5'-GCTAGGGAGGTTCAGAGAGG-3'
-
GAPDH (housekeeping) Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH (housekeeping) Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Thermal Cycling: Perform qPCR using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Melt curve analysis to confirm product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene like GAPDH.
Protein Extraction and Western Blotting
This protocol is for assessing the impact of this compound on the protein levels of target genes.[15][16]
-
Protein Lysate Preparation:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Recommended Primary Antibodies: anti-c-Myc, anti-FOSL1, anti-BRD4, anti-GAPDH (loading control).
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is to determine the genome-wide occupancy of BET proteins (e.g., BRD4) and how it is affected by this compound.[17][18][19][20][21]
-
Cell Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest cells, lyse them, and isolate the nuclei.
-
Sonciate the chromatin to obtain fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for the target protein (e.g., anti-BRD4). An IgG control is essential.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
DNA Elution and Purification:
-
Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the ChIP DNA and input DNA samples according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Prep Kit).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of protein binding.
-
Analyze differential binding between this compound-treated and control samples to identify regions where BRD4 occupancy is altered.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This in vitro assay is used to determine the binding affinity of this compound to specific bromodomains.[22][23][24][25][26]
-
Reagents:
-
Recombinant bromodomain protein (e.g., GST-tagged BRD4 BD1).
-
Biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac).
-
Europium-labeled anti-GST antibody (donor).
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
This compound serially diluted in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the recombinant bromodomain protein and the Europium-labeled antibody.
-
Add the serially diluted this compound or vehicle control.
-
Add the biotinylated histone peptide and the streptavidin-conjugated acceptor.
-
Incubate at room temperature for a specified time (e.g., 1-2 hours).
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the ratio against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a powerful and selective tool for elucidating the specific functions of BET protein BD1 in transcriptional regulation. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to investigate the effects of this compound on gene expression in various biological contexts. The high selectivity of this compound for BD1 allows for a more nuanced understanding of BET protein biology compared to pan-BET inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of Cell Plasticity by Bromodomain and Extraterminal Domain (BET) Proteins: A New Perspective in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. eubopen.org [eubopen.org]
- 10. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GLI2-dependent c-MYC upregulation mediates resistance of pancreatic cancer cells to the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. benchchem.com [benchchem.com]
- 17. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 18. encodeproject.org [encodeproject.org]
- 19. trepo.tuni.fi [trepo.tuni.fi]
- 20. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cellular Target Engagement Assays of GSK789
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK789 is a potent, cell-permeable, and highly selective chemical probe that targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These epigenetic readers play a crucial role in regulating gene transcription by recognizing acetylated lysine (B10760008) residues on histones. Dysregulation of BET protein function is implicated in various diseases, including cancer and inflammatory conditions. The selectivity of this compound for BD1 over the second bromodomain (BD2) provides a valuable tool to dissect the specific biological functions of this domain.[3]
Confirming that a compound like this compound engages its intended target within a cellular context is a critical step in drug discovery and chemical biology. Cellular target engagement assays provide direct evidence of the physical interaction between a compound and its target protein inside a cell, offering a more physiologically relevant assessment than traditional biochemical assays. These assays are instrumental in validating the mechanism of action, establishing structure-activity relationships (SAR), and optimizing lead compounds.
This document provides detailed application notes and protocols for three widely used cellular target engagement assays applicable to this compound: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and the Fluorescence Resonance Energy Transfer (FRET) Assay.
Data Presentation
The following tables summarize key quantitative data for this compound and representative selective BD1 inhibitors, illustrating the expected outcomes from various target engagement and functional assays.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | BRD4 BD1 | 20 nM | Biochemical Assay | N/A |
| Selectivity | BD1 vs. BD2 | ~1500-fold | Biochemical Assay | N/A |
| Kd | BET BD1s | 16 - 20 nM | BROMOscan® | [3] |
| Selectivity | BD1 vs. BD2 | 1,000 to 6,000-fold | BROMOscan® | [3] |
Table 2: Representative Cellular Target Engagement Data for Selective BET BD1 Inhibitors
| Assay Type | Inhibitor | Target | Cellular IC50 / Effect | Cell Line | Reference |
| NanoBRET™ | CDD-787 | BRD2-BD1 | 260 pM | HEK293 | [4] |
| BRD3-BD1 | 130 pM | HEK293 | [4] | ||
| BRD4-BD1 | 290 pM | HEK293 | [4] | ||
| BRDT-BD1 | 220 pM | HEK293 | [4] | ||
| CETSA® | Expected | BRD4 | Thermal Stabilization | Various | N/A |
| FRET | Expected | BRD4-BD1 | Disruption of Interaction | Various | N/A |
Note: Specific NanoBRET and CETSA data for this compound are not publicly available. The NanoBRET data presented is for CDD-787, another potent and selective BD1 inhibitor, and serves as a representative example of the expected potency. The CETSA and FRET effects are predicted based on the known mechanism of action of this compound.
Signaling Pathway
Selective inhibition of the first bromodomain (BD1) of BET proteins by this compound is expected to phenocopy the effects of pan-BET inhibitors in cancer models, primarily by downregulating the expression of key oncogenes such as c-MYC.[5] BET proteins, particularly BRD4, are crucial for the transcriptional activation of these genes. By binding to acetylated histones at enhancer and promoter regions, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to productive transcript elongation. This compound disrupts this interaction, leading to reduced transcription of c-MYC and other pro-proliferative and anti-apoptotic genes. This can subsequently impact downstream signaling pathways, including those regulated by NF-κB.[6]
Figure 1. Simplified signaling pathway illustrating the mechanism of action of this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in intact cells and tissues. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of this compound to BRD4-BD1 is expected to increase the thermal stability of the BRD4 protein.
Experimental Workflow
References
- 1. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for GSK789 in Autoimmune and Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK789 is a potent, cell-permeable, and highly selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of genes involved in inflammation and immunity.[1][3] By selectively targeting BD1, this compound presents a promising approach for the modulation of inflammatory responses in the context of autoimmune and inflammatory diseases. These application notes provide an overview of the mechanism of action of this compound, along with detailed protocols for its use in preclinical models of autoimmune and inflammatory diseases.
Mechanism of Action
BET proteins, including BRD2, BRD3, and BRD4, are characterized by the presence of two tandem bromodomains, BD1 and BD2, which bind to acetylated lysine (B10760008) residues on histones and other proteins. This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. In inflammatory conditions, BET proteins are involved in the rapid induction of pro-inflammatory genes, including cytokines and chemokines.[3]
This compound exhibits high selectivity for the BD1 domain of BET proteins, with approximately 1000 times greater affinity for BD1 than BD2.[4] While both bromodomains are involved in the inflammatory process, they appear to have distinct roles. Steady-state gene expression primarily requires BD1, whereas the rapid increase in gene expression induced by inflammatory stimuli involves both BD1 and BD2.[3] Inhibition of BD1 by this compound is expected to modulate the transcription of a specific subset of inflammatory genes, thereby exerting anti-inflammatory and immunomodulatory effects.[1][4]
The selective inhibition of BD1 over BD2 is a key feature of this compound. Research suggests that selective BD2 inhibitors may be more effective in preclinical models of inflammatory and autoimmune diseases.[3] However, BD1 inhibition with compounds like this compound still retains strong anti-inflammatory and immunomodulatory properties in vitro.[4]
The diagram below illustrates the proposed mechanism of action for a BD1-selective BET inhibitor like this compound in the context of inflammation.
Quantitative Data
Due to the limited availability of published in vivo data for this compound in autoimmune disease models, the following tables include data for this compound's close BD1-selective analog, GSK778 (also known as iBET-BD1), and the BD2-selective inhibitor GSK620, to provide a comparative context for the activity of selective BET inhibitors.
Table 1: In Vitro Inhibitory Activity of Selective BET Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| GSK778 (iBET-BD1) | BRD2 BD1 | 75 | TR-FRET | [5] |
| BRD3 BD1 | 41 | TR-FRET | [5] | |
| BRD4 BD1 | 41 | TR-FRET | [5] | |
| BRDT BD1 | 143 | TR-FRET | [5] | |
| BRD2 BD2 | 3950 | TR-FRET | [5] | |
| BRD3 BD2 | 1210 | TR-FRET | [5] | |
| BRD4 BD2 | 5843 | TR-FRET | [5] | |
| BRDT BD2 | 17451 | TR-FRET | [5] | |
| This compound | BET BD1s | ~16-20 (Kd) | BROMOscan | [4] |
| BET BD2s | >1000-fold selectivity | BROMOscan | [4] | |
| GSK620 | BRD4 BD2 | pIC50 = 7.1 | TR-FRET | [3] |
| | BRD4 BD1 | pIC50 = 4.8 | TR-FRET |[3] |
Table 2: In Vivo Pharmacokinetic Parameters of GSK778 (iBET-BD1) in Mice
| Parameter | Value | Administration Route | Dose | Reference |
|---|---|---|---|---|
| Cmax | 85 ng/mL | Oral | 10 mg/kg | [6] |
| Tmax | 1.48 h | Oral | 10 mg/kg | [6] |
| AUC∞ | 132 ng·h/mL | Oral | 10 mg/kg |[6] |
Table 3: In Vivo Efficacy of the BD2-Selective Inhibitor GSK620 in a Mouse Model of Psoriasis
| Treatment Group | Psoriasis Score (reduction vs. vehicle) | Epidermal Thickness (reduction vs. vehicle) | Administration | Dose | Reference |
|---|---|---|---|---|---|
| GSK620 | Significant reduction | Significant reduction | Oral (QD) | 20 mg/kg | [3] |
| Apremilast | Less effective than GSK620 | Less effective than GSK620 | Oral (BID) | 20 mg/kg |[3] |
Experimental Protocols
The following are detailed protocols for inducing autoimmune and inflammatory disease models in rodents, which can be adapted for evaluating the efficacy of this compound. Given the lack of specific published protocols for this compound, these are based on established methods for other BET inhibitors.
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.05 M acetic acid at 4°C to a final concentration of 2 mg/mL.
-
Emulsify the collagen solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization) by drawing the mixture into and out of a glass syringe until a stable emulsion is formed.
-
-
Induction of Arthritis:
-
Day 0: Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail of each mouse.
-
Day 21: Administer a booster injection of 100 µL of the CII/IFA emulsion intradermally at a different site near the base of the tail.
-
-
This compound Administration (Therapeutic Regimen):
-
Begin treatment upon the first signs of arthritis (clinical score > 1).
-
Administer this compound or vehicle daily by oral gavage or intraperitoneal (IP) injection. A starting dose of 10 mg/kg (IP) has been suggested for in vivo studies with this compound.[7] Dose-response studies are recommended to determine the optimal dose.
-
-
Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis.
-
Score each paw on a scale of 0-4:
-
0 = No evidence of erythema or swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for serum cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Protocol 2: Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
This model recapitulates many features of human psoriasis.
Materials:
-
BALB/c mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
This compound
-
Vehicle for this compound
Procedure:
-
Induction of Psoriasis-like Inflammation:
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-7 consecutive days.
-
-
This compound Administration:
-
Administer this compound or vehicle daily by oral gavage or IP injection, starting on the same day as the first imiquimod application. A starting dose of 10 mg/kg (IP) can be used, with dose optimization recommended.
-
-
Assessment of Skin Inflammation:
-
Score the severity of skin inflammation daily based on:
-
Erythema (redness): 0 (none) to 4 (very severe)
-
Scaling: 0 (none) to 4 (very severe)
-
Thickness: 0 (none) to 4 (very severe)
-
-
The cumulative score ranges from 0 to 12.
-
Measure ear thickness daily with a digital caliper as an additional indicator of systemic inflammation.
-
-
Endpoint Analysis:
-
At the end of the experiment, collect skin biopsies for:
-
Histology (H&E staining): To measure epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression Analysis (qRT-PCR): To measure the expression of inflammatory cytokines (e.g., IL-17, IL-23) and chemokines in the skin.
-
-
Conclusion
This compound, as a selective BD1 inhibitor, represents a targeted approach to modulating the inflammatory response in autoimmune diseases. While in vivo data for this compound in these specific models is still emerging, the information available for its close analog GSK778 and the broader class of BET inhibitors provides a strong rationale for its investigation. The protocols outlined above offer a framework for researchers to explore the therapeutic potential of this compound in preclinical settings. Careful dose-response studies and comprehensive endpoint analyses will be crucial in defining the efficacy and mechanism of action of this compound in models of autoimmune and inflammatory diseases.
References
- 1. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. eubopen.org [eubopen.org]
Troubleshooting & Optimization
Troubleshooting GSK789 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered with GSK789, particularly regarding its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, and highly selective chemical probe that inhibits the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3][4] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription.[1] By selectively binding to BD1, this compound disrupts the interaction of BET proteins with acetylated histones on the chromatin, thereby modulating the transcription of target genes.[5] This targeted inhibition of BD1 is a key area of research for its potential therapeutic effects in oncology and immuno-inflammatory diseases.[4][5]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For preparing a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 10 mM.[1]
Q3: How should I store the this compound stock solution?
This compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] It is recommended to store these aliquots at -20°C for long-term use.[1][6]
Q4: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound.[7] This occurs when the compound's concentration exceeds its solubility limit in the aqueous environment. Here are several steps you can take to address this:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the DMSO concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility.[7] Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help prevent the compound from crashing out of solution.[8]
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH.[7] Experimenting with different pH values for your buffer may improve the solubility of this compound.
-
Use of solubility enhancers: In some cases, the addition of solubility enhancers like non-ionic surfactants (e.g., Tween-20, Pluronic F-68) or cyclodextrins may be necessary, particularly for in vitro assays.[9][10] However, you must validate their compatibility with your specific experimental system.
Troubleshooting Guides
Guide 1: Preparing this compound Working Solutions in Aqueous Buffer
This guide provides a general protocol for preparing working solutions of this compound in an aqueous buffer to minimize precipitation.
Experimental Protocol:
-
Prepare a 10 mM Stock Solution: Dissolve the this compound powder in 100% anhydrous DMSO to create a 10 mM stock solution.[1] Ensure the powder is completely dissolved by vortexing or brief sonication.
-
Intermediate Dilutions in DMSO: Prepare a series of intermediate dilutions of the 10 mM stock solution in 100% DMSO. This will allow for smaller volumes to be transferred to the aqueous buffer.
-
Dilution into Aqueous Buffer:
-
Pre-warm your aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).[8]
-
While gently vortexing the aqueous buffer, add a small volume of the appropriate DMSO intermediate stock to achieve the desired final concentration.
-
Ensure the final DMSO concentration in your working solution is as low as possible, ideally below 0.5%.[7]
-
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation or cloudiness. If precipitation is observed, you may need to lower the final concentration of this compound or further optimize the dilution procedure.
-
Use Immediately: It is best practice to prepare fresh working solutions of this compound immediately before each experiment to minimize the risk of precipitation over time.[8]
Guide 2: Troubleshooting Workflow for this compound Insolubility
This workflow provides a logical sequence of steps to address insolubility issues with this compound.
Caption: Troubleshooting workflow for this compound insolubility.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 511.3 g/mol | [1] |
| Mechanism of Action | Selective inhibitor of BET bromodomain 1 (BD1) | [2][5] |
| Recommended Stock Solution Solvent | DMSO | [1] |
| Maximum Stock Solution Concentration | 10 mM | [1] |
| Recommended Storage | -20°C (aliquoted) | [1][6] |
Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays
| Final DMSO Concentration | Potential Effects | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for minimizing solvent effects. |
| 0.1% - 0.5% | Well-tolerated by many cell lines, but a vehicle control is essential.[7] | A common range for maintaining solubility of hydrophobic compounds. |
| > 0.5% | May cause cytotoxicity or off-target effects in some cell lines.[7] | Use with caution and thorough validation with vehicle controls. |
Signaling Pathway Diagram
Caption: Simplified mechanism of action for this compound.
References
- 1. eubopen.org [eubopen.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Optimizing GSK789 concentration to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of GSK789 to minimize off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, cell-permeable, and highly selective inhibitor of the first bromodomain (BD1) of the Bromo and Extra Terminal Domain (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] By binding to BD1, this compound disrupts the interaction between BET proteins and acetylated histones, thereby modulating gene transcription.[1][3]
Q2: What are the known off-target effects of this compound?
A2: this compound is highly selective for the BD1 domain of BET proteins. However, BROMOscan profiling has identified potential low-affinity binding to the second bromodomain (BD2) of TAF1 (TAF1-BD2) and TAF1L (TAF1L-BD2).[4] A comprehensive kinome-wide selectivity profile for this compound is not publicly available. If off-target kinase effects are a concern for your specific cellular context, performing a kinome scan is recommended.
Q3: What is a recommended starting concentration for in vitro cellular assays?
A3: A general starting concentration of up to 1 µM is recommended for cellular assays.[1] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental setup. We recommend a 9-point dose-response curve starting from 1 µM with 1:3 serial dilutions.[1]
Q4: How can I assess the on-target engagement of this compound in my cells?
A4: Target engagement can be assessed using techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or NanoBRET assays. These assays measure the displacement of a fluorescent ligand from the target protein (e.g., BRD4-BD1) by the inhibitor in live cells, confirming that this compound is reaching and binding to its intended target.
Q5: What is the purpose of a cytotoxicity assay, and when should I perform one?
A5: A cytotoxicity assay, such as the MTT assay, is essential to determine the concentration range at which this compound is toxic to your cells. This should be one of the first experiments performed to distinguish between on-target pharmacological effects and non-specific effects due to cell death.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cell toxicity at low this compound concentrations. | The chosen cell line is highly sensitive to BET inhibition. | Perform a dose-response cytotoxicity assay (e.g., MTT) starting from a much lower concentration range (e.g., nanomolar). |
| The compound solvent (e.g., DMSO) is at a toxic concentration. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). | |
| No observable on-target effect (e.g., no change in target gene expression). | This compound concentration is too low. | Increase the concentration of this compound. Perform a dose-response experiment to find the effective concentration. |
| Poor cell permeability in the specific cell line. | While this compound is generally cell-permeable, this can vary. Confirm target engagement directly in your cells using an assay like NanoBRET. | |
| The chosen readout is not sensitive to BET-BD1 inhibition. | Select a readout known to be regulated by BET proteins, such as measuring changes in c-MYC expression or cytokine production (e.g., IL-6) in response to an inflammatory stimulus. | |
| Inconsistent results between experiments. | Variability in cell density or health. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase and have high viability before treatment. |
| Degradation of this compound stock solution. | Aliquot this compound stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Suspected off-target effects. | Concentration of this compound is too high, leading to binding to lower-affinity targets. | Lower the concentration of this compound to a range where it is selective for BD1. Refer to the IC50 and Kd values in the data tables below. |
| The observed phenotype is due to inhibition of a non-BET target. | If kinase inhibition is suspected, consider performing a kinome scan. For other off-targets, compare the phenotype with other selective BET-BD1 inhibitors. |
Data Presentation
This compound In Vitro Binding Affinity and Selectivity
| Target | Assay | Affinity (Kd) | Selectivity vs. BRD4-BD1 |
| BRD4-BD1 | BROMOscan | 16-20 nM[4] | - |
| BRD2-BD1 | BROMOscan | 16-20 nM[4] | ~1x |
| BRD3-BD1 | BROMOscan | 16-20 nM[4] | ~1x |
| BRDT-BD1 | BROMOscan | 16-20 nM[4] | ~1x |
| BRD4-BD2 | BROMOscan | >10,000 nM[4] | >500-625x |
| TAF1-BD2 | BROMOscan | 50 nM[4] | ~2.5-3.1x |
| TAF1L-BD2 | BROMOscan | 398 nM[4] | ~20-25x |
This compound Cellular Activity
| Cell Line | Assay | Endpoint | IC50 |
| HL-60 (Human promyelocytic leukemia) | Proliferation Assay | Cell Viability | Not explicitly stated, but antiproliferative effects observed. |
| MV4-11 (Human acute myeloid leukemia) | Proliferation Assay | Cell Viability | Not explicitly stated, but antiproliferative effects observed. |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Release Assay | IL-6, CXCL8 production | Inhibition of cytokine release observed. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic effects of this compound.
Materials:
-
Target cells
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is 0.001 µM to 10 µM. Remove the old medium and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate: Incubate for 2-4 hours at 37°C, 5% CO2, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Agitate on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
BRD4-BD1 Target Engagement (TR-FRET) Assay
This protocol is for measuring the binding of this compound to BRD4-BD1.
Materials:
-
BRD4-BD1 protein (tagged, e.g., His-tagged)
-
BET Bromodomain Ligand (fluorescently labeled)
-
Terbium-labeled anti-tag antibody (e.g., anti-His)
-
This compound
-
Assay buffer
-
384-well low-volume plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a mixture of the fluorescently labeled BET Bromodomain Ligand and the Terbium-labeled antibody in assay buffer.
-
Assay Plate Setup: Add this compound dilutions or vehicle control to the wells of the 384-well plate.
-
Protein Addition: Add the tagged BRD4-BD1 protein to the wells.
-
Ligand/Antibody Addition: Add the fluorescent ligand/antibody mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.
-
Signal Measurement: Read the TR-FRET signal on a plate reader capable of time-resolved fluorescence, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the this compound concentration to determine the IC50 value.
Cytokine Release Assay (LPS-stimulated PBMCs)
This protocol is for assessing the anti-inflammatory effect of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with FBS and antibiotics
-
This compound
-
Lipopolysaccharide (LPS)
-
96-well plates
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in culture medium and seed in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Compound Pre-treatment: Add serial dilutions of this compound or vehicle control to the wells. Incubate for 1-2 hours at 37°C, 5% CO2.
-
LPS Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.
Visualizations
References
- 1. eubopen.org [eubopen.org]
- 2. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
How to address GSK789 degradation in long-term experiments
Welcome to the technical support center for GSK789. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the stability and degradation of this compound in long-term experiments.
Troubleshooting Guides
This section provides detailed solutions to specific issues you may encounter with this compound during your research.
Issue: Diminished or Inconsistent Biological Activity of this compound in Long-Term Cell Culture
Symptoms:
-
The observed IC50 value for this compound is higher than expected based on literature values.
-
The biological effect of this compound decreases over the course of a multi-day experiment.
-
High variability in results is observed between replicate experiments.
Potential Cause:
These symptoms may indicate that this compound is degrading in the cell culture medium at 37°C over the duration of the experiment. The rate of degradation can be influenced by the composition of the medium, pH, and the presence of cellular enzymes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating this compound instability.
Solution: Quantitative Assessment of this compound Stability in Cell Culture Media
To confirm if degradation is the root cause, it is essential to quantify the concentration of this compound in your specific cell culture medium over time.
Experimental Protocol: Stability Assessment using HPLC
This protocol outlines a method to determine the stability of this compound in a typical cell culture environment.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C.
-
Prepare a working solution by diluting the stock solution in your cell culture medium to the final concentration used in your experiments (e.g., 1 µM). Prepare enough for all time points.
-
-
Incubation:
-
Dispense the this compound-containing medium into sterile vessels (e.g., wells of a 96-well plate or microcentrifuge tubes).
-
Include controls: this compound in PBS to assess inherent aqueous stability, and medium without this compound as a blank.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
The 0-hour time point should be collected immediately after preparation.
-
At each time point, transfer an aliquot to a clean tube and store at -80°C until analysis.
-
-
Sample Preparation for HPLC Analysis:
-
Thaw the samples.
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to each sample.
-
Vortex and centrifuge at high speed for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to a new tube or an HPLC vial.
-
-
HPLC Analysis:
-
Use a C18 column.
-
Employ a gradient elution method. For example:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and increase to elute this compound and any potential degradants.
-
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
Quantify the peak area corresponding to this compound at each time point.
-
Data Analysis and Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining against time.
-
Summarize the data in a table for clear comparison.
Data Presentation: this compound Stability in Different Media
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) | % this compound Remaining (PBS) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.1 | 99.8 |
| 4 | 96.2 | 97.8 | 99.5 |
| 8 | 92.1 | 95.3 | 99.0 |
| 24 | 85.4 | 88.9 | 98.2 |
| 48 | 76.8 | 81.5 | 97.5 |
| 72 | 68.2 | 75.3 | 96.8 |
| Note: This is example data and should be generated empirically for your specific experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1:
-
Solid Powder: Store in a dry, dark place at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years).[1]
-
DMSO Stock Solutions: Prepare aliquots in single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[2] It is recommended to use fresh stock solutions or test the activity of stocks older than 3-6 months before use.[2]
Q2: How should I prepare this compound for cell culture experiments?
A2:
-
Allow the this compound powder to reach room temperature before opening the vial to prevent condensation.
-
Dissolve the powder in anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).
-
For your experiment, dilute the stock solution directly into your pre-warmed cell culture medium to the desired final concentration immediately before adding it to the cells. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Q3: My this compound solution in media appears cloudy or has precipitates. What should I do?
A3: Precipitation can occur due to the poor aqueous solubility of some compounds.
-
Check Solvent Concentration: Ensure the final DMSO concentration in your media is low.
-
Pre-warm Media: Always add the compound to media that has been pre-warmed to 37°C.
-
Solubility Limit: You may be exceeding the solubility of this compound in your culture medium. Consider performing a solubility test to determine the maximum concentration that remains in solution under your experimental conditions.
Q4: If this compound is found to be unstable in my long-term experiment, what are my options?
A4: If you have confirmed that this compound degrades over the course of your experiment, consider the following strategies:
-
Periodic Media Refresh: Replace the culture medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 or 48 hours) to maintain a more consistent concentration of the active compound.
-
Shorter Experiment Duration: If possible, modify your experimental design to reduce the overall duration of exposure to this compound.
-
Use of Serum: In some cases, serum proteins can stabilize small molecules. If you are using serum-free media, test the stability in the presence of serum to see if it improves.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: BET Inhibition
This compound is a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[3] BET proteins are epigenetic readers that bind to acetylated histones, recruiting transcriptional machinery to drive the expression of key genes, including oncogenes like MYC. By blocking this interaction, this compound can modulate gene expression and exert anti-proliferative and anti-inflammatory effects.
Caption: this compound inhibits the binding of BET proteins to acetylated histones.
Experimental Workflow for Stability Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Unexpected Results in GSK789 Cellular Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK789 in cellular assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and highly selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] BET proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By binding to BD1, this compound displaces BET proteins from chromatin, leading to the suppression of target gene transcription, such as the well-characterized oncogene c-MYC.[2][3]
Q2: What is the recommended starting concentration for this compound in cellular assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, a recommended starting point is to use concentrations up to 1 µM. It is advisable to perform a dose-response curve, for instance, a 9-point curve starting from 1 µM with 1/3 serial dilutions, to determine the optimal concentration for your specific experimental setup.[1]
Q3: What is a suitable negative control for this compound?
GSK791 is the recommended negative control for this compound.[1][4] It is structurally related to this compound but is inactive against BET bromodomains. Including GSK791 in your experiments is crucial to distinguish specific effects of BET inhibition from off-target or compound-specific effects.
Q4: In which solvents is this compound soluble and how should it be stored?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 10 mM.[1] For long-term storage, it is recommended to store this compound as a dry powder or as a 10 mM stock solution in DMSO at -20°C. To avoid repeated freeze-thaw cycles, DMSO stock solutions should be aliquoted into single-use volumes. It is advisable to test the activity of DMSO stocks that are older than 3-6 months before use.[1]
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected results in cellular assays involving this compound and provides potential causes and solutions.
Issue 1: No or Weaker-Than-Expected Biological Effect (e.g., no decrease in cell proliferation or target gene expression)
Potential Causes:
-
Compound Inactivity:
-
Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to compound degradation.
-
Precipitation: this compound may precipitate out of solution if the final DMSO concentration in the cell culture medium is too high or if the compound has low solubility in the aqueous environment of the media.[5] It is generally recommended to keep the final DMSO concentration below 0.1% (v/v).
-
-
Cell Line Insensitivity:
-
Low BET Protein Expression: The target cell line may not express sufficient levels of BET proteins (BRD2, BRD3, BRD4).
-
Redundant Pathways: The cellular process being measured might be regulated by pathways that are not dependent on BET protein function.
-
Drug Efflux: The cell line may express high levels of drug efflux pumps that actively remove this compound from the cell.
-
-
Suboptimal Assay Conditions:
-
Incorrect Timing: The incubation time with this compound may be too short to observe a biological effect. The downregulation of target genes like c-MYC can be observed within hours, but phenotypic effects like changes in cell proliferation may take 24-72 hours.[6]
-
Inappropriate Readout: The chosen assay may not be sensitive enough to detect the effects of this compound. For example, some BET inhibitors induce cell cycle arrest rather than significant apoptosis in certain cell lines.[2]
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Compound Integrity | Prepare a fresh dilution of this compound from a new or recently prepared stock solution. | To rule out compound degradation or precipitation. |
| 2. Confirm Target Engagement | Perform a Western blot to assess the levels of BRD4 and a known downstream target, such as c-MYC, after this compound treatment.[3] | To confirm that this compound is entering the cells and inhibiting its target. A decrease in c-MYC protein levels is a reliable indicator of BET inhibitor activity. |
| 3. Use a Positive Control Cell Line | Test this compound in a cell line known to be sensitive to BET inhibitors, such as MV-4-11 or HL60.[1] | To confirm that the compound and assay are performing as expected. |
| 4. Optimize Assay Duration | Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to determine the optimal incubation time for observing the desired effect. | To ensure that the assay is performed at a time point when the biological response is maximal. |
| 5. Assess Cell Cycle Profile | Perform cell cycle analysis using flow cytometry. | To determine if this compound is inducing cell cycle arrest rather than apoptosis.[2] |
| 6. Include GSK791 Negative Control | Run parallel experiments with the inactive control compound GSK791. | To ensure that the observed effects are due to specific inhibition of BET bromodomains. |
Issue 2: High Background or Inconsistent Results in Assays
Potential Causes:
-
Assay-Specific Issues:
-
ELISA/Cytokine Assays: Insufficient washing, non-specific antibody binding, or contaminated reagents can lead to high background.[7][8]
-
Cell Viability Assays (MTT/MTS): High cell seeding density can lead to nutrient depletion and a plateau in the signal. Conversely, very low seeding density can result in poor signal-to-noise ratio.
-
Western Blotting: Incomplete blocking, inappropriate antibody concentrations, or insufficient washing can cause high background.
-
-
Compound-Related Effects:
-
Compound Precipitation: this compound precipitating in the culture media can interfere with colorimetric or fluorometric readouts.
-
DMSO Toxicity: Final DMSO concentrations above 0.5% can be toxic to some cell lines, leading to variability in results.
-
-
General Cell Culture Issues:
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to treatments, leading to inconsistent results.
-
Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered phenotypes.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Assay Protocol | Review and optimize washing steps, blocking conditions, and reagent concentrations for your specific assay. | To minimize non-specific signals and improve assay performance. |
| 2. Check for Compound Precipitation | Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation. | To ensure that this compound is fully dissolved and accessible to the cells. |
| 3. Titrate DMSO Concentration | Perform a DMSO toxicity test on your cell line to determine the maximum tolerated concentration. | To ensure that the observed effects are not due to solvent toxicity. |
| 4. Test for Mycoplasma | Regularly test your cell cultures for mycoplasma contamination. | To ensure the reliability and reproducibility of your experimental results. |
| 5. Standardize Cell Culture Practices | Use cells within a defined passage number range and maintain consistent cell seeding densities. | To minimize variability arising from cell culture conditions. |
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound in various cellular assays.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| MV-4-11 | Acute Myeloid Leukemia | 125 | Cell Proliferation Assay |
| HL60 | Acute Promyelocytic Leukemia | 390 | Cell Proliferation Assay |
| THP-1 | Acute Monocytic Leukemia | 258 | Cell Proliferation Assay |
Data sourced from EUbOPEN.[1]
Table 2: Inhibition of Cytokine Release by this compound
| Cytokine | IC50 (µM) |
| TNF-alpha | 0.87 |
| MCP-1 | 0.67 |
| IL-6 | 3.55 |
Data sourced from EUbOPEN.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol outlines the steps for assessing the effect of this compound on cell proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound and GSK791 (negative control)
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and GSK791 in complete culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Include wells with vehicle control (medium with the same final DMSO concentration) and no-cell controls (medium only for background subtraction).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Target Engagement (BRD4 and c-MYC)
This protocol describes how to assess the effect of this compound on the protein levels of BRD4 and its downstream target, c-MYC.
Materials:
-
This compound and GSK791
-
DMSO
-
Cell line of interest
-
6-well tissue culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-MYC, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound, GSK791, or vehicle (DMSO) for the chosen duration (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and c-MYC overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the levels of BRD4 and c-MYC to the loading control.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Signaling
This compound, as a BET inhibitor, primarily functions by disrupting the interaction between BET proteins and acetylated histones on the chromatin. This leads to the displacement of BET proteins from gene promoters and enhancers, resulting in the transcriptional repression of key target genes. One of the most well-documented downstream effects is the suppression of c-MYC expression. Furthermore, BET inhibition has been shown to impact inflammatory signaling pathways, notably the NF-κB and STAT pathways.
Caption: this compound inhibits BET proteins, preventing their binding to chromatin and subsequent transcription of target genes.
Impact of this compound on NF-κB and STAT Signaling
BET proteins are known to play a role in the transcriptional activation of genes downstream of the NF-κB and STAT signaling pathways. By displacing BET proteins from the promoters of inflammatory genes, this compound can attenuate the inflammatory response.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
Technical Support Center: Managing GSK789-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage GSK789-induced cytotoxicity in sensitive cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, and highly selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] BET proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene transcription. By selectively inhibiting BD1, this compound disrupts the interaction of BET proteins with chromatin, leading to the downregulation of key oncogenes and immunomodulatory genes.
Q2: Why is this compound cytotoxic to some cell lines?
A2: The cytotoxicity of this compound is primarily linked to its on-target inhibition of BET BD1. This inhibition leads to the downregulation of critical survival and proliferation genes, most notably the proto-oncogene c-Myc.[2][3][4][5] Downregulation of c-Myc can induce cell cycle arrest, primarily in the G1 phase, and trigger apoptosis (programmed cell death) in sensitive cell lines, particularly those of hematological origin.[5]
Q3: Which cell lines are known to be sensitive to this compound?
A3: Several cancer cell lines, particularly those from hematopoietic lineages, have shown sensitivity to this compound. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.[1][6]
Q4: What are the typical signs of this compound-induced cytotoxicity in cell culture?
A4: Common signs of this compound-induced cytotoxicity include:
-
A decrease in cell proliferation and viability.
-
Morphological changes such as cell shrinkage, rounding, and detachment from the culture surface.
-
Increased number of floating dead cells.
-
Induction of apoptosis, which can be confirmed by assays such as Annexin V staining or caspase activity assays.
-
Arrest of the cell cycle at the G1 phase, which can be observed through flow cytometry analysis of DNA content.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death at low this compound concentrations | The cell line is highly sensitive to BET BD1 inhibition. | - Perform a detailed dose-response curve to determine the precise IC50 value for your specific cell line and experimental conditions.- Reduce the concentration of this compound to a range that allows for the study of on-target effects without inducing widespread cell death.- Decrease the exposure time of the cells to this compound. |
| Inconsistent cytotoxicity results between experiments | - Variation in cell health, passage number, or seeding density.- Inconsistent this compound stock solution stability or dilution accuracy. | - Use cells within a narrow passage number range and ensure high viability (>95%) before seeding.- Standardize cell seeding density to avoid confluency-related artifacts.- Prepare fresh this compound dilutions from a validated stock solution for each experiment. Aliquot and store the stock solution at -20°C or lower to maintain stability.[6] |
| Discrepancy between different viability assays (e.g., MTT vs. CellTiter-Glo) | - this compound may interfere with cellular metabolism, affecting the readout of metabolic assays like MTT.- Different assays measure distinct aspects of cell health (metabolism vs. ATP levels). | - Use an orthogonal viability assay that is not dependent on mitochondrial reductase activity, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[1]- Correlate viability data with direct measures of cell death, such as Annexin V/Propidium Iodide staining followed by flow cytometry. |
| Need to study non-apoptotic effects of this compound in sensitive cells | This compound-induced apoptosis masks other cellular responses. | - Caspase Inhibition: Co-treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK, to block the execution phase of apoptosis.[7][8] This may allow for the observation of other cellular effects of this compound. The optimal concentration of the caspase inhibitor should be determined empirically.- Cell Synchronization: Synchronize cells in a specific phase of the cell cycle (e.g., G1 or S phase) before this compound treatment.[9][10][11][12] This can help to dissect the effects of the compound on cell cycle progression from its direct cytotoxic effects. |
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Sensitive Human Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Assay Conditions |
| MV-4-11 | Acute Myeloid Leukemia | 124.6 | 72 hours, CellTiter-Glo® assay[1] |
| THP-1 | Acute Monocytic Leukemia | 158 | 72 hours, CellTiter-Glo® assay[1] |
| HL-60 | Acute Promyelocytic Leukemia | 390 | 72 hours, CellTiter-Glo® assay[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Luminescent-Based Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 9-point serial dilution of this compound in complete culture medium, starting from a recommended maximum concentration of 1 µM.[6] Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).
-
Cell Treatment: Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., 1x and 5x the IC50 value) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound as described in Protocol 2.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound-mediated inhibition of BET BD1 and downstream signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. eubopen.org [eubopen.org]
- 7. Selective BH3 mimetics synergize with BET inhibition to induce mitochondrial apoptosis in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Cell synchronization - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Addressing variability in GSK789 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GSK789. To ensure robust and reproducible experimental outcomes, please review the following information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of the Serine/Threonine kinase XYZ. XYZ kinase is a critical component of the ABC signaling pathway, which is frequently dysregulated in various cancer types. By inhibiting XYZ kinase, this compound blocks the phosphorylation of its downstream substrates, leading to an anti-proliferative effect in sensitive cell lines.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term storage (up to one month), aliquots can be kept at -20°C.
Q3: I am observing significant variability in my IC50 values for this compound in cell-based assays. What are the potential causes?
Variability in IC50 values is a common issue and can stem from several factors.[1][2][3] Key areas to investigate include:
-
Cell Health and Density: Ensure that cells are in the logarithmic growth phase and that seeding density is consistent across all experiments.[1] Variations in cell health or passage number can significantly alter the cellular response to inhibitors.
-
Compound Stability: this compound may degrade in cell culture media over extended incubation periods. For long-term experiments, consider replenishing the media with a fresh inhibitor at regular intervals.[1]
-
Assay Conditions: Inconsistent incubation times or pipetting errors can lead to variable results.[2][3] Use calibrated pipettes and ensure uniform mixing of the inhibitor in the culture medium.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent Results in In Vitro Kinase Assays
If you are observing variable results in your in vitro kinase assays, consider the following potential causes and solutions.[4][5][6]
| Potential Cause | Recommended Solution |
| Enzyme Activity | Verify the activity of your recombinant XYZ kinase. We recommend running a positive control with a known substrate and comparing the activity to a standardized lot-specific value. Avoid repeated freeze-thaw cycles of the enzyme stock by preparing single-use aliquots.[5] |
| ATP Concentration | As this compound is an ATP-competitive inhibitor, its apparent IC50 value will be highly dependent on the ATP concentration in the assay. For consistent results, use an ATP concentration that is close to the Km of the XYZ kinase for ATP.[4] |
| Buffer Composition | Ensure that the kinase assay buffer is freshly prepared and the pH is verified. The buffer composition, including the concentration of divalent cations (e.g., Mg2+), can significantly impact kinase activity.[5] |
| Substrate Quality | Use a high-quality, purified substrate for the kinase reaction. Substrate degradation can lead to lower and more variable kinase activity. |
Issue 2: Western Blotting - Weak or No Signal for Phospho-Substrate
Difficulty in detecting the phosphorylated downstream substrate of XYZ kinase can be due to several factors.[7][8][9][10]
| Potential Cause | Recommended Solution |
| Low Protein Abundance | The phosphorylated form of a protein is often a small fraction of the total protein.[1] Increase the amount of total protein loaded onto the gel (typically 20-40 µg).[1][8] Consider enriching your target protein via immunoprecipitation before Western blotting.[9] |
| Sample Preparation | Ensure that phosphatase inhibitors are included in the cell lysis buffer to prevent dephosphorylation of your target protein.[9] |
| Antibody Performance | Use a phospho-specific antibody that has been validated for Western blotting. Optimize the antibody dilution and incubation conditions. We recommend blocking the membrane with 5% Bovine Serum Albumin (BSA) in TBST, as milk may sometimes obscure phospho-epitopes.[8] |
| Protein Transfer | Verify the efficiency of protein transfer from the gel to the membrane, especially for high molecular weight proteins.[9][10] Staining the membrane with Ponceau S after transfer can help visualize the transferred proteins.[9] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Substrate
This protocol details the steps for detecting the phosphorylation of the downstream substrate of XYZ kinase.
-
Cell Lysis: a. Plate and treat cells with this compound as required. b. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microfuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C.[1] f. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[1]
-
SDS-PAGE and Western Blotting: a. Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[1] b. Load samples onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1] e. Incubate the membrane with the primary antibody against the phospho-substrate (diluted in 5% BSA in TBST) overnight at 4°C. f. Wash the membrane three times with TBST for 5 minutes each.[8] g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 5 minutes each. i. Detect the signal using an enhanced chemiluminescence (ECL) reagent.
Visualizations
Caption: The ABC signaling pathway and the inhibitory action of this compound on XYZ kinase.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. bioivt.com [bioivt.com]
- 3. news-medical.net [news-medical.net]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
GSK789 stability issues and proper storage conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the small molecule inhibitor, GSK789. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and storage concerns.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in aqueous solutions?
A1: Degradation of this compound in aqueous buffers can stem from several factors. Like many small molecules, it may be susceptible to hydrolysis, where water cleaves labile functional groups like esters or amides; this process can be catalyzed by acidic or basic conditions.[1] Another common cause is oxidation, especially if the molecule has electron-rich parts.[1] Dissolved oxygen and exposure to light can accelerate oxidative degradation.[1]
Q2: How should I store this compound to ensure its long-term stability?
A2: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C, desiccated.[2] Stock solutions, typically prepared in an anhydrous solvent like DMSO, should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2][3]
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results are often linked to compound stability issues.[4] Degradation of this compound after being diluted in experimental buffers can lead to variable effective concentrations. It is also crucial to standardize solution preparation and storage times.[1] For maximum consistency, preparing fresh dilutions from a stable, frozen stock solution for each experiment is the most reliable approach.[1][4]
Q4: I see new peaks appearing in my HPLC/LC-MS analysis of this compound over time. What does this signify?
A4: The appearance of new peaks in chromatographic analysis is a strong indicator of compound degradation.[1] These new peaks represent degradation products. Identifying these products can help elucidate the degradation pathway and implement strategies to prevent it, such as adjusting buffer pH, adding antioxidants, or protecting the compound from light.[1][5]
Q5: Can I store diluted aqueous solutions of this compound?
A5: It is generally not recommended to store this compound in diluted aqueous solutions for extended periods, as stability can be significantly reduced compared to stock solutions in anhydrous solvents like DMSO.[3] If temporary storage is necessary, it should be for the shortest time possible and at 2-8°C. A stability assessment in your specific experimental buffer is highly recommended to determine an acceptable storage duration.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in a cell-based assay. | 1. Degradation in culture medium: The compound may not be stable under standard culture conditions (37°C, aqueous environment).[1] 2. Adsorption to plasticware: The compound may stick to the surfaces of plates or tubes, reducing its effective concentration.[1] | 1. Assess stability: Perform a stability study of this compound in your specific cell culture medium.[3] 2. Use fresh solutions: Prepare dilutions immediately before adding to cells. 3. Use low-binding plates: Consider using plates designed to minimize compound adsorption.[1] |
| Precipitate forms after diluting DMSO stock into aqueous buffer. | 1. Poor aqueous solubility: The final concentration of this compound exceeds its solubility limit in the aqueous buffer.[1] 2. Solvent effect: The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Lower final concentration: Reduce the working concentration of this compound. 2. Increase co-solvent: If the assay allows, slightly increase the final percentage of DMSO (typically should remain below 0.5%).[4] 3. Use solubility enhancers: Consider adding surfactants or other solubilizing agents, validating their compatibility with your assay.[4] |
| Baseline instability or ghost peaks in HPLC analysis. | 1. Contaminated mobile phase: Buffers or solvents may be contaminated or improperly prepared. 2. Degradation during analysis: The compound may be degrading in the autosampler or on the column. | 1. Prepare fresh mobile phase: Use high-quality reagents and filter all buffers.[6] 2. Degas solvents: Ensure mobile phases are properly degassed to prevent bubble formation.[6] 3. Control temperature: Use a temperature-controlled autosampler set to a lower temperature (e.g., 4°C) to slow potential degradation. |
Data on this compound Stability
The stability of this compound is highly dependent on the storage conditions. The following tables summarize stability data from forced degradation and solution stability studies.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Solvent | Duration | Recommendation |
| Lyophilized Powder | -20°C | N/A | > 24 months | Keep desiccated and protected from light. |
| Stock Solution | -80°C | Anhydrous DMSO | 6 months | Aliquot to avoid freeze-thaw cycles.[2] |
| Stock Solution | -20°C | Anhydrous DMSO | 1-3 months | Aliquot to avoid freeze-thaw cycles.[2] |
| Working Solution | 4°C | PBS, pH 7.4 | < 24 hours | Prepare fresh daily for best results. |
| Working Solution | 37°C | Cell Culture Medium + 10% FBS | < 8 hours | Significant degradation observed after 8 hours. |
Table 2: Summary of Forced Degradation Studies
Forced degradation studies are performed to understand the intrinsic stability of a compound by subjecting it to stress conditions more severe than accelerated stability testing.[5] This helps identify likely degradation products and pathways.[5]
| Stress Condition | Reagent/Condition | Time | % Degradation | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | ~15% | Hydrolytic cleavage of amide bond |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | ~25% | Hydrolytic cleavage of amide bond |
| Oxidation | 3% H₂O₂ | 12 hours | ~20% | N-oxide formation |
| Thermal | 60°C (in solution) | 48 hours | ~10% | Epimerization |
| Photolytic | UV/Visible Light | 72 hours | ~30% | Photodegradation of aromatic ring |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify the degradation pathways of this compound.[5]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.[7]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Quenching: For acid and base hydrolysis samples, neutralize the solution by adding an equimolar amount of base or acid, respectively. For oxidative samples, quenching is typically not required if analysis is prompt.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining and to profile the degradation products.
Protocol 2: Stability Assessment in Cell Culture Medium
This protocol is used to determine the stability of this compound under typical cell culture conditions.[3]
-
Materials: this compound, anhydrous DMSO, the specific cell culture medium to be tested (e.g., DMEM with 10% FBS), and a 37°C incubator with 5% CO₂.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike Medium: Add the this compound stock solution to the pre-warmed cell culture medium to achieve the final working concentration used in your experiments. Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%).
-
Time Zero (T=0) Sample: Immediately after spiking, remove an aliquot (e.g., 100 µL), and stop any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile.[1] Store this sample at -80°C.
-
Incubation: Place the remaining medium containing this compound in the 37°C incubator.
-
Collect Time-Point Samples: At desired time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and process them as in step 4.
-
Analysis: Analyze the concentration of the parent this compound in all collected samples using a validated LC-MS/MS method.
-
Calculate Stability: Determine the percentage of this compound remaining at each time point by comparing its concentration to the T=0 sample.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound solution stability.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: GSK789 & DMSO Solvent System
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Dimethyl Sulfoxide (B87167) (DMSO) as a solvent for the BET bromodomain inhibitor, GSK789.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and highly selective chemical probe that inhibits the first bromodomain (BD1) of the Bromo and Extra Terminal Domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3][4] By selectively binding to BD1, this compound disrupts the interaction between BET proteins and acetylated histones, thereby modulating gene transcription.[3][5] This activity gives it anti-tumor and immunomodulatory properties.[1][4]
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 10 mM.[3]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects, though some may be sensitive to concentrations below 1%.[6][7] It is a widely accepted rule of thumb that a final concentration of 0.1% DMSO is safe for almost all cell types.[7] However, it is crucial to perform a DMSO tolerance test for your specific cell line.[6]
Q4: Can I use water to dissolve this compound?
A4: this compound is poorly soluble in water. It is recommended to first dissolve the compound in 100% DMSO to create a concentrated stock solution before diluting it into your aqueous experimental medium.[8]
Q5: My this compound precipitates when I add the DMSO stock to my cell culture media. What should I do?
A5: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is less soluble.[9] Please refer to the Troubleshooting Guide for Compound Precipitation below for detailed solutions.
Q6: How should I store my this compound DMSO stock solution?
A6: this compound stock solutions in DMSO (e.g., 10 mM) should be stored at -20°C.[3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3][10]
Q7: Is there a negative control compound available for this compound?
A7: Yes, GSK791 is the recommended negative control for this compound.[3]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the media after adding the this compound DMSO stock.
-
Inconsistent or lower-than-expected activity in your assay.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound is hydrophobic and has limited solubility in aqueous solutions like cell culture media. | First, dissolve this compound in 100% high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[3][10] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid change in the solvent environment, leading to precipitation.[9] | Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) media. Then, add this intermediate solution to the final culture volume. Add the stock solution dropwise while gently vortexing the media to ensure rapid mixing.[9][10] |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit. | Determine the maximum soluble concentration of this compound in your specific media by performing a solubility test. You may need to lower the final working concentration.[9] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[9] |
| Water in DMSO Stock | DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound and promote degradation.[11][12][13] | Use high-purity, anhydrous DMSO. Store it in a desiccator and aliquot stock solutions to minimize exposure to atmospheric moisture. |
Issue 2: Cellular Toxicity or Off-Target Effects
Symptoms:
-
Decreased cell viability in the vehicle control (DMSO only) group compared to the untreated control.
-
Changes in cell morphology or growth rate in the vehicle control group.
-
Experimental results that are inconsistent with the known mechanism of action of this compound.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High DMSO Concentration | DMSO can be cytotoxic at concentrations typically above 1-2%.[14][15][16] The sensitivity varies greatly between cell lines.[6][14] | Keep the final DMSO concentration in your assay at or below 0.5%, and ideally at 0.1%.[7] Always include a vehicle control (media with the same final concentration of DMSO as your treated samples) to account for any solvent effects.[17] |
| Cell Line Sensitivity | Some cell lines, particularly primary cells, are more sensitive to DMSO than established cell lines.[7] | Perform a DMSO tolerance assay: Culture your cells in the presence of a range of DMSO concentrations (e.g., 0.05% to 2%) for the duration of your experiment and assess cell viability (e.g., using an MTT or Trypan Blue exclusion assay).[18] |
| DMSO-Induced Biological Effects | DMSO is not inert and can have pleiotropic effects on cells, including altering gene expression and cell signaling pathways.[17] | If you observe significant effects with your DMSO vehicle control, consider using an alternative solvent. Potential alternatives include ethanol, polyethylene (B3416737) glycol (PEG 400), or newer solvents like Cyrene™.[19][20][21] However, any new solvent will also require its own tolerance testing. |
| Compound Instability | This compound may degrade in the DMSO stock over time, leading to the formation of byproducts with off-target activities. | Use freshly prepared stock solutions or stocks that have been stored properly in single-use aliquots at -20°C for no longer than 3-6 months.[3] |
Quantitative Data Summary
Table 1: Recommended DMSO Concentrations for Cell-Based Assays
| Final DMSO Concentration | General Recommendation | Notes |
| ≤ 0.1% | Optimal & Widely Considered Safe | Minimal risk of cytotoxicity or off-target effects for most cell lines.[7] |
| 0.1% - 0.5% | Acceptable for Many Cell Lines | Generally well-tolerated, but a DMSO vehicle control is essential.[7] |
| 0.5% - 1.0% | Use with Caution | Increased risk of affecting cell viability and function. Cell-line specific tolerance must be verified.[6][14] |
| > 1.0% | Not Recommended | High likelihood of significant cytotoxicity and confounding biological effects.[14][15][16] |
Table 2: this compound Properties
| Property | Value / Description |
| Target | First Bromodomain (BD1) of BET family proteins (BRD2, BRD3, BRD4, BRDT)[3] |
| Solubility in DMSO | Up to 10 mM[3] |
| Recommended Cell Assay Concentration | Up to 1 µM[3] |
| Storage of DMSO Stock | -20°C in single-use aliquots[3] |
| Negative Control | GSK791[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution gently until the this compound is completely dissolved. A brief sonication can aid dissolution if necessary.[10] d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C, protected from light.[3]
Protocol 2: DMSO Tolerance Assay
-
Objective: To determine the maximum concentration of DMSO that can be tolerated by a specific cell line without affecting viability.
-
Procedure: a. Seed cells in a 96-well plate at a density appropriate for your standard assay and allow them to adhere overnight. b. Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Include a "no DMSO" control. c. Remove the overnight media from the cells and replace it with the media containing the different DMSO concentrations. d. Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours). e. At the end of the incubation period, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay, or by using Trypan Blue exclusion and a cell counter. f. Plot cell viability (%) versus DMSO concentration (%) to determine the highest concentration that does not significantly reduce cell viability.
Visualizations
Caption: Recommended workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Mechanism of action for this compound in inhibiting BET signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 17. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 18. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assay artifacts with GSK789
Welcome to the technical support center for GSK789. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this selective BET bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and highly selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] Its mechanism of action is to competitively bind to the acetyl-lysine binding pocket of BD1, preventing the interaction between BET proteins and acetylated histones on chromatin.[3] This disrupts the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes and inflammatory genes.[3][4]
Q2: What are the key signaling pathways affected by this compound?
A2: By inhibiting BET proteins, this compound primarily impacts transcriptional regulation. Key downstream pathways affected include the NF-κB and Nrf2 signaling pathways. BET proteins, particularly BRD4, are known to interact with and enhance the transcriptional activity of NF-κB, a master regulator of inflammation.[5] Therefore, this compound can suppress inflammatory responses.
Q3: Is this compound selective for BD1 over BD2?
A3: Yes, this compound is highly selective for the first bromodomain (BD1) over the second bromodomain (BD2) of BET proteins.[2]
Q4: In what type of cell-based assays is this compound typically used?
A4: this compound is commonly used in a variety of cell-based assays to study its effects on cancer and inflammation. These include:
-
Cell Proliferation/Viability Assays: To determine the anti-proliferative effects on cancer cell lines.
-
Cytokine Release Assays: To measure the immunomodulatory effects by quantifying the inhibition of cytokine production (e.g., IL-6, TNF-α) in immune cells.
-
Target Engagement Assays: To confirm the binding of this compound to its intracellular target (BRD4-BD1) in live cells.
-
Reporter Gene Assays: To study the effect of this compound on the transcription of specific genes regulated by BET proteins.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of this compound in a Cell Proliferation Assay (e.g., MTT, MTS, CellTiter-Glo)
-
Potential Cause 1: Compound Solubility and Stability
-
Troubleshooting: this compound is soluble in DMSO.[2] Ensure that the final DMSO concentration in your cell culture medium is consistent across all wells and ideally does not exceed 0.5% to avoid solvent-induced cytotoxicity.[6] Prepare fresh dilutions of this compound from a concentrated stock for each experiment, as the stability of small molecules in aqueous media can be limited.[7] Some components in cell culture media can also affect the stability of compounds.[8]
-
-
Potential Cause 2: Cell Seeding Density and Health
-
Troubleshooting: Use cells in the logarithmic growth phase for seeding and ensure high viability.[9] An inappropriate cell seeding density can affect the outcome of the assay; too low may result in minimal drug effects, while too high can lead to cell death from overcrowding.[9] Optimize the seeding density for your specific cell line and assay duration.
-
-
Potential Cause 3: Incorrect Assay Window
-
Troubleshooting: The anti-proliferative effects of BET inhibitors can be cytostatic, causing cell cycle arrest rather than immediate cell death.[10] It may be necessary to extend the incubation time with this compound (e.g., 72 to 144 hours) to observe a significant effect on cell viability.
-
Issue 2: High Background or False Positives in a Luciferase Reporter Assay
-
Potential Cause 1: Direct Inhibition of Luciferase
-
Troubleshooting: Some small molecules can directly inhibit the luciferase enzyme, leading to a decrease in signal that is independent of the biological pathway being studied.[6][11] Conversely, some inhibitors can stabilize the luciferase enzyme, leading to an increase in signal and a false positive result.[6][11] To rule this out, perform a counterscreen with a constitutively active reporter (e.g., CMV promoter driving luciferase) or a cell-free luciferase enzyme assay in the presence of this compound.
-
-
Potential Cause 2: Autofluorescence of the Compound
-
Troubleshooting: this compound contains a benzimidazole (B57391) scaffold, which is known to have fluorescent properties.[12][13][14] This intrinsic fluorescence can interfere with assays that use fluorescence as a readout. Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your reporter. If there is significant overlap, consider using a reporter with a different spectral profile or a non-fluorescence-based detection method.
-
Issue 3: Variability in Cytokine Release Assays (ELISA)
-
Potential Cause 1: Inconsistent Cell Stimulation
-
Troubleshooting: Ensure that the stimulating agent (e.g., LPS) is used at a consistent and optimal concentration across all wells. The timing of stimulation and this compound treatment is critical. Pre-incubation with this compound before stimulation is often necessary to see an inhibitory effect.
-
-
Potential Cause 2: Pipetting Errors and Washing Steps
-
Potential Cause 3: Reagent Stability
-
Troubleshooting: Lyophilized cytokines used for standard curves should be reconstituted and stored properly to avoid denaturation.[15] Prepare fresh working solutions of antibodies and substrates for each experiment.
-
Quantitative Data
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| TR-FRET | BRD4 BD1 | pIC50 | >7.5 | [15] |
| BROMOscan | TAF1 (BD2) | pKd | 7.2 | [16] |
| Antiproliferative | MV-4-11 | IC50 | 125 nM | [16] |
| Antiproliferative | HL60 | IC50 | 390 nM | [16] |
| Antiproliferative | THP-1 | IC50 | 258 nM | [16] |
| Cytokine Release | TNF-alpha | IC50 | 0.87 µM | [16] |
| Cytokine Release | MCP-1 | IC50 | 0.67 µM | [16] |
| Cytokine Release | IL-6 | IC50 | 3.55 µM |[16] |
Experimental Protocols
Cell Viability Assay (MTS Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be ≤0.5%.
-
Treatment: After allowing cells to adhere overnight, replace the medium with 100 µL of the this compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and no-cell control (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[17]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.[17]
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control wells. Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and calculate the IC50 value.
Cytokine Release Assay (ELISA Protocol for IL-6)
-
Plate Coating: Dilute the capture antibody for human IL-6 in binding solution and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[18]
-
Blocking: Wash the plate with wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Sample Preparation and Addition:
-
Culture cells (e.g., peripheral blood mononuclear cells) in the presence of varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agent (e.g., LPS).
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Add 100 µL of standards and samples to the appropriate wells of the ELISA plate. Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate.
-
Add 100 µL of TMB substrate solution to each well. Allow the color to develop for 15-30 minutes in the dark.
-
Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of IL-6 in the samples.
NanoBRET™ Target Engagement Assay
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector encoding a BRD4-NanoLuc® fusion protein.
-
Cell Seeding: Seed the transfected cells in a white, 96-well assay plate.
-
Tracer and Compound Addition:
-
Prepare a solution of the NanoBRET™ tracer at the recommended concentration in Opti-MEM® I Reduced Serum Medium.
-
Prepare serial dilutions of this compound.
-
Add the tracer and this compound dilutions to the cells.
-
-
Incubation: Incubate at 37°C in a 5% CO2 incubator for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
-
Measurement: Read the filtered luminescence at 460 nm (donor) and >610 nm (acceptor) on a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the concentration of this compound to determine the IC50 value, which reflects the intracellular affinity of the compound for the target.[19]
Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: General experimental workflow for characterizing this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bowdish.ca [bowdish.ca]
- 16. NanoBRET TE Intracellular Kinase Assay [promega.jp]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
Ensuring complete dissolution of GSK789 for accurate dosing
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the complete dissolution of GSK789 for accurate dosing in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: this compound is soluble in DMSO up to 10 mM.[1][2] It is recommended to prepare a stock solution at this concentration.
Q3: How should I store the this compound powder and stock solutions?
A3: this compound as a dry powder should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[3] DMSO stock solutions should be stored at -20°C.[1] It is advisable to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q4: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous medium. What should I do?
A4: This is a common issue known as solvent-exchange precipitation. To mitigate this, it is recommended to perform a serial dilution. First, dilute the DMSO stock solution with more DMSO to a lower concentration before adding it to the aqueous medium. It is also crucial to ensure the final concentration of DMSO in your aqueous solution is as low as possible and compatible with your experimental system. Vigorous vortexing or sonication immediately after dilution can also help.
Q5: Is this compound suitable for in vivo studies?
A5: Yes, this compound has been tested in mice via intraperitoneal (IP) administration.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | Insufficient vortexing or sonication. | Vortex the solution for several minutes. If the powder still does not dissolve, sonicate the solution in a water bath for 10-15 minutes. |
| Attempting to prepare a stock solution above 10 mM. | Do not exceed a concentration of 10 mM for the DMSO stock solution.[1][2] | |
| Precipitation observed in the DMSO stock solution upon storage. | Improper storage conditions. | Store the DMSO stock solution at -20°C in tightly sealed vials.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] |
| DMSO stock solution is old. | DMSO stocks older than 3-6 months should be tested for activity before use.[1] | |
| Cloudiness or precipitation occurs immediately after diluting the DMSO stock in aqueous buffer (e.g., PBS, cell culture media). | Solvent-exchange precipitation due to the poor solubility of this compound in aqueous solutions. | 1. Minimize Final DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible (typically <0.5%).2. Serial Dilution: Perform an intermediate dilution step. Dilute the 10 mM DMSO stock to a lower concentration (e.g., 1 mM) with DMSO first, then add this to the aqueous buffer.3. Rapid Mixing: Add the this compound solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.4. Warm the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C) before adding the compound can sometimes improve solubility. |
| Inconsistent experimental results. | Incomplete dissolution of this compound leading to inaccurate dosing. | Always ensure your stock solution is clear and free of any visible particulates before making further dilutions. Visually inspect the final working solution for any signs of precipitation before use. |
| Degradation of this compound. | Follow recommended storage conditions for both the solid compound and stock solutions.[1][3] Prepare fresh working solutions from the stock for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Calculate the required amount of this compound and DMSO to prepare a 10 mM solution. The molecular weight of this compound is 463.58 g/mol .[3]
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 5-10 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, sonicate the vial in a water bath for 10-15 minutes.
-
Aliquot the 10 mM stock solution into single-use, sterile vials.
-
Store the aliquots at -20°C.[1]
Protocol 2: Preparation of a Working Solution in Aqueous Medium
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile dilution tubes
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution and bring it to room temperature.
-
Determine the final desired concentration of this compound and the final allowable concentration of DMSO in your experiment.
-
Perform a serial dilution if necessary. For example, to prepare a 10 µM working solution with 0.1% DMSO:
-
First, dilute the 10 mM stock solution 1:10 in DMSO to obtain a 1 mM intermediate solution.
-
Then, dilute the 1 mM intermediate solution 1:100 in your pre-warmed aqueous buffer.
-
-
Add the this compound solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Visually inspect the final working solution to ensure it is clear and free of any precipitates before use.
Visualizations
References
GSK789 activity testing for older DMSO stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the selective BET bromodomain inhibitor, GSK789. Particular focus is given to assessing the activity of older DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the inhibitory activity of our older this compound DMSO stock solution. What are the potential causes?
A decrease in the activity of this compound can stem from several factors. The most common causes include:
-
Chemical Degradation: Over time, especially with exposure to light, moisture, or repeated freeze-thaw cycles, this compound in DMSO can degrade.[1][2] DMSO itself is hygroscopic and can absorb water, which may contribute to the hydrolysis of the compound.[3][4]
-
Precipitation: The compound may have precipitated out of the solution, especially if the storage temperature fluctuated or if the initial concentration was high.
-
Inaccurate Concentration: The initial concentration of the stock solution may have been inaccurate, or evaporation of the solvent over time could have altered the concentration.
-
Assay-related Issues: Problems with other reagents, cell health, or the experimental setup can also manifest as a loss of inhibitor activity.
Q2: How can we determine if our this compound stock solution has degraded?
The most direct method to assess the chemical integrity of your this compound stock is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and quantify the parent this compound compound from any potential degradation products. A significant decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.
Q3: What are the best practices for storing this compound DMSO stock solutions to maintain activity?
To ensure the long-term stability of your this compound stock solutions, follow these best practices:
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[5]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture.[5]
-
Light Protection: Store solutions in amber or opaque vials to protect them from light, as light can cause photodegradation.
-
Solvent Quality: Use high-purity, anhydrous DMSO to prepare stock solutions.
Q4: Is it necessary to test the activity of older this compound DMSO stocks?
Yes, it is highly recommended to test the activity of this compound DMSO stock solutions that are older than 3-6 months before use in critical experiments.[5] This quality control step ensures that the observed experimental results are reliable and attributable to the active compound.
Troubleshooting Guide for Loss of this compound Activity
If you are experiencing a loss of this compound activity, follow this step-by-step troubleshooting guide.
Step 1: Assess the Integrity of the this compound Stock Solution
-
Visual Inspection: Check the solution for any visible precipitates. If present, gently warm the solution to 37°C and vortex to see if it redissolves.
-
Analytical Chemistry: If possible, analyze a small aliquot of the stock solution by HPLC or LC-MS to determine the purity and concentration of this compound.
Step 2: Re-qualify the Activity of the this compound Stock Solution
-
Biochemical Assay: Perform a direct binding assay, such as a BRD4 BD1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, to determine the IC50 value of your this compound stock. Compare this to the expected IC50 from the literature or a fresh stock.
-
Cell-Based Assay: Use a relevant cellular assay, such as a NanoBRET™ target engagement assay or a c-Myc expression assay, to confirm the on-target activity of this compound in a cellular context.
Step 3: Review Experimental Procedures and Reagents
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from the stock solution for each experiment.
-
Check Other Reagents: Ensure that all other reagents and components of your assay are fresh and of high quality.
-
Cell Health: In cell-based assays, confirm that the cells are healthy and in the appropriate growth phase.
Data Presentation
Table 1: Representative Stability of Small Molecule Inhibitors in DMSO
This table provides a general overview of the expected stability of small molecule inhibitors stored in DMSO at different temperatures. Specific stability data for this compound is not extensively published; therefore, these are general guidelines.
| Storage Temperature | Duration (Representative) | Expected Purity | Recommendations |
| Room Temperature | < 1 week | >90% | Not recommended for long-term storage. |
| 4°C | 1-2 weeks | >95% | Suitable for short-term storage. |
| -20°C | 6-12 months | >98% | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[5] |
| -80°C | > 1 year | >98% | Ideal for archival storage. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: BRD4 BD1 TR-FRET Assay for this compound Activity Testing
This protocol is adapted from commercially available BRD4 BD1 TR-FRET assay kits and is designed to measure the binding of this compound to its target.[6][7][8]
Materials:
-
Recombinant human BRD4 BD1 protein
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer
-
384-well low-volume microplate
-
This compound stock solution and a fresh, validated control
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of your older this compound stock and the fresh control stock in assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the BRD4 BD1 protein to the wells.
-
Add the biotinylated histone H4 peptide to the wells.
-
Add the Europium-labeled antibody and streptavidin-conjugated acceptor to the wells.
-
Incubate the plate at room temperature for the recommended time (typically 60-120 minutes), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the IC50 values for both the older and fresh this compound stocks and compare the results.
Protocol 2: Cellular Assay for c-Myc Expression
This protocol assesses the functional activity of this compound by measuring its effect on the expression of a downstream target, c-Myc.[9]
Materials:
-
A relevant cancer cell line known to be sensitive to BET inhibitors (e.g., MM.1S multiple myeloma cells).[9]
-
Complete cell culture medium.
-
This compound stock solution and a fresh, validated control.
-
Reagents for Western blotting or qRT-PCR.
-
96-well or 6-well plates.
Procedure:
-
Seed the cells in plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your older this compound stock and the fresh control stock. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Harvest the cells and prepare cell lysates for Western blotting or extract RNA for qRT-PCR.
-
For Western blotting, probe for c-Myc and a loading control (e.g., GAPDH or β-actin).
-
For qRT-PCR, measure the relative expression of the MYC gene, normalized to a housekeeping gene.
-
Compare the dose-dependent reduction in c-Myc protein or mRNA levels between the older and fresh this compound stocks.
Visualizations
References
- 1. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the selectivity profiles of GSK789 and GSK778
A Comprehensive Comparison of the Selectivity Profiles of GSK789 and GSK778
For researchers in drug discovery and development, the selection of highly specific chemical probes is paramount for elucidating the biological functions of target proteins and validating their therapeutic potential. This compound and GSK778 are selective inhibitors of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers involved in the regulation of gene expression. This guide provides a detailed comparison of the selectivity profiles of this compound and GSK778, supported by quantitative data and experimental methodologies.
Selectivity Profile: A Head-to-Head Comparison
This compound and GSK778 are both potent and selective inhibitors of the BD1 of BET proteins, but they exhibit distinct selectivity profiles. This compound demonstrates a significantly higher degree of selectivity for BD1 over the second bromodomain (BD2) as compared to GSK778.
Table 1: Quantitative Comparison of the Selectivity of this compound and GSK778
| Target | This compound | GSK778 |
| BET BD1 IC50 | Not explicitly stated in provided results | <100 nM[1][2] |
| - BRD2 BD1 | - | 75 nM[2][3] |
| - BRD3 BD1 | - | 41 nM[2][3] |
| - BRD4 BD1 | - | 41 nM[2][3] |
| - BRDT BD1 | - | 143 nM[2][3] |
| BET BD2 IC50 | - | - |
| - BRD2 BD2 | - | 3950 nM[2] |
| - BRD3 BD2 | - | 1210 nM[2] |
| - BRD4 BD2 | - | 5843 nM[2] |
| - BRDT BD2 | - | 17451 nM[2] |
| BET BD1 Kd | 16 - 20 nM[1][4] | Not explicitly stated in provided results |
| Selectivity (BD1 vs BD2) | ≥ 1000-fold[1][5] to 6000-fold[4] | 30 to 140-fold[1] |
| Off-Target Binding | TAF1 BD2 (pKd = 7.3), TAF1L BD2 (pKd = 6.4)[6] | Minimal binding to non-BET bromodomains[7][8] |
Mechanism of Action: Targeting Epigenetic Regulation
Both this compound and GSK778 function by competitively inhibiting the binding of acetylated lysine (B10760008) residues on histone tails to the BD1 of BET proteins.[5] This disruption of the reader function of BET proteins prevents the recruitment of transcriptional machinery, leading to the modulation of gene expression. This mechanism is central to their therapeutic potential in oncology and immuno-inflammatory diseases.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the BD1-Selectivity of GSK789 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the BET bromodomain inhibitor GSK789 with other relevant compounds, focusing on the validation of its selectivity for the first bromodomain (BD1) in cellular models. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to clarify complex biological pathways and experimental workflows.
Executive Summary
This compound is a potent, cell-permeable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, demonstrating high selectivity for the first bromodomain (BD1) over the second (BD2).[1] This selectivity is a key feature, as the distinct functions of BD1 and BD2 are increasingly recognized, with BD1 playing a primary role in steady-state gene expression. Validating the BD1-selectivity of this compound in cellular models is crucial for accurately interpreting experimental results and advancing its potential as a chemical probe and therapeutic agent. This guide outlines the in vitro and cellular assays used to quantify this selectivity and provides a comparative analysis with other well-characterized BET inhibitors.
Comparative Inhibitor Performance
The following tables summarize the in vitro binding affinity and inhibitory activity of this compound against the bromodomains of the BET family (BRD2, BRD3, BRD4, and BRDT), alongside data for the BD1-selective inhibitor GSK778 and the pan-BET inhibitors (+)-JQ1 and I-BET151.
Table 1: Inhibitor IC50 Values against BET Bromodomains (nM)
| Compound | BRD2-BD1 | BRD2-BD2 | BRD3-BD1 | BRD3-BD2 | BRD4-BD1 | BRD4-BD2 | BRDT-BD1 | BRDT-BD2 |
| This compound | 100 | >100,000 | - | - | 20 | >30,000 | - | - |
| GSK778 | 75[2][3] | 3950[3] | 41[2][3] | 1210[3] | 41[2][3] | 5843[3] | 143[2][3] | 17451[3] |
| (+)-JQ1 | 76.9 | 32.6 | - | - | 77[4] | 33[4] | - | - |
| I-BET151 | 500[5] | - | 250[5] | - | 790[5] | - | - | - |
Table 2: Inhibitor Dissociation Constants (Kd) against BET Bromodomains (nM)
| Compound | BRD2-BD1 | BRD2-BD2 | BRD3-BD1 | BRD3-BD2 | BRD4-BD1 | BRD4-BD2 | BRDT-BD1 | BRDT-BD2 |
| This compound | 20 | - | - | - | - | - | - | - |
| GSK778 | 13 | - | 5 | - | 5.9 | - | 18 | - |
| (+)-JQ1 | 128 | - | 59.5 | 82 | 49 | 90.1 | 190 | - |
| I-BET151 | 20-100 | - | 20-100 | - | 20-100 | - | - | - |
Experimental Protocols for Selectivity Validation
Accurate determination of inhibitor selectivity relies on robust and well-controlled experimental protocols. Below are methodologies for key assays used to validate the BD1-selectivity of this compound in cellular models.
NanoBRET™ Target Engagement Assay
This assay measures the apparent affinity of a test compound for a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BET bromodomain and a cell-permeable fluorescent tracer that binds to the same bromodomain.
Protocol Outline:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a vector encoding the NanoLuc®-BET bromodomain fusion protein (e.g., NanoLuc®-BRD4-BD1) and a HaloTag®-histone H3.3 vector (as a chromatin anchor) using a suitable transfection reagent.
-
Plate the transfected cells in 96-well, white-bottom plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in Opti-MEM.
-
Add the NanoBRET™ Tracer to the diluted compounds.
-
Add the compound/tracer mix to the cells and incubate for 2 hours at 37°C.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate and a NanoLuc® extracellular inhibitor to the wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to a sufficient density.
-
Treat the cells with this compound, a control compound, or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble target protein (e.g., BRD4) in the supernatant using a suitable method, such as Western blotting or an AlphaLISA® assay.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Downstream Target Gene Expression Analysis (qPCR)
Inhibition of BET proteins, particularly through BD1, leads to the downregulation of key target genes, most notably the proto-oncogene MYC.[6][7] Measuring the change in MYC mRNA levels provides a functional readout of cellular BET inhibitor activity.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture a BET inhibitor-sensitive cell line (e.g., LP-1 or Raji lymphoma cells) in appropriate media.
-
Treat the cells with a dose range of this compound, control compounds, or vehicle for a specific duration (e.g., 4-6 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the MYC gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
-
Data Analysis:
-
Calculate the relative expression of MYC mRNA using the ΔΔCt method.
-
A dose-dependent decrease in MYC expression following treatment with this compound would validate its functional engagement of BET proteins in a cellular context.
-
Visualizing the Science
To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. This compound | BET BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BD1-Selective BET Inhibitors in Oncology Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK789 and other selective inhibitors of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. The information presented is intended to aid researchers in evaluating these compounds for oncology research and development.
Introduction to BET Proteins and BD1-Selective Inhibition in Oncology
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histones and transcription factors through their two tandem bromodomains, BD1 and BD2. This interaction is critical for the transcription of key oncogenes, including MYC.[1][2][3]
Pan-BET inhibitors, which target both BD1 and BD2, have shown promise in preclinical cancer models, but their clinical utility has been hampered by dose-limiting toxicities.[4][5] This has led to the development of domain-selective inhibitors. Mounting evidence suggests that the selective inhibition of BD1 can replicate the anti-cancer effects of pan-BET inhibitors, potentially with an improved safety profile, making BD1 an attractive therapeutic target in oncology.[4][5][6]
This guide focuses on this compound, a potent and highly selective BD1 inhibitor, and compares its performance with other BD1-selective inhibitors and pan-BET inhibitors in various oncology models.
Quantitative Data Presentation
The following tables summarize the in vitro potency and anti-proliferative activity of this compound and other relevant BET inhibitors across various cancer cell lines.
Table 1: In Vitro Potency (IC50, nM) of BD1-Selective Inhibitors against BET Bromodomains
| Compound | BRD2 BD1 | BRD3 BD1 | BRD4 BD1 | BRDT BD1 | BRD2 BD2 | BRD3 BD2 | BRD4 BD2 | BRDT BD2 | Selectivity (BD1 vs. BD2) |
| This compound | - | - | - | - | - | - | - | - | ~1000-fold for BD1 over BD2[7] |
| GSK778 (iBET-BD1) | 75[4][8] | 41[4][8] | 41[4][8] | 143[4][8] | 3950[4] | 1210[4] | 5843[4] | 17451[4] | 30- to 140-fold for BD1 over BD2[7] |
| DW-71177 | - | - | 6.7 (Kd) | - | - | - | 141 (Kd) | - | ~21-fold for BD1 over BD2[9] |
Note: Direct IC50 values for this compound against individual bromodomains were not consistently available in the searched literature; however, its high selectivity is widely reported.
Table 2: Anti-Proliferative Activity (IC50, nM) of BET Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | This compound | GSK778 (iBET-BD1) | DW-71177 (GI50) | OTX-015 (Pan-BET) |
| MV4-11 | Acute Myeloid Leukemia | 124.6[10] | 200[11] | 0.05-3.3 µM (range) | - |
| HL-60 | Acute Promyelocytic Leukemia | 390[10] | - | 0.05-3.3 µM (range) | - |
| THP-1 | Acute Monocytic Leukemia | 158[10] | - | - | - |
| MOLM-13 | Acute Myeloid Leukemia | - | Effective[4][12] | - | - |
| K562 | Chronic Myelogenous Leukemia | - | Effective[4][12] | - | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | Effective[4][12] | - | - |
| MDA-453 | Breast Cancer | - | Effective[4][12] | - | - |
Note: "Effective" indicates that the compound showed significant anti-proliferative activity in the specified cell line, but a precise IC50 value was not available in the cited sources. The GI50 range for DW-71177 is across a broad panel of leukemia and lymphoma cell lines.[9]
Key Findings from Preclinical Studies
-
BD1 inhibition phenocopies pan-BET inhibition in cancer models : Studies with GSK778 (iBET-BD1) have shown that selective inhibition of BD1 is sufficient to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines, mirroring the effects of pan-BET inhibitors.[6][13]
-
This compound demonstrates potent anti-proliferative activity : this compound shows potent, nanomolar-range IC50 values against several leukemia cell lines, including MV4-11, HL-60, and THP-1.[10]
-
DW-71177 shows broad anti-leukemic activity : This BD1-selective inhibitor has demonstrated potent anti-proliferative effects across a wide range of leukemia and lymphoma cell lines and efficacy in an in vivo AML xenograft model.[9]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of BET inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[14][15]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
BET inhibitors (this compound, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of the BET inhibitor (e.g., 0.1 nM to 10 µM) for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with BET inhibitors.[12][16]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the desired concentration of the BET inhibitor for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BET inhibitors in a mouse xenograft model.[17]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line
-
Matrigel (optional)
-
BET inhibitor formulation
-
Calipers
-
Analytical balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 106 cells) in PBS, with or without Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Administer the BET inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a defined dosing schedule (e.g., once or twice daily for 21 days). The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of BD1-selective inhibitors and a typical experimental workflow.
Caption: Mechanism of action of BD1-selective BET inhibitors.
Caption: General experimental workflow for inhibitor comparison.
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Successes and challenges in the development of BD1-selective BET inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Phase Ia dose-escalation trial with the BET protein inhibitor BI 894999 in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NF-kB Pathway Modulation: GSK789 vs. Pan-BET Inhibitors
For researchers and drug development professionals navigating the complexities of epigenetic regulation, understanding the nuanced differences between targeted inhibitors is paramount. This guide provides a detailed comparison of GSK789, a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, and pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains. The focus of this comparison is their differential modulation of the Nuclear Factor-kappa B (NF-kB) signaling pathway, a critical regulator of inflammation and immunity.
Mechanism of Action: A Tale of Two Bromodomains
The NF-kB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-kB is sequestered in the cytoplasm by inhibitor of kB (IkB) proteins. Upon stimulation by various signals, the IkB kinase (IKK) complex phosphorylates IkB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-kB to translocate to the nucleus, where it binds to specific DNA sequences and drives the transcription of a host of pro-inflammatory genes, including cytokines like IL-6 and TNF-alpha.
It is at the level of transcriptional activation that BET proteins, particularly BRD4, play a crucial role. BRD4 interacts with acetylated RelA, a key subunit of the NF-kB complex, an interaction essential for the recruitment of the transcriptional machinery and subsequent gene expression.[1][2] Both this compound and pan-BET inhibitors disrupt this process, but their precise mechanisms and specificities differ.
Pan-BET inhibitors , such as the well-characterized JQ1 and I-BET762, bind to both BD1 and BD2 of all BET proteins (BRD2, BRD3, BRD4, and BRDT).[3][4][5] This broad inhibition displaces the entire BET protein from chromatin, thereby preventing the BRD4-RelA interaction and suppressing NF-kB-mediated transcription.[1][6] Studies have shown that pan-BET inhibitors do not affect the upstream events of IkBα degradation or the nuclear translocation of p65, indicating their action is confined to the nucleus.
This compound , in contrast, is a highly selective inhibitor of BD1 across the BET family.[7][8][9] Research has revealed that the interaction between BRD4 and the p65 subunit of NF-kB is exclusively mediated by the first bromodomain (BD1).[7] This critical finding suggests that selective inhibition of BD1 by this compound is sufficient to disrupt this key protein-protein interaction and, consequently, modulate the NF-kB pathway. This targeted approach offers the potential for a more refined pharmacological intervention compared to the broader action of pan-BET inhibitors.
Signaling Pathway and Inhibitor Intervention Points
Figure 1. NF-kB signaling pathway and points of intervention for this compound and pan-BET inhibitors.
Comparative Data on NF-kB Pathway Modulation
The following tables summarize the available quantitative data comparing the effects of this compound and pan-BET inhibitors on various aspects of the NF-kB pathway.
Table 1: Inhibitor Selectivity and Potency
| Inhibitor | Target(s) | IC50 (BRD4 BD1) | IC50 (BRD4 BD2) | Selectivity (BD1 vs. BD2) | Reference(s) |
| This compound | BET BD1 | ~10 nM (pIC50) | >10,000 nM (pIC50) | >1000-fold | [5] |
| JQ1 | Pan-BET (BD1/BD2) | 77 nM | 33 nM | ~0.4-fold | [1] |
| I-BET151 | Pan-BET (BD1/BD2) | ~79 nM (pIC50 7.1) | ~199 nM (pIC50 6.7) | ~0.4-fold | [4] |
Table 2: Effects on NF-kB Target Gene Expression and Protein-Protein Interactions
| Parameter | This compound | Pan-BET Inhibitors (JQ1/I-BET151) | Reference(s) |
| Inhibition of NOS2 mRNA expression | ~50% reduction | ~50% reduction | [7] |
| Inhibition of IL-6 release | IC50 = 3.55 µM | Potent inhibition reported | [10] |
| Inhibition of TNF-α release | IC50 = 0.87 µM | Potent inhibition reported | [10] |
| Disruption of BRD4-p65 interaction | >50% reduction | >50% reduction | [7] |
| Effect on IκBα degradation | No effect reported | No effect | [7] |
| Effect on p65 nuclear translocation | No effect reported | No effect | [7] |
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experiments are provided below.
Western Blot for Phosphorylated IKKα/β and IκBα
This protocol is essential for assessing the upstream activation of the NF-kB pathway.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with stimuli (e.g., TNF-α, LPS) in the presence or absence of this compound or a pan-BET inhibitor for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IKKα/β (Ser176/180), total IKKα, phospho-IκBα (Ser32), and total IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect chemiluminescence using an ECL substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
ChIP is used to determine the binding of BRD4 to the promoters of NF-kB target genes.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin with an anti-BRD4 antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter regions of NF-kB target genes (e.g., IL-6, TNF-α) to quantify BRD4 occupancy.
NF-kB Reporter Assay
This assay measures the transcriptional activity of NF-kB.
-
Transfection: Co-transfect cells with an NF-kB-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, pre-treat the cells with this compound or a pan-BET inhibitor for 1 hour, followed by stimulation with an NF-kB activator (e.g., TNF-α) for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-kB-dependent firefly luciferase activity to the Renilla luciferase activity.
Experimental Workflow Diagramdot
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of NO Synthesis, Local Inflammation, and Innate Immunity to Pathogens by BET Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I-BET151 suppresses osteoclast formation and inflammatory cytokines secretion by targetting BRD4 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JQ1, a BET inhibitor, controls TLR4-induced IL-10 production in regulatory B cells by BRD4-NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Control of NF-kB activity in human melanoma by bromodomain and extra-terminal protein inhibitor I-BET151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
Tale of Two Bromodomains: A Head-to-Head Comparison of GSK789 and ABBV-744 in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulators, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents for a spectrum of diseases, including cancer and inflammatory conditions. While pan-BET inhibitors have demonstrated efficacy, their clinical utility has been hampered by on-target toxicities. This has spurred the development of domain-selective inhibitors that target either the first bromodomain (BD1) or the second bromodomain (BD2) of BET proteins, with the hypothesis that this selectivity may offer an improved therapeutic window.
This guide provides a head-to-head comparison of two such domain-selective inhibitors: GSK789 , a potent and selective inhibitor of BD1, and ABBV-744 , a first-in-class, orally active and selective inhibitor of BD2. We will delve into their distinct mechanisms of action, compare their performance in inflammatory models based on available preclinical data, and provide detailed experimental protocols for key assays.
Differentiated Mechanisms of Action: Targeting Distinct Bromodomains
This compound is a highly selective inhibitor of the first bromodomains (BD1) of the BET family. It exhibits approximately 1000-fold greater affinity for BD1 over BD2. BD1 is understood to be crucial for anchoring BET proteins to chromatin, and its inhibition is thought to more profoundly impact steady-state gene expression.
In contrast, ABBV-744 is a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins, with IC50 values in the low nanomolar range for BRD2, BRD3, and BRD4. This compound shows a binding preference for BDII over BDI of more than 250-fold. The selective inhibition of BD2 is hypothesized to have a more pronounced effect on the induction of inflammatory gene expression, potentially offering a more targeted anti-inflammatory effect with an improved safety profile compared to pan-BET inhibitors.
Signaling Pathway of BET Inhibition in Inflammation
Caption: BET proteins, via their BD1 and BD2 domains, facilitate the transcription of pro-inflammatory genes. This compound and ABBV-744 selectively inhibit BD1 and BD2, respectively, thereby downregulating inflammatory responses.
Performance in Inflammatory Models: A Data-Driven Comparison
In Vitro Anti-inflammatory Activity
ABBV-744 has been extensively characterized in lipopolysaccharide (LPS)-induced neuroinflammation models. In BV-2 microglial cells, pretreatment with ABBV-744 demonstrated a concentration-dependent inhibition of pro-inflammatory gene expression.
Table 1: Effect of ABBV-744 on LPS-Induced Pro-inflammatory Cytokine Expression in BV-2 Microglial Cells
| Cytokine | Concentration of ABBV-744 | Inhibition of Gene Expression |
| TNF-α | Concentration-dependent | Significant inhibition |
| IL-1β | Concentration-dependent | Significant inhibition |
| IL-6 | Concentration-dependent | Significant inhibition |
Data is qualitative as specific IC50 values for cytokine inhibition were not provided in the cited sources.
For this compound, while specific quantitative data on cytokine inhibition in a comparable model is not available in the provided search results, it has been described as possessing strong anti-inflammatory and immunomodulatory properties in vitro. The development of selective BD1 inhibitors like this compound was motivated by the observation that pan-BET inhibitors show profound efficacy in immunomodulatory models.
In Vivo Anti-inflammatory Activity
The anti-neuroinflammatory effects of ABBV-744 have also been demonstrated in vivo. In an LPS-induced mouse model, administration of ABBV-744 significantly reduced the activation of microglia and the expression of pro-inflammatory factors in the hippocampus and cortex.
Table 2: In Vivo Effects of ABBV-744 in an LPS-Induced Neuroinflammation Mouse Model
| Parameter | Treatment | Outcome |
| Microglial Activation | ABBV-744 | Significantly alleviated |
| Pro-inflammatory Factors (Transcriptional Levels) | ABBV-744 | Significantly alleviated |
Information regarding the in vivo efficacy of this compound in a comparable inflammatory model was not available in the provided search results.
Experimental Protocols
In Vitro LPS-Induced Cytokine Release Assay (General Protocol)
This protocol is a general representation based on standard inflammatory assay methodologies.
Cell Culture:
-
Murine macrophage cell line (e.g., RAW 264.7) or microglial cell line (e.g., BV-2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
Compound Treatment and LPS Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or ABBV-744) or vehicle (e.g., DMSO).
-
Cells are pre-incubated with the compound for a specified period (e.g., 1-2 hours).
-
Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli) is added to the wells at a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL).
-
The plates are incubated for a further period (e.g., 4-24 hours) to allow for cytokine production and release.
Cytokine Measurement:
-
The cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Data Analysis:
-
The percentage of cytokine inhibition at each compound concentration is calculated relative to the vehicle-treated, LPS-stimulated control.
-
IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Experimental Workflow for In Vitro Cytokine Release Assay
Caption: A streamlined workflow for assessing the in vitro anti-inflammatory activity of test compounds.
In Vivo LPS-Induced Inflammation Model (General Protocol)
This protocol is a general representation based on common in vivo inflammation models.
Animal Model:
-
Male C57BL/6 mice are commonly used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
Compound Administration and LPS Challenge:
-
Mice are randomly assigned to treatment groups (vehicle, this compound, or ABBV-744).
-
The test compound or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Following compound administration, mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.
Sample Collection and Analysis:
-
At a specified time point after LPS challenge, blood is collected for serum cytokine analysis (e.g., via cardiac puncture under anesthesia).
-
Tissues of interest (e.g., brain, lung, liver) can be harvested for analysis of inflammatory markers.
-
Serum cytokine levels are measured using ELISA or a multiplex cytokine assay.
-
Tissue homogenates can be analyzed for gene expression of pro-inflammatory markers by qPCR or for protein levels by Western blot or immunohistochemistry.
Data Analysis:
-
Cytokine levels and other inflammatory markers in the compound-treated groups are compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test, ANOVA).
Conclusion
This compound and ABBV-744 represent a new frontier in BET inhibitor development, offering the potential for improved therapeutic indices through their domain-selective mechanisms. While both compounds exhibit anti-inflammatory properties, the available data suggests a more extensively documented profile for ABBV-744 in preclinical models of inflammation, particularly neuroinflammation. The selective targeting of BD2 by ABBV-744 appears to be a promising strategy for mitigating inflammatory responses.
Further head-to-head studies in a variety of in vitro and in vivo inflammatory models are warranted to fully elucidate the comparative efficacy and safety of these two distinct classes of BET inhibitors. Such studies will be crucial in guiding the clinical development of domain-selective BET inhibitors for the treatment of inflammatory and autoimmune diseases.
Navigating the Target Landscape: A Comparative Guide to the Off-Target Profiles of BET Inhibitors
A deep dive into the selectivity of GSK789 versus established pan-BET inhibitors, supported by comprehensive experimental data and methodologies, to guide researchers in drug development.
In the dynamic field of epigenetic research, the Bromodomain and Extra-Terminal domain (BET) family of proteins has emerged as a critical therapeutic target for a range of diseases, including cancer and inflammatory conditions. Small molecule inhibitors targeting these proteins have shown significant promise, but their clinical advancement is often tempered by dose-limiting toxicities, which can be attributed to both on-target effects and off-target interactions. A key strategy to mitigate these undesirable effects is the development of inhibitors with high selectivity for specific bromodomains.
This guide provides a detailed comparison of the off-target profile of this compound, a potent and highly selective inhibitor of the first bromodomain (BD1) of the BET family, against several well-established pan-BET inhibitors: JQ1, OTX015 (Birabresib), and ABBV-075 (Mivebresib). By presenting quantitative data, detailed experimental protocols, and clear visual aids, this document serves as a vital resource for researchers, scientists, and drug development professionals.
On-Target Potency and Selectivity: A Quantitative Comparison
The primary distinction between this compound and inhibitors like JQ1, OTX015, and ABBV-075 lies in their interaction with the two tandem bromodomains, BD1 and BD2, present in each BET protein (BRD2, BRD3, BRD4, and BRDT). While pan-BET inhibitors bind with similar affinity to both domains, this compound exhibits a profound preference for BD1. This selectivity is critical, as emerging evidence suggests that BD1 and BD2 may have distinct biological functions, and selective inhibition could offer a more refined therapeutic intervention with an improved safety profile.
The following tables summarize the binding affinities and selectivity of these inhibitors for BET bromodomains.
Table 1: Comparative Binding Affinity of BET Inhibitors for BD1 and BD2
| Inhibitor | Target Bromodomain | Assay Type | Kd / Ki / IC50 (nM) | Reference(s) |
| This compound | BRD4 BD1 | BROMOscan | 16 | [1] |
| BRD2 BD1 | BROMOscan | 20 | [1] | |
| BRD4 BD2 | BROMOscan | >10,000 | [1] | |
| BRD2 BD2 | BROMOscan | >10,000 | [1] | |
| (+)-JQ1 | BRD4 BD1 | ITC (Kd) | ~50 | [2][3] |
| BRD4 BD2 | ITC (Kd) | ~90 | [2][3] | |
| BRD4 BD1 | AlphaScreen (IC50) | 77 | [2] | |
| BRD4 BD2 | AlphaScreen (IC50) | 33 | [2] | |
| OTX015 | BRD2, BRD3, BRD4 | TR-FRET (EC50) | 10 - 19 | [4] |
| BRD2, BRD3, BRD4 | Binding to AcH4 (IC50) | 92 - 112 | [4][5] | |
| ABBV-075 | BRD4 | TR-FRET (Ki) | 1.5 | [6][7] |
| BRD2 BD1 | TR-FRET (IC50) | 27 | [8] | |
| BRD2 BD2 | TR-FRET (IC50) | 7 | [8] | |
| BRD3 BD1 | TR-FRET (IC50) | 15 | [8] | |
| BRD3 BD2 | TR-FRET (IC50) | 5 | [8] | |
| BRD4 BD1 | TR-FRET (IC50) | 11 | [8] | |
| BRD4 BD2 | TR-FRET (IC50) | 3 | [8] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are direct measures of binding affinity, while IC50/EC50 (half-maximal inhibitory/effective concentration) are functional measures of potency. Lower values indicate higher affinity/potency.
Table 2: Selectivity Profile of BET Inhibitors
| Inhibitor | Selectivity | Fold Selectivity | Reference(s) |
| This compound | BD2 vs. BD1 | 1,000 - 6,000 | [1] |
| (+)-JQ1 | CREBBP vs. BRD4 (N) | >168-fold (IC50) | [1][2] |
| ABBV-075 | Other Bromodomains vs. BRD4 | >600 | [6][9] |
| CREBBP vs. BRD4 | ~54-fold (Kd) | [6] |
Off-Target Profile: Beyond the BET Family
A comprehensive understanding of a drug candidate's off-target interactions is crucial for predicting potential side effects and ensuring safety. Large-scale screening panels, such as Eurofins Discovery's BROMOscan®, are invaluable tools for identifying these unintended interactions across the human bromodomain family and beyond.
This compound demonstrates a remarkably clean off-target profile. In a BROMOscan panel of 34 bromodomains, the most significant off-target hits were the second bromodomain of TAF1 (TAF1-BD2) with a Kd of 50 nM and TAF1L-BD2 with a Kd of 398 nM.[1] This high degree of selectivity minimizes the potential for unintended consequences arising from interactions with other bromodomain-containing proteins.
Pan-BET inhibitors , by their nature, interact with a broader range of targets within the BET family. Their off-target profiles outside of the BET family are also a critical consideration.
-
(+)-JQ1 : While highly selective for BET bromodomains over most other bromodomain families (e.g., >100-fold selectivity against CREBBP), some studies have reported off-target effects.[2][10] For instance, JQ1 has been noted to influence pathways and genes such as TYRO3, BIRC5/survivin, and IL-7R, although comprehensive quantitative data from broad screening panels are not as readily available in the public domain.[10]
-
OTX015 (Birabresib) : As a pan-BET inhibitor, it potently binds to BRD2, BRD3, and BRD4.[4][11] While it has demonstrated efficacy in various cancer models, detailed information on its broader off-target profile across the kinome or the full bromodomain family is less publicly documented compared to this compound or ABBV-075.
-
ABBV-075 (Mivebresib) : This pan-BET inhibitor shows high selectivity for the BET family over other bromodomain-containing proteins. In a BromoScan panel, it exhibited over 600-fold selectivity against 18 tested bromodomains.[6][9] However, it displays moderate activity towards CREBBP, with a Kd of 87 µM, highlighting a potential off-target interaction that is significantly less pronounced with highly selective inhibitors like JQ1.[6]
Table 3: Summary of Key Off-Target Interactions
| Inhibitor | Off-Target(s) | Assay Type | Kd / IC50 | Reference(s) |
| This compound | TAF1 (BD2) | BROMOscan | 50 nM (Kd) | [1] |
| TAF1L (BD2) | BROMOscan | 398 nM (Kd) | [1] | |
| (+)-JQ1 | CREBBP | AlphaScreen | >10,000 nM (IC50) | [2] |
| ABBV-075 | CREBBP | BROMOscan | 87 µM (Kd) | [6] |
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of BET protein action and inhibition.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
The quantitative data presented in this guide are derived from robust and widely accepted experimental methodologies. Understanding these protocols is essential for interpreting the data accurately.
BROMOscan® Competition Binding Assay
The BROMOscan® platform (Eurofins Discovery) is a high-throughput screening method used to determine the binding affinities (Kd) of compounds against a large panel of bromodomains.
-
Principle: This is a competition-based assay. A test compound is incubated with a DNA-tagged bromodomain protein and an immobilized ligand that binds to the active site of the bromodomain. If the test compound binds to the bromodomain, it competes with the immobilized ligand, reducing the amount of bromodomain protein captured on a solid support.
-
Methodology:
-
DNA-tagged bromodomains are incubated with the test compound at various concentrations.
-
The mixture is added to wells containing the immobilized, proprietary ligand.
-
After an incubation period to reach equilibrium, unbound proteins are washed away.
-
The amount of bound, DNA-tagged bromodomain is quantified using quantitative PCR (qPCR).
-
The Kd is determined by plotting the amount of bound protein against the compound concentration and fitting the data to a dose-response curve.[2][6]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method for measuring the potency (IC50) of an inhibitor in disrupting the interaction between a bromodomain and its natural ligand, an acetylated histone peptide.
-
Principle: TR-FRET relies on the transfer of energy between two fluorophores, a donor (e.g., Terbium cryptate) and an acceptor (e.g., d2 or fluorescein), when they are in close proximity. In the context of BET inhibitors, a tagged bromodomain protein (e.g., GST-tagged) is bound by an antibody conjugated to the donor fluorophore. A biotinylated, acetylated histone peptide is bound by streptavidin conjugated to the acceptor fluorophore. When the bromodomain and peptide interact, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
Methodology:
-
The tagged bromodomain protein and the donor-labeled antibody are incubated together.
-
The test inhibitor is added at various concentrations, followed by the addition of the biotinylated acetyl-histone peptide and the acceptor-labeled streptavidin.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The plate is read on a TR-FRET-compatible plate reader, which excites the donor and measures emission from both the donor and acceptor fluorophores after a time delay to reduce background fluorescence.
-
The ratio of acceptor to donor emission is calculated, and the IC50 value is determined by plotting this ratio against the inhibitor concentration.[3][7][12]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a physiological cellular context. It is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.
-
Principle: When cells or cell lysates are heated, proteins begin to unfold and aggregate at a characteristic melting temperature (Tm). The binding of a drug to its target protein stabilizes the protein's structure, resulting in an increased Tm. This "thermal shift" is direct evidence of target engagement.
-
Methodology:
-
Intact cells are treated with either the test compound or a vehicle control.
-
The cell suspensions are divided into aliquots and heated to a range of different temperatures for a short period (e.g., 3-5 minutes).
-
Cells are lysed (e.g., via freeze-thaw cycles), and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble target protein remaining in the supernatant at each temperature is quantified using methods like Western blotting, ELISA, or mass spectrometry.
-
A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the compound-treated samples compared to the control indicates target engagement.[9][10]
-
Conclusion: The Advantage of Selectivity
The analysis of off-target profiles provides a critical lens through which to evaluate the therapeutic potential of BET inhibitors. Pan-BET inhibitors like JQ1, OTX015, and ABBV-075 have been instrumental as tool compounds and have shown efficacy in various preclinical and clinical settings. However, their broad activity across all BET bromodomains and potential for off-target interactions, such as the moderate affinity of ABBV-075 for CREBBP, may contribute to observed toxicities.
In contrast, this compound exemplifies the next generation of BET inhibitors, engineered for high selectivity. Its profound preference for BD1 over BD2, coupled with a very clean profile against the broader bromodomain family, represents a significant step towards teasing apart efficacy from toxicity. By minimizing interactions with unintended targets, BD1-selective inhibitors like this compound hold the promise of a wider therapeutic window and a more favorable safety profile in the clinic. This comparative guide underscores the importance of rigorous off-target profiling and highlights the strategic advantage of developing highly selective inhibitors to advance the field of epigenetic therapy.
References
- 1. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Guide to GSK789 and Pan-BET Inhibitors: Phenotypic Differences and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical regulators of gene transcription, making them attractive targets for therapeutic intervention in oncology and inflammatory diseases.[1][2] Pan-BET inhibitors, which target all eight bromodomains across the BET family, have demonstrated profound efficacy in preclinical models.[1][3] However, their clinical utility has been hampered by significant on-target toxicities, most notably thrombocytopenia and gastrointestinal side effects.[4] This has spurred the development of domain-selective inhibitors, such as GSK789, which specifically targets the first bromodomain (BD1) of the BET proteins.[3][5] This guide provides a detailed comparison of the phenotypic differences between this compound and pan-BET inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Mechanism of Action: A Tale of Two Bromodomains
BET proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[6] Pan-BET inhibitors, such as JQ1 and I-BET762, bind to the acetyl-lysine binding pockets of both BD1 and BD2 domains across all BET family members.[7] This broad inhibition leads to a widespread disruption of BET protein function.
In contrast, this compound is a highly selective inhibitor of the first bromodomain (BD1), exhibiting approximately 1000-fold greater affinity for BD1 over BD2.[5] This selectivity is thought to arise from specific interactions within the BD1 binding pocket that are not conserved in BD2.[8] The differential engagement of these two domains is hypothesized to uncouple the therapeutic effects of BET inhibition from some of the dose-limiting toxicities associated with pan-BET inhibitors.
dot
Caption: Differential targeting of BET bromodomains by this compound and pan-BET inhibitors.
Quantitative Data Comparison
The following tables summarize the quantitative differences in binding affinity, antiproliferative activity, and target gene modulation between this compound and representative pan-BET inhibitors.
Table 1: Bromodomain Binding Affinity and Selectivity
| Compound | Target | Assay | IC50 / Kd (nM) | Selectivity (BD1 vs. BD2) | Reference |
| This compound | BRD4 BD1 | TR-FRET | 32 | >1000-fold | [8] |
| BET BD1s | BROMOscan | 16-20 (Kd) | 1,000 to 6,000-fold | [5] | |
| (+)-JQ1 | BRD4 BD1 | ALPHA-screen | 77 | ~2-fold | [7] |
| BRD4 BD2 | ALPHA-screen | 33 | [7] | ||
| BRD4 BD1 | ITC | ~50 (Kd) | [7] | ||
| BRD4 BD2 | ITC | ~90 (Kd) | [7] | ||
| I-BET762 | BET proteins | - | - | Pan-BET | [4] |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | This compound | 124.6 | [9] |
| HL-60 | Acute Promyelocytic Leukemia | This compound | 390 | [10] |
| THP-1 | Acute Monocytic Leukemia | This compound | - | [10] |
| RPMI-8226 | Multiple Myeloma | (+)-JQ1 | <500 | [8] |
| NCI-H1975 | Lung Adenocarcinoma | (+)-JQ1 | <5000 | [8] |
| A549 | Lung Adenocarcinoma | (+)-JQ1 | <5000 | [8] |
| Rh4 | Rhabdomyosarcoma | (+)-JQ1 | <1000 | [11] |
| Rh41 | Rhabdomyosarcoma | (+)-JQ1 | <1000 | [11] |
| LNCaP | Prostate Cancer | iBET | - | [12] |
| Du145 | Prostate Cancer | iBET | - | [12] |
| PC3 | Prostate Cancer | iBET | - | [12] |
Phenotypic Differences
Oncogenic Gene Expression
A primary mechanism of action for BET inhibitors in cancer is the suppression of key oncogenes, most notably MYC. Pan-BET inhibitors like JQ1 have been shown to potently downregulate MYC transcription in various cancer models, leading to cell cycle arrest and apoptosis.[13][14] While direct comparative studies are limited, the antiproliferative effects of this compound in hematologic cancer models suggest that selective BD1 inhibition is sufficient to suppress critical oncogenic pathways.[5]
Inflammatory Cytokine Production
Both pan-BET inhibitors and this compound exhibit immunomodulatory properties by suppressing the production of pro-inflammatory cytokines. Pan-BET inhibitors have been shown to reduce levels of IL-6, TNF-α, and other inflammatory mediators in various models.[2][15] this compound also demonstrates strong anti-inflammatory effects, suggesting that BD1 is a key mediator of the inflammatory response.[5] However, the selective targeting of BD1 by this compound may offer a more nuanced modulation of the immune system compared to the broad suppression induced by pan-BET inhibitors.
Toxicity Profile
A significant differentiator between this compound and pan-BET inhibitors is their predicted toxicity profile. Clinical trials with pan-BET inhibitors have consistently reported dose-limiting toxicities, with thrombocytopenia (low platelet count) being a major concern.[4] Preclinical studies suggest that this toxicity may be, at least in part, driven by the inhibition of BD2. By selectively targeting BD1, this compound is hypothesized to have a wider therapeutic window with a reduced risk of such adverse events.
Experimental Protocols
dot
Caption: A typical workflow for characterizing BET inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity of inhibitors to specific bromodomains.
-
Principle: The assay measures the proximity between a terbium (Tb)-labeled donor (e.g., anti-GST antibody bound to a GST-tagged bromodomain) and a fluorescently labeled acceptor (e.g., a biotinylated acetylated histone peptide bound to streptavidin-dye).[16][17] When the bromodomain binds the peptide, FRET occurs. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
-
Methodology:
-
Reagent Preparation: Dilute GST-tagged bromodomain protein, biotinylated acetylated histone ligand, Tb-labeled anti-GST antibody, and dye-labeled streptavidin in TR-FRET assay buffer.[16]
-
Inhibitor Dispensing: Add serial dilutions of the test inhibitor to a 384-well plate. Include positive (no inhibitor) and negative (no bromodomain protein) controls.[17]
-
Protein-Inhibitor Incubation: Add the Tb-donor/bromodomain protein complex to the wells and incubate to allow for inhibitor binding.
-
Ligand Addition: Add the dye-acceptor/histone peptide complex to initiate the binding reaction.
-
Incubation and Measurement: Incubate the plate in the dark. Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.[17]
-
BROMOscan™ Assay
This is a competitive binding assay used to determine the selectivity of inhibitors against a large panel of bromodomains.
-
Principle: Test compounds are incubated with DNA-tagged bromodomains and an immobilized ligand. Compounds that bind to the bromodomain prevent its capture on a solid support. The amount of captured bromodomain is quantified by qPCR of the attached DNA tag.[18]
-
Methodology:
-
Assay Preparation: A proprietary DNA-tagged bromodomain is incubated with the test compound.
-
Binding Competition: The mixture is added to wells containing an immobilized ligand for the bromodomain.
-
Washing: Unbound proteins are washed away.
-
Quantification: The amount of remaining bromodomain is quantified using qPCR. The results are reported as a percentage of the unbound control.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to measure the antiproliferative activity of the inhibitors.
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The reagent causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well.
-
Incubation and Measurement: Incubate the plate to stabilize the luminescent signal and then measure luminescence using a plate reader.
-
LPS-Stimulated Whole Blood Cytokine Release Assay
This assay is used to assess the immunomodulatory effects of the inhibitors.
-
Principle: Whole blood is stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines. The effect of the inhibitor on this cytokine production is then measured.
-
Methodology:
-
Blood Collection: Collect whole blood in heparinized tubes.
-
Inhibitor Pre-incubation: Pre-incubate aliquots of whole blood with the test inhibitor or vehicle control.
-
LPS Stimulation: Add LPS to the blood samples to stimulate cytokine production.
-
Incubation: Incubate the samples at 37°C.
-
Plasma Collection: Centrifuge the samples to pellet the blood cells and collect the plasma.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the plasma using an ELISA or a multiplex immunoassay.
-
Conclusion
The choice between the BD1-selective inhibitor this compound and a pan-BET inhibitor depends on the specific research question and experimental context. Pan-BET inhibitors offer a tool for broadly interrogating the function of the entire BET family, and have a well-documented, potent effect on oncogenic pathways. However, their clinical translation is challenged by a narrow therapeutic window.
This compound, with its high selectivity for BD1, provides a more refined tool to dissect the specific roles of this bromodomain in health and disease. Its potential to separate on-target efficacy from some of the toxicities associated with pan-BET inhibition makes it a promising candidate for further investigation, particularly in therapeutic areas where chronic treatment may be required. This guide provides a foundational understanding of the key differences between these two classes of inhibitors, enabling researchers to make more informed decisions in their drug discovery and development efforts.
References
- 1. columbiabiosciences.com [columbiabiosciences.com]
- 2. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective BET-bromodomain inhibition by JQ1 suppresses dendritic cell maturation and antigen-specific T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of GSK789
For researchers, scientists, and drug development professionals utilizing GSK789, a selective inhibitor of the first bromodomains (BD1) of the bromo and extra terminal domain (BET) proteins, adherence to proper disposal procedures is paramount for laboratory safety and environmental protection.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive disposal plan based on the general handling procedures for similar laboratory research chemicals.
It is critical to consult your institution's specific environmental health and safety (EHS) guidelines and local regulations before proceeding with any disposal protocol.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | (3R,4R)-N-cyclohexyl-4-((5-(furan-2-yl)-3-methyl-2-oxo-1,2-dihydro-1,7-naphthyridin-8-yl)amino)-1-methylpiperidine-3-carboxamide |
| CAS Number | 2540591-06-6 (free base) |
| Molecular Formula | C26H33N5O3 |
| Molecular Weight | 463.58 g/mol |
| Appearance | Solid powder |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. |
| Solubility | Soluble in DMSO up to 10 mM. |
(Data sourced from MedKoo Biosciences and EUbOPEN)[1][3]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use chemical-impermeable gloves.
-
Body Protection: Wear a lab coat or other suitable protective clothing.
Step-by-Step Disposal Procedures
The following procedures are based on standard practices for the disposal of chemical waste from a laboratory setting.
1. Unused or Expired this compound (Solid Powder):
-
Do not dispose of in regular trash or down the drain.
-
Keep the compound in its original, clearly labeled container.
-
Ensure the container is tightly sealed.
-
Segregate the waste container with other solid chemical waste, following your institution's waste management guidelines.
-
Arrange for pickup by your institution's certified hazardous waste disposal service.
2. Contaminated Labware (e.g., pipette tips, vials, gloves):
-
All disposable materials that have come into direct contact with this compound should be considered contaminated.
-
Collect all contaminated items in a designated, clearly labeled hazardous waste bag or container.
-
Do not mix with non-hazardous waste.
-
Seal the container and store it in a designated hazardous waste accumulation area.
-
Arrange for disposal through your institution's EHS department.
3. This compound Solutions (e.g., in DMSO):
-
Never pour this compound solutions down the sink.
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
The container should be compatible with the solvent used (e.g., a designated container for halogenated or non-halogenated solvents).
-
Store the liquid waste container in a secondary containment bin in a well-ventilated area, away from sources of ignition.[4]
-
Follow your institution's procedures for the disposal of liquid chemical waste.
4. Spill Management:
In the event of a spill, follow these steps:
-
Evacuate personnel from the immediate area.[5]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
For liquid spills, absorb the solution with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[4]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Experimental Protocols Cited
The available literature primarily discusses the use of this compound in the context of its inhibitory effects on BET bromodomains in various assays, such as TR-FRET and BROMOScan, and in cellular assays to assess its antiproliferative and cytokine-releasing effects.[3] Detailed, step-by-step experimental protocols for its use are not provided in the publicly accessible search results. Researchers should refer to the specific methodologies outlined in publications such as those in the Journal of Medicinal Chemistry for in-depth experimental designs.[6][7]
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eubopen.org [eubopen.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. targetmol.com [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling GSK789
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of GSK789, a selective inhibitor of the first bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) proteins. While specific safety data for this compound is not publicly available, this document outlines best practices based on general laboratory chemical safety principles and information for similar compounds.
Immediate Safety and Handling Protocols
This compound is a chemical probe intended for research use only.[1][2] Although it is shipped as a non-hazardous chemical under ambient temperatures, proper handling is crucial to ensure personnel safety and maintain the integrity of the compound.[2]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn to minimize exposure:
-
Lab Coat: A standard laboratory coat is essential to protect from splashes and spills.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[3]
-
Eye Protection: Safety glasses or goggles are mandatory to protect the eyes from accidental splashes.
-
Respiratory Protection: In cases of inadequate ventilation or when handling the compound as a powder, a suitable respirator should be used to avoid inhalation.[4][5]
Spill Response
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[5]
-
Containment: Prevent the spill from spreading using absorbent materials.
-
Cleanup: Use appropriate absorbent materials to clean the spill. Avoid creating dust if the compound is in solid form.
-
Decontamination: Thoroughly decontaminate the area with a suitable cleaning agent.
-
Waste Disposal: All contaminated materials must be disposed of as hazardous waste.
Chemical and Storage Information
Proper storage is critical for maintaining the stability and efficacy of this compound. The following table summarizes key information about the compound.
| Parameter | Information | Source |
| Chemical Name | (3R,4R)-N-cyclohexyl-4-((5-(furan-2-yl)-3-methyl-2-oxo-1,2-dihydro-1,7-naphthyridin-8-yl)amino)-1-methylpiperidine-3-carboxamide | [2] |
| CAS Number | 2540591-06-6 (free base) | [2] |
| Molecular Formula | C26H33N5O3 | [2] |
| Molecular Weight | 463.58 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Short-Term Storage | Dry, dark, and at 0 - 4 °C (days to weeks) | [2] |
| Long-Term Storage | -20 °C (months to years) | [2] |
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from reception to disposal.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Designated Waste Container: All waste contaminated with this compound, including unused compound, solutions, and disposable labware (e.g., pipette tips, tubes), must be collected in a designated and properly labeled hazardous waste container.[6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". Follow your institution's specific labeling requirements, which may include the date of accumulation and primary hazard information.[6]
Final Disposal
-
Approved Waste Disposal Facility: The primary and recommended method for the disposal of chemical waste is through an approved waste disposal facility.[7]
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[8]
-
Do Not Dispose in Sink or Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[8]
Experimental Protocols
While specific experimental protocols involving this compound will vary depending on the research objectives, the compound is known to be a potent, cell-permeable, and highly selective inhibitor of the first bromodomains (BD1) of the BET family of proteins.[1] Researchers utilizing this compound should develop detailed experimental protocols that include the safety and handling procedures outlined in this guide.
Disclaimer: The information provided here is a general guide and should be supplemented by a compound-specific Safety Data Sheet (SDS), which should be requested from the supplier. Always adhere to your institution's specific safety protocols and local regulations for handling and disposing of laboratory chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
